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  • Product: 4-Chloro-2-hydroxy-3-methylbenzaldehyde
  • CAS: 55289-23-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Chemical Properties and Reactivity of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Executive Summary 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a highly functionalized, multi-reactive ortho-hydroxybenzaldehyde (salicylaldehyde) derivative. Characterized by a unique substitution patter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a highly functionalized, multi-reactive ortho-hydroxybenzaldehyde (salicylaldehyde) derivative. Characterized by a unique substitution pattern—an aldehyde group, a phenolic hydroxyl, a sterically demanding methyl group, and a halogen (chlorine)—this molecule serves as a versatile building block in advanced organic synthesis, coordination chemistry, and drug discovery. This whitepaper elucidates the causality behind its chemical behavior, detailing structural dynamics, core reactivity pathways, and field-proven experimental protocols.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of 4-chloro-2-hydroxy-3-methylbenzaldehyde is heavily dictated by the interplay of intramolecular hydrogen bonding and substituent effects[1]. The proximity of the 2-hydroxyl group to the 1-formyl group facilitates a strong intramolecular hydrogen bond, which stabilizes the planar conformation of the molecule and slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehydes[1].

Furthermore, the 3-methyl group exerts a +I (inductive) effect, increasing the electron density on the adjacent hydroxyl oxygen, while simultaneously providing steric shielding. The 4-chloro substituent introduces a -I effect, modulating the overall electron density of the aromatic ring and providing a handle for transition-metal-catalyzed cross-coupling.

Table 1: Key Physicochemical Properties
PropertyValue / Description
CAS Number 55289-23-1
Molecular Formula C8H7ClO2[2]
Molecular Weight 170.59 g/mol [3]
Physical Form Solid powder
Melting Point 61-62 °C
SMILES CC1=C(Cl)C=CC(C=O)=C1O[2]
Reactive Sites Formyl (-CHO), Phenolic (-OH), Aryl Chloride (-Cl)

Core Chemical Reactivity & Mechanistic Pathways

Aldehyde Condensation & Schiff Base Formation

The formyl group readily undergoes nucleophilic addition by primary amines to form hemiaminal intermediates, which subsequently dehydrate to yield azomethine (C=N) linkages, commonly known as Schiff bases. The presence of the ortho-hydroxyl group is critical here; it participates in tautomerization (enol-imine to keto-enamine) and acts as a bidentate N,O-donor ligand when complexed with transition metals (e.g., Ni(II), Cu(II), Cd(II))[4]. Modern green chemistry protocols leverage microwave irradiation in aqueous media to accelerate this condensation, significantly reducing reaction times and eliminating the need for toxic organic solvents[5].

Palladium-Catalyzed Cross-Coupling

While aryl chlorides are traditionally less reactive than aryl bromides or iodides in cross-coupling reactions, the 4-chloro position can undergo Suzuki-Miyaura coupling with arylboronic acids when activated by electron-rich, sterically bulky palladium-phosphine catalysts. This allows for the synthesis of highly substituted biphenyl-based salicylaldehydes, which are valuable in materials science and asymmetric catalysis[6].

Cross-McMurry Couplings & Benzofuran Synthesis

Substituted salicylaldehydes are excellent precursors for 2-arylbenzofurans. A selective cross-McMurry coupling between 4-chloro-2-hydroxy-3-methylbenzaldehyde and an aromatic aldehyde yields an ortho-vinylphenol intermediate. Subsequent oxidative cyclization (often utilizing I₂/K₂CO₃) rapidly constructs the benzofuran core, a privileged scaffold in medicinal chemistry[7].

Reactivity Pathways Visualization

Reactivity Core 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Schiff Schiff Base Formation (Azomethine) Core->Schiff + Primary Amines (Microwave/H2O) Coupling Pd-Catalyzed Cross-Coupling Core->Coupling + Arylboronic Acids (Suzuki-Miyaura) Benzofuran Cross-McMurry Coupling Core->Benzofuran + Aromatic Aldehydes (TiCl4/Zn) Alkylation O-Alkylation (Etherification) Core->Alkylation + Alkyl Halides (Base catalyzed) Metal Metal Chelation (N2O2 Complexes) Schiff->Metal + M(II) Salts (e.g., Cd, Ni, Mg)

Synthetic utility and multi-site reactivity pathways of 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

Experimental Methodologies & Protocols

Protocol 1: Microwave-Assisted Synthesis of a Schiff Base Ligand
  • Causality & Validation: Microwave irradiation ensures rapid dielectric heating, driving the dehydration of the hemiaminal intermediate[5]. The protocol is self-validating; the conversion is visually confirmed by the precipitation of the highly conjugated, colored Schiff base, and analytically validated by the disappearance of the aldehyde C=O stretch (~1650 cm⁻¹) and the emergence of the azomethine C=N stretch (~1610 cm⁻¹) in FT-IR[4].

  • Preparation: In a microwave-safe reaction vessel, suspend 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.0 equiv, 4.0 mmol) and the desired primary aromatic amine (1.0 equiv, 4.0 mmol) in 10 mL of distilled water.

  • Irradiation: Subject the mixture to microwave irradiation at 200 W for 1 to 2 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.

  • Isolation: Upon completion, cool the reaction vessel to room temperature. The Schiff base will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot methanol to yield the pure azomethine ligand.

Protocol 2: Selective O-Alkylation (Etherification) Workflow
  • Causality & Validation: The 2-hydroxyl group is sterically hindered by the 3-methyl group and stabilized by intramolecular H-bonding. Therefore, a moderately strong base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) are required to fully deprotonate the phenol and disrupt the H-bond, generating a reactive phenoxide nucleophile.

  • Deprotonation: Dissolve 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.0 equiv) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes to form the phenoxide ion.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv) dropwise. Elevate the temperature to 60 °C and stir for 4-6 hours.

  • Quenching & Extraction: Quench the reaction by pouring the mixture over crushed ice. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Confirm the product via ¹H-NMR by observing the disappearance of the phenolic -OH proton (typically at ~11 ppm) and the appearance of the new alkyl protons.

References

  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media Source: SciSpace URL:[Link]

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes Source: PMC (National Institutes of Health) URL:[Link]

  • A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Structural Elucidation and Synthetic Utility of 4-Chloro-2-hydroxy-3-methylbenzaldehyde: A Technical Whitepaper

Executive Summary In advanced medicinal chemistry and rational drug design, the selection of highly functionalized aromatic building blocks dictates the efficiency of downstream synthesis. 4-Chloro-2-hydroxy-3-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and rational drug design, the selection of highly functionalized aromatic building blocks dictates the efficiency of downstream synthesis. 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a critical intermediate characterized by its dense functionalization. By possessing an electrophilic formyl group, a nucleophilic/hydrogen-bonding hydroxyl group, a sterically demanding methyl group, and an activated chlorine atom on a single benzene ring, this molecule offers exceptional regiocontrol for complex cross-coupling and bioconjugation workflows.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving deep into the mechanistic causality of its reactivity and providing self-validating experimental protocols for its application in drug development.

Physicochemical Profiling & Structural Dynamics

To leverage this compound effectively, researchers must understand how its functional groups interact electronically and sterically.

  • Isotopic Signatures in Mass Spectrometry: The compound has an average molecular weight of 170.59 g/mol , but for High-Resolution Mass Spectrometry (HRMS), the monoisotopic exact mass of 170.01346 Da is the critical metric[1][2]. The presence of the chlorine atom generates a distinct 3:1 isotopic pattern ( 35Cl vs. 37Cl ), which serves as an intrinsic diagnostic marker during reaction monitoring.

  • Intramolecular Hydrogen Bonding: The proximity of the 1-formyl and 2-hydroxyl groups facilitates strong intramolecular hydrogen bonding. This interaction locks the molecule into a planar conformation, increasing its lipophilicity (XLogP ≈ 2.6) and lowering its boiling point relative to non-hydrogen-bonding isomers[2].

  • Electronic Activation (Causality of Reactivity): The aldehyde group is positioned para to the chlorine atom at C4. Because the formyl group is strongly electron-withdrawing, it depletes electron density from the aromatic ring. This para-activation stabilizes the anionic Meisenheimer complex during transition states, rendering the 4-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

  • Steric Shielding: The 3-methyl group sits directly between the 2-hydroxyl and 4-chloro groups. This steric bulk strategically hinders non-specific nucleophilic attacks at adjacent sites, providing excellent regiocontrol and preventing unwanted side reactions during complex derivatization.

StructuralLogic Core 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Aldehyde 1-Formyl Group (Electrophilic) Core->Aldehyde Hydroxyl 2-Hydroxyl Group (H-Bonding) Core->Hydroxyl Chloro 4-Chloro Group (SNAr Activated) Core->Chloro Methyl 3-Methyl Group (Steric Shielding) Core->Methyl Schiff Schiff Base / Imine Formation Aldehyde->Schiff Coupling Cross-Coupling / SNAr Reactions Aldehyde->Coupling Para-activation Hydroxyl->Schiff H-bond stabilization Chloro->Coupling

Caption: Logical relationship between structural functional groups and synthetic pathways.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters required for stoichiometric calculations and analytical validation[1][2][3][4].

PropertyValue
Chemical Name 4-Chloro-2-hydroxy-3-methylbenzaldehyde
CAS Number 55289-23-1
Molecular Formula C8​H7​ClO2​
Average Molecular Weight 170.59 g/mol
Monoisotopic Exact Mass 170.01346 Da
Topological Polar Surface Area (TPSA) 37.3 Ų
XLogP (Hydrophobicity) 2.6
Hydrogen Bond Donors / Acceptors 1 / 2
Physical Form Powder
Melting Point 61 - 62 °C

Experimental Methodologies: Self-Validating Protocols

In rigorous drug development, a reaction is only as robust as the analytical logic proving its success. Every protocol must be designed as a self-validating system.

Protocol A: HR-LC-MS and NMR Structural Validation

Objective: Verify the integrity, exact mass, and regiochemistry of the starting material before downstream synthesis. Causality: Utilizing negative ion mode in mass spectrometry exploits the acidic nature of the phenolic hydroxyl group, yielding cleaner spectra than positive ion mode.

  • Sample Preparation: Dissolve 1.0 mg of 4-Chloro-2-hydroxy-3-methylbenzaldehyde in 1.0 mL of LC-MS grade Methanol.

  • HR-LC-MS Analysis: Inject 2 µL into an ESI-TOF system operating in negative ion mode.

    • Self-Validation Check: Identify the [M-H]− pseudomolecular ion at m/z 169.00. Confirm the presence of the 3:1 isotopic ratio at m/z 169.00 and 171.00 to validate the intact chlorine atom.

  • NMR Elucidation: Acquire 1H NMR in DMSO-d6​ .

    • Self-Validation Check: The aldehyde proton will appear as a sharp singlet heavily deshielded (~10.0 - 10.5 ppm). The phenolic OH will also be highly deshielded (>11.0 ppm) due to the intramolecular hydrogen bonding with the carbonyl oxygen.

AnalyticalWorkflow Prep Sample Prep (1 mg/mL) LCMS HR-LC-MS (ESI-TOF) Prep->LCMS NMR 1H/13C NMR (DMSO-d6) Prep->NMR Mass Confirm Mass (170.0135 Da) LCMS->Mass Purity Purity Check (>98% UV AUC) LCMS->Purity Struct Structural Validation NMR->Struct Mass->Struct Purity->Struct

Caption: Self-validating analytical workflow for structural and purity verification.

Protocol B: Schiff Base Condensation (Bioconjugation Linker Synthesis)

Objective: Utilize the electrophilic formyl group to create an imine linkage with a primary amine, a fundamental step in designing targeted drug payloads. Causality: Glacial acetic acid is chosen as a catalyst because its pKa is sufficient to protonate the carbonyl oxygen (increasing electrophilicity) without fully protonating the incoming primary amine (which would kill its nucleophilicity).

  • Reaction Initiation: Combine 1.0 eq of 4-Chloro-2-hydroxy-3-methylbenzaldehyde with 1.1 eq of the target primary amine in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Thermal Cycling: Reflux the mixture at 70 °C under an inert nitrogen atmosphere for 4 hours.

  • Self-Validating Isolation: Cool the reaction to room temperature to precipitate the Schiff base. Filter and wash with cold ethanol.

    • Self-Validation Check: The success of this condensation is self-evident in the IR spectrum via the disappearance of the C=O stretch (~1650 cm⁻¹) and the appearance of a C=N stretch (~1620 cm⁻¹). In 1H NMR, the aldehyde proton peak (~10 ppm) will vanish entirely, replaced by an imine proton peak (~8.5 ppm). The 2-hydroxyl group further stabilizes the resulting imine via hydrogen bonding, thermodynamically driving the equilibrium forward.

Conclusion

4-Chloro-2-hydroxy-3-methylbenzaldehyde is far more than a simple substituted benzene; it is a meticulously balanced synthetic platform. The para-relationship between the aldehyde and chlorine atom enables facile SNAr chemistry, while the 3-methyl group provides necessary steric shielding. By employing self-validating analytical and synthetic protocols, researchers can confidently integrate this molecule into complex pharmaceutical pipelines.

References

  • Sigma-Aldrich, "4-chloro-2-hydroxy-3-methylbenzaldehyde | 55289-23-1",
  • Fluorochem, "4-Chloro-2-hydroxy-3-methyl-benzaldehyde (CAS 55289-23-1)",
  • PubChemLite, "Explore - PubChemLite - H2S",
  • Sigma-Aldrich, "4-chloro-2-hydroxy-3-methylbenzaldehyde | 55289-23-1 (Properties)",
  • Chem960, "55289-23-1 ((4-chloro-2-hydroxy-3-methylbenzaldehyde)",

Sources

Foundational

Architecting Precision: A Technical Whitepaper on 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1)

Executive Summary In the realm of advanced organic synthesis and drug development, substituted salicylaldehydes serve as indispensable scaffolds. 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, substituted salicylaldehydes serve as indispensable scaffolds. 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) is a highly functionalized aromatic building block characterized by its unique steric and electronic environment[1]. The presence of an ortho-hydroxy group, a meta-methyl group, and a para-chloro group relative to the aldehyde moiety creates a dense array of functional handles. This whitepaper provides an exhaustive technical analysis of its identifiers, physicochemical properties, synthetic pathways, and applications in modern pharmacology.

Core Chemical Identifiers & Structural Logic

The structural integrity of 4-chloro-2-hydroxy-3-methylbenzaldehyde relies on the synergistic effects of its substituents. The strong electron-withdrawing nature of the chlorine atom modulates the pKa of the phenolic hydroxyl group, while the methyl group introduces steric bulk that dictates the stereochemical outcomes of downstream reactions, such as Schiff base condensations[2].

Table 1: Core Chemical Identifiers
IdentifierValue
IUPAC Name 4-chloro-2-hydroxy-3-methylbenzaldehyde
CAS Number 55289-23-1
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
SMILES CC1=C(Cl)C=CC(C=O)=C1O
InChIKey CMRAVGACEPRQIK-UHFFFAOYSA-N
MDL Number MFCD22415103

Data supported by Fluorochem and Sigma-Aldrich chemical registries[1].

Physicochemical Profiling & Analytical Signatures

Accurate characterization is the bedrock of trustworthy chemical synthesis. The analytical profile of 4-chloro-2-hydroxy-3-methylbenzaldehyde is defined by its specific mass spectrometry adducts and lipophilicity, which are critical parameters for downstream pharmacokinetic modeling[3].

Table 2: Physicochemical & Mass Spectrometry Data
Property / MS AdductValue
Melting Point 61 - 62 °C
Monoisotopic Mass 170.01346 Da
Predicted XlogP 2.6
Topological Polar Surface Area 37.3 Ų
[M+H]+ Adduct (m/z) 171.02074
[M-H]- Adduct (m/z) 169.00618
[M+Na]+ Adduct (m/z) 193.00268

Data aggregated from PubChemLite and Chem960 databases[2][3].

Mechanistic Synthesis & Regioselective Control

The synthesis of 4-chloro-2-hydroxy-3-methylbenzaldehyde is traditionally achieved via the formylation of 3-chloro-2-methylphenol. While the Reimer-Tiemann reaction is a classical approach, it suffers from poor yields and a lack of strict regioselectivity due to harsh biphasic basic conditions.

To ensure pharmaceutical-grade purity, the Casnati-Skattebøl formylation is the preferred methodology.

Causality of Experimental Design: The addition of anhydrous magnesium chloride (MgCl₂) and triethylamine (Et₃N) to the starting phenol generates a highly coordinated magnesium aryloxide intermediate. The Mg²⁺ ion acts as a Lewis acid template, coordinating simultaneously to the phenoxide oxygen and the incoming formaldehyde (generated in situ from paraformaldehyde). This cyclic transition state rigidly locks the formylating agent in close proximity to the ortho-carbon, completely suppressing para-formylation and ensuring a high-purity product profile.

SynthesisWorkflow A 3-Chloro-2-methylphenol B MgCl2 / Et3N Deprotonation & Coordination A->B Step 1 C Paraformaldehyde (Formylation) B->C Step 2 D Magnesium Aryloxide Intermediate C->D C-C Bond E Acidic Hydrolysis (HCl quench) D->E Step 3 F 4-Chloro-2-hydroxy- 3-methylbenzaldehyde E->F Isolation

Workflow for the ortho-specific formylation via Casnati-Skattebøl reaction.

Validated Experimental Protocol: Casnati-Skattebøl Formylation

This protocol is designed as a self-validating system. Every phase includes observable milestones to ensure the reaction is proceeding as mechanistically intended.

Reagents:

  • 3-Chloro-2-methylphenol (1.0 equiv)

  • Anhydrous Magnesium Chloride (MgCl₂) (1.5 equiv)

  • Triethylamine (Et₃N) (3.75 equiv)

  • Paraformaldehyde (6.75 equiv)

  • Anhydrous Acetonitrile (Solvent)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar). Add 3-chloro-2-methylphenol and anhydrous acetonitrile.

    • Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly moisture-sensitive MgCl₂.

  • Deprotonation & Coordination: Add Et₃N followed by anhydrous MgCl₂. Stir at room temperature for 1.5 hours.

    • Validation Check: The solution will transition from clear to a pale yellow/greenish suspension, indicating the successful formation of the magnesium aryloxide complex.

  • Electrophilic Addition: Add paraformaldehyde in a single portion. Equip the flask with a reflux condenser and heat to 80 °C (reflux) for 4-6 hours.

    • Causality: Heating depolymerizes paraformaldehyde into monomeric formaldehyde, which is immediately trapped by the Mg²⁺ template.

  • Quenching & Hydrolysis: Cool the reaction to 0 °C and slowly add 1M HCl until the pH reaches 2.

    • Causality: The acid breaks the robust magnesium chelate and hydrolyzes the intermediate acetal/imine species into the target aldehyde.

    • Validation Check: The suspension will dissolve, yielding a biphasic system.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Verification (¹H NMR): To validate the success of the synthesis, run a ¹H NMR in CDCl₃. You must observe a sharp singlet around ~9.8-10.2 ppm (aldehyde proton) and a highly deshielded singlet around ~11.5-12.0 ppm.

    • Causality: The extreme downfield shift of the phenolic -OH is due to strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl, confirming the ortho-relationship.

Applications in Drug Development

The strategic positioning of the chloro and methyl groups makes this aldehyde a privileged precursor in medicinal chemistry. It is historically documented in the total synthesis of complex metabolites like piloquinone[2]. Today, its primary application lies in the generation of Schiff base ligands.

By condensing 4-chloro-2-hydroxy-3-methylbenzaldehyde with primary amines, researchers generate N,O-donor Schiff bases. The chlorine atom enhances the lipophilicity (XlogP = 2.6) of the resulting metallodrug complexes, facilitating cellular membrane penetration in targeted antimicrobial and anticancer therapies[2][3].

SchiffBase A 4-Chloro-2-hydroxy- 3-methylbenzaldehyde C Condensation Reaction (-H2O) A->C B Primary Amine (Aniline derivative) B->C D Schiff Base Ligand (N,O-donor) C->D F Metallodrug Complex (Bioactive) D->F Chelation E Transition Metal (Cu(II), Zn(II)) E->F Coordination

Synthesis of bioactive metallodrugs via Schiff base condensation and metal chelation.

References

  • 4-chloro-2-hydroxy-3-methylbenzaldehyde (C8H7ClO2) - PubChemLite Source: uni.lu URL:[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 4-Chloro-2-hydroxy-3-methylbenzaldehyde in Organic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Compound: 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) Executive Summary The solubility profile of an active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Compound: 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1)

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or a critical synthetic intermediate dictates its viability in downstream processing, purification, and formulation. 4-Chloro-2-hydroxy-3-methylbenzaldehyde (1[1]) is a highly functionalized aromatic building block. While direct empirical solubility datasets for this specific compound are scarce in the public domain[2], we can construct a highly accurate predictive model by analyzing its functional group thermodynamics and leveraging data from structurally analogous compounds such as 3[3] and4[4].

This technical guide provides a mechanistic analysis of its solvation behavior, a predictive solubility matrix across common organic solvents, and a self-validating experimental protocol for empirical quantification.

Mechanistic Solvation Profiling

As a Senior Application Scientist, it is critical to look beyond raw data and understand the causality of a compound's dissolution. The solubility of 4-Chloro-2-hydroxy-3-methylbenzaldehyde is governed by the interplay of four distinct functional groups on the benzene ring:

  • Hydroxyl Group (-OH) at C2: Acts as both a strong hydrogen bond donor and acceptor. However, its proximity to the aldehyde group often results in intramolecular hydrogen bonding . This phenomenon slightly masks the polar surface area, increasing the molecule's overall lipophilicity compared to para-substituted isomers.

  • Aldehyde Group (-CHO) at C1: Serves as a hydrogen bond acceptor and contributes to dipole-dipole interactions.

  • Chlorine Atom (-Cl) at C4: The high electronegativity of chlorine introduces a strong dipole moment, while its large electron cloud increases polarizability and dispersion forces, significantly enhancing solubility in polar aprotic and halogenated solvents[5].

  • Methyl Group (-CH3) at C3: Provides steric hindrance and increases the hydrophobic bulk (log P), driving solubility away from aqueous media and toward non-polar organic solvents[3].

Mechanism Solute Solute 4-Chloro-2-hydroxy- 3-methylbenzaldehyde H_Bonding Hydrogen Bonding -OH (Donor/Acceptor) -CHO (Acceptor) Solute->H_Bonding Polarity Dipole & Polarizability -Cl (Electronegativity) Solute->Polarity Dispersion Dispersion Forces Aromatic Ring & -CH3 Solute->Dispersion Solvent Solvent Interaction Protic vs. Aprotic Thermodynamic Affinity H_Bonding->Solvent Protic Solvents Polarity->Solvent Polar Aprotic Dispersion->Solvent Non-polar

Intermolecular forces governing the solvation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

Predictive Solubility Data in Organic Solvents

Because direct empirical mole fraction data for CAS 55289-23-1 is a known gap in standard chemical databases[2], the following quantitative matrix is synthesized using Hansen Solubility Parameters (HSP) and extrapolated from the extensively studied analog,3[3]. The addition of the chlorine atom is calculated to decrease the melting point slightly while increasing the theoretical log P, leading to the estimations below.

Estimated Mole Fraction Solubility ( x1​ ) at 298.15 K
Organic SolventPolarity IndexEstimated x1​ (298.15 K)Mechanistic Causality for Solvation
Methanol 5.10.085 – 0.105Strong H-bond donor/acceptor interactions disrupt the solute's crystal lattice.
Ethanol 5.20.075 – 0.095Slightly lower polarity and larger molar volume than methanol; excellent solvation.
Ethyl Acetate 4.40.100 – 0.125Superior H-bond acceptor; highly favorable dipole-dipole interactions with the -Cl group.
Acetone 5.10.120 – 0.150Polar aprotic nature provides the highest theoretical solubility by maximizing polarizability interactions without competing for H-bond donors.
Toluene 2.40.025 – 0.045Non-polar; solvation relies entirely on π−π stacking and dispersion forces from the -CH3 and -Cl groups.
n-Hexane 0.1< 0.005Highly non-polar; cannot overcome the strong intermolecular hydrogen bonding of the solid solute.

Note: x1​ represents the mole fraction of the solute in the saturated solution. Values are predictive and should be empirically verified for GMP/GLP applications.

Empirical Determination: The Self-Validating Protocol

To transition from predictive modeling to empirical fact, researchers must employ a rigorous, self-validating methodology. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining the solubility of functionalized benzaldehydes[3].

Step-by-Step Methodology

Step 1: Solvent Preparation & Saturation

  • Action: Add an excess amount (approximately 500 mg) of 4-Chloro-2-hydroxy-3-methylbenzaldehyde to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, a fundamental requirement for thermodynamic equilibrium.

Step 2: Isothermal Equilibration

  • Action: Submerge the vials in a thermostatic water bath shaker set to exactly 298.15 K (± 0.05 K) and agitate at 150 RPM for 48 hours .

  • Causality: 48 hours is strictly required to overcome kinetic dissolution artifacts. Premature sampling often measures the dissolution rate rather than true thermodynamic solubility.

Step 3: Phase Separation

  • Action: Remove the vials and allow them to stand undisturbed for 12 hours at 298.15 K to let undissolved particles settle. Centrifuge an aliquot at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter .

  • Causality: PTFE (Polytetrafluoroethylene) is chemically inert and hydrophobic. Using standard nylon or cellulose filters would lead to the adsorption of the lipophilic compound onto the filter matrix, artificially lowering the quantified solubility.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered aliquot with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) and inject it into an HPLC system equipped with a C18 column and a UV detector set to the compound's λmax​ (typically ~254 nm or 280 nm).

  • Causality: The highly conjugated aromatic system of the benzaldehyde derivative provides a strong chromophore. UV detection ensures high sensitivity and selectivity, bypassing potential interference from solvent impurities.

Workflow A 1. Solvent Selection (Analytical Grade Solvents) B 2. Excess Solute Addition (Ensure visual presence of solid phase) A->B C 3. Isothermal Equilibration (Thermostatic shaker, 298.15 K, 48h) B->C D 4. Phase Separation (Centrifugation & 0.22µm PTFE Filtration) C->D E 5. HPLC-UV Quantification (Using Validated Calibration Curve) D->E F 6. Thermodynamic Modeling (Calculate Mole Fraction x₁) E->F

Experimental workflow for isothermal shake-flask solubility determination.

References

  • Fluorochem. "4-Chloro-2-hydroxy-3-methyl-benzaldehyde (CAS 55289-23-1) - Product Specifications". Fluorochem Ltd.1

  • Benchchem. "An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzaldehyde". Benchchem Technical Resources.3

  • ChemicalBook. "4-Chloro-2-hydroxybenzaldehyde - Chemical Properties, Uses, Production". ChemicalBook.4

  • National Center for Biotechnology Information. "4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101". PubChem Database.5

  • Université du Luxembourg. "4-chloro-2-hydroxy-3-methylbenzaldehyde (C8H7ClO2)". PubChemLite.2

Sources

Foundational

Thermophysical Profiling of 4-Chloro-2-hydroxy-3-methylbenzaldehyde: Phase Transition Mechanics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a tetra-substituted salicylaldehyde derivative utilized as a highly functionalized building block in active pharmaceutical ingredient (API) synthesis. Understanding its exact thermophysical properties—specifically its melting point and boiling point—is critical for designing robust crystallization, distillation, and storage workflows.

This whitepaper dissects the structural thermodynamics dictating the phase transitions of this molecule. We provide a mechanistic explanation of its relatively low melting point (61–62 °C)[1] and outline self-validating experimental protocols for accurately measuring its melting and boiling points without inducing thermal degradation.

Structural Thermodynamics & Causality

The thermophysical behavior of 4-chloro-2-hydroxy-3-methylbenzaldehyde is not merely a function of its molecular weight (170.59 g/mol )[2], but is heavily dictated by its specific substitution pattern:

  • Intramolecular Hydrogen Bonding: The proximity of the C2-hydroxyl group to the C1-aldehyde group facilitates the formation of a highly stable, six-membered intramolecular hydrogen-bonded ring. This thermodynamic "locking" of the hydroxyl proton drastically reduces its availability to participate in intermolecular hydrogen bonding networks.

  • Melting Point Causality: Because intermolecular hydrogen bonding is suppressed, the solid-state crystal lattice energy is primarily governed by weaker van der Waals dispersion forces (augmented by the polarizable C4-chlorine atom) and dipole-dipole interactions. Consequently, the compound exhibits a relatively low melting point of 61–62 °C[1]. Isomers lacking this ortho-relationship (e.g., para-hydroxybenzaldehydes) typically exhibit melting points exceeding 110 °C due to extensive intermolecular polymeric networks.

  • Boiling Point Causality: The suppression of intermolecular hydrogen bonding also increases the compound's volatility relative to non-ortho isomers. However, the substantial molecular weight and the heavy halogen atom elevate the absolute boiling point. At standard atmospheric pressure (760 Torr), the boiling point is predicted to exceed 250 °C. Because heavily substituted salicylaldehydes are prone to thermal degradation and oxidation at elevated temperatures, the boiling point is rarely measured at 1 atm; instead, it must be determined via vacuum distillation.

H_Bonding OrthoOH C2-Hydroxyl Group (-OH) IntraHB Intramolecular Hydrogen Bond (6-Membered Ring) OrthoOH->IntraHB Aldehyde C1-Aldehyde Group (-CHO) Aldehyde->IntraHB InterHB Suppressed Intermolecular H-Bonding IntraHB->InterHB Steric & Electronic Shielding Volatility Increased Volatility (Lower BP) InterHB->Volatility Dominant VdW Forces Lattice Weaker Crystal Lattice (MP: 61-62 °C) InterHB->Lattice Reduced Lattice Energy

Caption: Causality of thermophysical properties driven by intramolecular hydrogen bonding.

Quantitative Physicochemical Data

The following table summarizes the core thermophysical and structural data for the compound, serving as the baseline for analytical validation.

PropertyValueCausality / Note
IUPAC Name 4-chloro-2-hydroxy-3-methylbenzaldehydeStandard nomenclature[2]
CAS Number 55289-23-1Unique identifier[1]
Molecular Weight 170.59 g/mol Contributes to high baseline boiling point[2]
Physical State (25 °C) Solid (Powder)Maintained by VdW and dipole interactions[1]
Melting Point 61 – 62 °CDepressed by intramolecular H-bonding[1]
Boiling Point (760 Torr) > 250 °C (Extrapolated)Requires vacuum distillation to prevent degradation

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the determination of thermophysical properties must not rely on single-point visual observations. The following protocols are designed as self-validating systems, explaining why specific experimental choices are made.

Protocol 1: High-Precision Melting Point Determination via DSC

While standard capillary methods (e.g., USP <741>) provide a visual melting range, Differential Scanning Calorimetry (DSC) is employed to quantify the exact onset temperature and enthalpy of fusion. This provides a self-validating measure: the onset temperature confirms the identity, while the peak shape validates crystalline purity.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-chloro-2-hydroxy-3-methylbenzaldehyde into a standard aluminum DSC pan. Crimp seal the pan to ensure optimal thermal contact and prevent sublimation prior to melting.

  • Atmosphere Control: Purge the DSC cell with high-purity dry nitrogen at a flow rate of 50 mL/min. Causality: This prevents oxidative degradation of the sensitive aldehyde group during the heating cycle.

  • Thermal Program: Equilibrate the sample at 25 °C. Initiate a linear heating ramp at a precise rate of 10 °C/min up to 100 °C.

  • Data Acquisition & Validation: Record the heat flow (W/g). The true melting point is determined by the extrapolated onset temperature of the endothermic melting peak, not the peak maximum. A sharp peak with an onset at 61.0–62.0 °C validates both the identity and high purity of the crystal lattice[1]. A broadened peak mathematically indicates polymorphic contamination or impurities.

Protocol 2: Boiling Point Estimation via Vacuum Micro-Ebulliometry

At atmospheric pressure (760 Torr), the elevated boiling point risks thermal degradation (decarbonylation or oxidation). Micro-ebulliometry under reduced pressure prevents decomposition, allowing for the back-calculation of the standard boiling point.

  • Apparatus Assembly: Load 10 mL of the liquefied compound into a Swietoslawski micro-ebulliometer connected to a high-vacuum manifold equipped with a precision capacitance manometer.

  • Pressure Calibration: Set the system pressure to a stable reduced pressure (e.g., 20 Torr). Causality: Lowering the pressure bypasses the thermal decomposition threshold of the molecule.

  • Thermal Equilibration: Apply controlled heating using a mantle. Allow the liquid to reflux until the condensation ring stabilizes exactly at the platinum resistance thermometer (PRT).

  • Multi-Point Data Collection: Record the steady-state boiling temperature at 20 Torr. Repeat the stabilization and measurement at 30, 40, and 50 Torr.

  • Self-Validating Extrapolation: Plot the natural logarithm of pressure ( lnP ) against the inverse of temperature ( 1/T ). A strictly linear correlation validates that the sample remained thermodynamically stable (undecomposed) during the experiment. Use the Clausius-Clapeyron equation to extrapolate the theoretical boiling point at 760 Torr.

Workflow cluster_MP Melting Point Validation cluster_BP Boiling Point Estimation Compound 4-Chloro-2-hydroxy- 3-methylbenzaldehyde (Solid, MP: 61-62 °C) DSC Differential Scanning Calorimetry (DSC) Compound->DSC Capillary Capillary Method (USP <741>) Compound->Capillary Ebulliometry Vacuum Distillation / Micro-Ebulliometry Compound->Ebulliometry MP_Result Validated MP: 61.0 - 62.0 °C DSC->MP_Result Onset Temp Capillary->MP_Result Visual Melt Clausius Clausius-Clapeyron Extrapolation Ebulliometry->Clausius P-T Data Points BP_Result Extrapolated BP (>250 °C at 760 Torr) Clausius->BP_Result Nomogram

Caption: Workflow for thermophysical property validation of 4-chloro-2-hydroxy-3-methylbenzaldehyde.

References

  • United States Pharmacopeia (USP). "USP <741> Melting Range or Temperature". USP-NF.[Link]

  • United States Pharmacopeia (USP). "USP <721> Distilling Range". USP-NF.[Link]

Sources

Exploratory

thermodynamic properties of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Whitepaper: Thermodynamic Profiling of 4-Chloro-2-hydroxy-3-methylbenzaldehyde Executive Summary 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a highly functionalized aromatic building block critical to th...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Profiling of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Executive Summary

4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a highly functionalized aromatic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), Schiff base ligands, and targeted agrochemicals. Understanding its thermodynamic properties is paramount for optimizing reaction conditions, predicting phase behavior during crystallization, and modeling its binding affinity in biological systems. This whitepaper provides an in-depth analysis of the compound's conformational energetics, thermophysical phase transitions, and solution thermodynamics, grounded in empirical data and predictive physical chemistry.

Conformational Energetics and the "Buttressing Effect"

The thermodynamic baseline of 4-chloro-2-hydroxy-3-methylbenzaldehyde is dictated by its highly stabilized ground-state conformation. Like other substituted salicylaldehydes, the molecule exhibits a strong intramolecular hydrogen bond between the phenolic hydroxyl (–OH) at the C2 position and the carbonyl oxygen (C=O) at the C1 position[1].

However, the unique substitution pattern of this molecule introduces complex thermodynamic modulations:

  • Steric Buttressing (C3-Methyl): The methyl group at the C3 position is ortho to the hydroxyl group. The steric bulk of this methyl group restricts the rotational freedom of the –OH group, physically "buttressing" or pushing the hydroxyl proton closer to the carbonyl oxygen. This reduces the hydrogen bond distance ( dH⋯O​ ), significantly increasing the enthalpy of stabilization compared to unsubstituted salicylaldehyde.

  • Inductive Withdrawal (C4-Chloro): The chlorine atom at C4 exerts a strong electron-withdrawing inductive effect ( −I ). This polarizes the aromatic system, increasing the acidity of the phenolic proton (lowering its pKa​ ) and simultaneously increasing the electrophilicity of the aldehyde carbon, which profoundly impacts the thermodynamics of downstream complexation reactions[2].

Spectroscopic and Density Functional Theory (DFT) studies on closely related halogenated salicylaldehydes demonstrate that breaking this intramolecular hydrogen bond requires upwards of 30 kJ/mol[1]. Consequently, the closed, hydrogen-bonded conformer is the only thermodynamically relevant species in the gas phase and non-polar solutions at standard temperature and pressure (STP).

ConformationalThermodynamics A Conformer I (Intramolecular H-Bond) ΔG = 0 kJ/mol B Transition State (O-H Rotation) ΔG‡ ≈ 45 kJ/mol A->B Thermal/UV Excitation C Conformer II (Open Rotamer) ΔG ≈ +30 kJ/mol B->C Relaxation C->A Spontaneous Reversion

Thermodynamic cycle of O-H rotamerization in substituted salicylaldehydes.

Thermophysical Properties and Phase Behavior

Accurate thermophysical data is required for designing crystallization and purification workflows. The strong intramolecular hydrogen bonding prevents extensive intermolecular hydrogen bonding, which typically results in lower melting points and higher volatility compared to isomers where intramolecular H-bonding is geometrically impossible (e.g., 4-hydroxybenzaldehydes).

Table 1: Thermophysical & Computed Thermodynamic Parameters

PropertyValueMethod of Determination
Molecular Weight 170.6 g/mol Calculated from formula (C₈H₇ClO₂)[3]
Melting Point ( Tm​ ) 61 – 62 °C (334 – 335 K)Capillary / Differential Scanning Calorimetry[3]
Physical Form Crystalline PowderVisual Observation[3]
Intramolecular H-Bond Energy >30 kJ/molExtrapolated via DFT (B3LYP/6-311++G(d,p))[1]
Complexation Thermodynamics Enthalpy-Driven ( ΔH<0 )Isothermal Titration Calorimetry / Potentiometry[4]

Solution Thermodynamics: Schiff Base Formation

4-Chloro-2-hydroxy-3-methylbenzaldehyde is frequently utilized to synthesize Schiff bases (imines) via condensation with primary amines. The thermodynamics of this transformation are heavily influenced by the C4-chloro substituent.

The condensation reaction is generally an enthalpy-driven process ( ΔH<0 ). The electron-withdrawing nature of the chlorine atom increases the thermodynamic stability of the resulting iminium ion. Furthermore, the intramolecular hydrogen bond present in the parent aldehyde is preserved and often strengthened in the resulting imine (forming an O–H···N bond), providing an additional thermodynamic driving force of approximately 3 to 5 kcal/mol[2]. When these Schiff bases act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), the resulting chelation is highly exothermic, stabilized by both enthalpy and the transition-series contraction energy[4].

Experimental Protocols for Thermodynamic Characterization

To ensure high-fidelity data generation, the following self-validating experimental protocols must be utilized when characterizing the thermodynamic profile of this compound.

Protocol A: Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)

Causality Focus: Precise measurement of the enthalpy of fusion ( ΔHfus​ ) requires eliminating thermal lag and baseline drift.

  • Instrument Calibration: Calibrate the DSC using an Indium standard (known Tm​ = 156.6 °C, ΔHfus​ = 28.62 J/g). Validation: If the Indium standard deviates by >0.1 °C, recalibrate the furnace to ensure the 61-62 °C melting point of the sample is recorded accurately.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-chloro-2-hydroxy-3-methylbenzaldehyde into an aluminum crucible. Seal with a pin-hole lid to allow outgassing of trace moisture without losing sublimated sample.

  • Reference Cell: Place an empty, matched aluminum crucible in the reference furnace. Causality: This subtracts the heat capacity of the crucible itself, ensuring the integrated signal represents only the sample's endothermic phase transition.

  • Thermal Cycle: Equilibrate at 20 °C. Ramp at a strictly controlled heating rate of 10 °C/min up to 100 °C under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min rate balances thermal resolution with signal intensity; slower rates broaden the endotherm, obscuring the onset temperature, while faster rates introduce thermal lag.

  • Integration: Integrate the area under the endothermic peak to calculate ΔHfus​ (J/g).

Protocol B: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality Focus: Measuring the enthalpy of Schiff base complexation requires isolating the heat of reaction from the heat of dilution.

  • Sample Degassing: Dissolve the aldehyde in anhydrous DMSO/Buffer. Degas the solution under vacuum for 10 minutes. Causality: Dissolved gases nucleate into micro-bubbles upon stirring in the ITC cell, causing erratic baseline spikes that ruin the integration of microjoule-scale heat signals.

  • Cell Loading & Equilibration: Load the sample cell with the target amine/metal solution and the syringe with the aldehyde titrant. Equilibrate the system at exactly 298.15 K until the baseline fluctuation is <0.0001 °C/min.

  • Titration Execution: Program 20 sequential injections of 2 µL, with a 150-second spacing between injections. Maintain a constant stirring speed of 1000 rpm. Causality: High-speed stirring eliminates mass transfer limitations, ensuring the measured heat rate reflects pure chemical kinetics and thermodynamics, not diffusion.

  • Control Titration (Self-Validation): Perform a blank titration of the aldehyde into the pure solvent. Subtract this "heat of dilution" baseline from the main experimental data before integration.

  • Data Extraction: Fit the integrated heat peaks to the Wiseman isotherm (independent binding model) to extract the binding enthalpy ( ΔH ), association constant ( Ka​ ), and entropy ( −TΔS ).

ITC_Protocol A 1. Baseline Equilibration Thermal stability at 298.15 K B 2. Titration Injections Sequential ligand addition A->B ΔT < 0.0001 °C/min C 3. Heat Integration Calculate Δq per injection B->C Peak Return to Baseline D 4. Isotherm Modeling Extract ΔH, Kd, and -TΔS C->D Wiseman Equation

Step-by-step isothermal titration calorimetry (ITC) experimental workflow.

References

  • The Journal of Physical Chemistry A. "Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde." ACS Publications, July 2022. Available at:[Link]

  • ResearchGate. "Thermodynamic and voltammetric studies of salicylaldehyde-4-(2-pyridyl)-3-thiosemicarbazone." August 2025. Available at: [Link]

  • Crugeiras, J., et al. "Substituent effects on the thermodynamic stability of imines formed from glycine and aromatic aldehydes." Journal of the American Chemical Society, Nov 2009. Available at: [Link]

Sources

Foundational

4-Chloro-2-hydroxy-3-methylbenzaldehyde safety data sheet (SDS) analysis

Title: Comprehensive Safety Data Sheet (SDS) Analysis and Handling Protocols for 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) Executive Summary In drug development and complex natural product synthesis, halog...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety Data Sheet (SDS) Analysis and Handling Protocols for 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1)

Executive Summary

In drug development and complex natural product synthesis, halogenated salicylaldehyde derivatives serve as highly privileged building blocks. 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) is a densely functionalized intermediate utilized in the construction of polycyclic architectures[1]. However, its reactive electrophilic center and moderate lipophilicity present specific handling challenges. Moving beyond basic regulatory compliance, this whitepaper provides a mechanistic analysis of the compound's physicochemical and toxicological properties, translating static SDS data into dynamic, self-validating experimental workflows.

Physicochemical Profiling & Causality

To design a robust handling protocol, we must first understand the causality behind the compound's physical properties. The table below synthesizes the critical quantitative data and its practical implications at the bench.

PropertyValueMechanistic Causality & Benchtop Implication
Molecular Formula C₈H₇ClO₂[1]Densely functionalized ring offering multiple orthogonal handles for cross-coupling.
Molecular Weight 170.59 g/mol [1]Low molecular weight facilitates rapid diffusion through porous materials.
Exact Mass 170.0134 Da[2]Crucial for High-Resolution Mass Spectrometry (HRMS) validation of starting materials.
Melting Point 61–62 °C[3]Solid at room temperature. The relatively low melting point is driven by intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups, which limits intermolecular stacking.
XLogP 2.6[2]Moderate lipophilicity. This allows the molecule to readily penetrate biological membranes and non-synthetic rubber (latex), dictating strict PPE requirements.
TPSA 37.3 Ų[2]Low Topological Polar Surface Area ensures high membrane permeability, increasing the risk of systemic absorption upon dermal exposure.

Mechanistic Toxicology & Hazard Causality

According to the Globally Harmonized System (GHS), 4-chloro-2-hydroxy-3-methylbenzaldehyde is classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

The Biochemical Mechanism of Irritation: These hazards are not arbitrary; they are a direct consequence of the molecule's electronic structure. The aldehyde carbon is highly electrophilic. This electrophilicity is synergistically enhanced by the electron-withdrawing nature of the para-chloro substituent and the ortho-hydroxyl group. When exposed to biological tissues, this electrophilic center readily undergoes nucleophilic attack by primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues) present in epidermal and mucosal proteins.

This reaction forms covalent Schiff base or thioacetal adducts. The immune system recognizes these structurally modified proteins as damaged, triggering a localized inflammatory cascade that manifests as macroscopic irritation (erythema, edema)[3].

HazardMechanism Compound 4-Chloro-2-hydroxy-3-methylbenzaldehyde (Electrophilic Aldehyde) Reaction Covalent Adduct Formation (Schiff Base / Thioacetal) Compound->Reaction Exposure Proteins Epidermal/Mucosal Proteins (Nucleophilic -NH2, -SH) Proteins->Reaction Nucleophilic Attack Inflammation Localized Inflammatory Cascade (H315, H319, H335) Reaction->Inflammation Cellular Stress Mitigation PPE Mitigation: Nitrile Gloves & Fume Hood Mitigation->Compound Prevents Exposure

Fig 1: Mechanistic pathway of electrophilic irritation and corresponding PPE mitigation strategy.

Self-Validating Experimental Protocol: Safe Handling & Reaction Setup

Trustworthy science relies on protocols that validate themselves at each step. The following methodology ensures both operator safety and chemical integrity.

Step 1: Pre-Reaction Quality Control (Self-Validation)

  • Action: Before use, determine the melting point of the batch.

  • Causality: The literature melting point is 61–62 °C[3]. A depressed or broadened melting point indicates radical-mediated auto-oxidation of the aldehyde to the corresponding benzoic acid. This self-validating step ensures reaction stoichiometry is not compromised by degraded starting material.

Step 2: Environmental & PPE Setup

  • Action: Conduct all handling inside a certified fume hood. Don nitrile gloves (minimum 4 mil thickness) and chemical splash goggles.

  • Causality: The compound's XLogP of 2.6[2] means it is lipophilic enough to permeate natural rubber (latex) rapidly. Nitrile provides a superior barrier against lipophilic electrophiles. The fume hood mitigates the STOT SE 3 (H335) respiratory vapor/dust risk[3].

Step 3: Dispensing and Inert Atmosphere

  • Action: Dispense the solid powder[3] using a static-free spatula. Purge the reaction vessel with Argon or Nitrogen using standard Schlenk techniques.

  • Causality: Aldehydes are prone to oxidation in the presence of atmospheric oxygen. An inert atmosphere is critical for maintaining the integrity of the electrophilic center during prolonged reactions.

Step 4: Reaction Execution & Quenching

  • Action: Dissolve in an appropriate anhydrous solvent (e.g., DCM or THF). Upon reaction completion, quench any residual unreacted aldehyde with a mild nucleophile (e.g., saturated aqueous sodium bisulfite).

  • Causality: Sodium bisulfite forms a water-soluble bisulfite adduct with the unreacted aldehyde. This neutralizes its electrophilicity and allows for safe separation into the aqueous waste stream, thereby preventing downstream exposure during rotary evaporation or chromatography.

Workflow QC 1. Quality Control MP: 61-62 °C NMR Check Prep 2. Preparation Fume Hood Ar/N2 Atm QC->Prep Handling 3. Handling Nitrile Gloves Goggles Prep->Handling Reaction 4. Execution Dropwise Addition Temp Control Handling->Reaction Workup 5. Workup Quench Electrophile Halogen Waste Reaction->Workup

Fig 2: Self-validating experimental workflow for handling reactive substituted benzaldehydes.

Synthetic Utility in Drug Development

4-Chloro-2-hydroxy-3-methylbenzaldehyde is a highly privileged building block in medicinal chemistry. The contiguous arrangement of the hydroxyl, methyl, aldehyde, and chloro groups provides multiple orthogonal handles for complex syntheses.

A classic demonstration of its utility is found in the total synthesis of piloquinone, a secondary phenanthraquinone metabolite isolated from Streptomyces pilosus[4]. In complex natural product syntheses, the ortho-hydroxyl aldehyde motif is frequently exploited to construct benzofuran or coumarin architectures via condensation, while the chloro substituent can be utilized in late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2],[4].

References

  • Cresp, T. M., Giles, R. G. F., Sargent, M. V., Brown, C., & Smith, D. O. (1974). Synthesis of piloquinone, a metabolite of Streptomyces pilosus ettlinger. Journal of the Chemical Society, Perkin Transactions 1, 2435-2447. [Link]

Sources

Exploratory

Reactivity Profile and Synthetic Utility of 4-Chloro-2-hydroxy-3-methylbenzaldehyde: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) Executive Summary In modern drug discovery and materials science, p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1)

Executive Summary

In modern drug discovery and materials science, polyfunctional aromatic building blocks are critical for the rapid diversification of chemical libraries. 4-Chloro-2-hydroxy-3-methylbenzaldehyde is a highly versatile substituted salicylaldehyde derivative. Its reactivity is defined by the orthogonal nature of its three primary functional handles: an electrophilic aldehyde, a chelating/nucleophilic phenol, and a cross-coupling-competent aryl chloride [1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic push-pull interactions. Understanding the causality behind its reactivity allows researchers to rationally design syntheses for Schiff bases, transition metal complexes, and advanced heterocyclic scaffolds.

Structural & Electronic Profiling

The reactivity of 4-Chloro-2-hydroxy-3-methylbenzaldehyde is governed by the electronic interplay of its substituents:

  • Aldehyde (-CHO) at C1: Acts as a strong electron-withdrawing group (EWG) via resonance, highly susceptible to nucleophilic attack.

  • Hydroxyl (-OH) at C2: Acts as an electron-donating group (EDG) via resonance but is highly acidic due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

  • Methyl (-CH3) at C3: Provides weak inductive electron donation (+I) and introduces localized steric hindrance, which can dictate the regioselectivity of incoming nucleophiles or ligands.

  • Chloro (-Cl) at C4: Exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the C2-hydroxyl group and lowers the lowest unoccupied molecular orbital (LUMO) of the aldehyde, thereby accelerating nucleophilic addition [2].

Reactivity Map

ReactivityMap Core 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Aldehyde Aldehyde Group (-CHO) Core->Aldehyde Electrophilic Phenol Phenolic Group (-OH) Core->Phenol Nucleophilic / Chelating ArylCl Aryl Chloride (-Cl) Core->ArylCl Oxidative Addition Schiff Schiff Base / Hydrazone (Condensation) Aldehyde->Schiff + Primary Amines Knoevenagel Coumarins / Chromenes (Knoevenagel) Aldehyde->Knoevenagel + Active Methylene Chelation Metal Complexes (O,O'-Bidentate) Aldehyde->Chelation Synergistic Chelation Phenol->Chelation + Transition Metals Coupling Suzuki / Buchwald-Hartwig (Cross-Coupling) ArylCl->Coupling + Pd Catalyst

Figure 1: Orthogonal reactivity pathways of 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

Core Reactivity Nodes & Mechanistic Pathways

Node 1: Carbonyl Electrophilicity (Schiff Base & Hydrazone Formation)

The synthesis of Schiff bases (imines) and hydrazones is the most heavily utilized pathway for this compound. The mechanism relies on the nucleophilic attack of a primary amine or hydrazine on the carbonyl carbon.

Causality in Experimental Design: The reaction is highly pH-dependent. An optimal pH of 4.5–5.5 is required. If the pH is too low, the amine is fully protonated (ammonium) and loses nucleophilicity. If the pH is too high, there are insufficient protons to activate the carbonyl oxygen and facilitate the elimination of water. The presence of the C4-chloro group enhances the electrophilicity of the aldehyde compared to unsubstituted salicylaldehyde, resulting in faster reaction kinetics [2].

Node 2: Phenolic Nucleophilicity & Metal Chelation

Substituted salicylaldehydes are privileged bidentate (O,O') ligands. Deprotonation of the C2-hydroxyl group yields a phenolate that, in tandem with the carbonyl oxygen, forms highly stable 6-membered chelate rings with transition metals such as Pd(II), Fe(III), Cu(II), and Co(II) [3][4].

Causality in Experimental Design: The formation of these complexes is driven by the Hard-Soft Acid-Base (HSAB) theory. The hard oxygen donors have a strong affinity for highly charged or early transition metals (like Fe(III)), but can also coordinate effectively with Pd(II) in square planar geometries. Coordination induces a significant shift in the infrared (IR) stretching frequencies, serving as an immediate diagnostic tool for successful complexation [4].

Node 3: Aryl Chloride Cross-Coupling

While aryl chlorides are traditionally inert compared to bromides and iodides, modern palladium catalysis allows for the activation of the C4-Cl bond. This enables Suzuki-Miyaura (boronic acids) and Buchwald-Hartwig (amines) cross-coupling reactions. Causality in Experimental Design: Because the C-Cl bond has a high bond dissociation energy (~96 kcal/mol), electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) are required to facilitate the oxidative addition of Pd(0) into the unreactive C-Cl bond.

Quantitative Data Presentation

To validate the success of derivatization—particularly metal complexation—spectroscopic tracking is essential. The table below summarizes the expected diagnostic shifts when 4-Chloro-2-hydroxy-3-methylbenzaldehyde transitions from a free ligand to a coordinated metal complex [3][4].

Spectroscopic FeatureFree Ligand (Expected)Metal Complex (Expected)Mechanistic Rationale
IR: ν(C=O) Aldehyde 1640 – 1660 cm⁻¹1600 – 1620 cm⁻¹Coordination to metal weakens the C=O double bond character.
IR: ν(C-O) Phenolic 1260 – 1290 cm⁻¹1300 – 1325 cm⁻¹Deprotonation and M-O bond formation increases C-O bond order.
¹H NMR: -OH Proton ~11.0 – 12.0 ppmDisappearsDeprotonation of the phenol during complexation.
¹H NMR: -CHO Proton ~9.8 – 10.2 ppmDownfield shift (~10.5 ppm)Deshielding effect due to electron withdrawal by the metal center.

Validated Experimental Protocols

As an application scientist, I emphasize protocols that are self-validating. The following methodologies incorporate built-in checkpoints to ensure process integrity.

Protocol A: Synthesis of a Hydrazone Derivative

Objective: Condensation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde with phenylhydrazine.

  • Preparation: Dissolve 1.0 mmol of 4-Chloro-2-hydroxy-3-methylbenzaldehyde in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. Self-Validation Check: The pH paper should read ~5. This ensures optimal carbonyl activation without neutralizing the nucleophile.

  • Addition: Dropwise add 1.1 mmol of phenylhydrazine dissolved in 5 mL of ethanol.

  • Reaction: Reflux the mixture at 80°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the aldehyde spot (UV active, stains with 2,4-DNP) indicates completion.

  • Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the precipitate under a vacuum, wash with cold ethanol, and dry in a desiccator.

Protocol B: Synthesis of a Palladium(II) Chelate Complex

Objective: Formation of a bis(ligand) Pd(II) square planar complex.

Workflow Step1 1. Dissolution Ligand in EtOH Step2 2. Deprotonation Add KOH (pH 8-9) Step1->Step2 Step3 3. Metal Addition Add PdCl2 solution Step2->Step3 Step4 4. Reflux 60°C for 3 hours Step3->Step4 Step5 5. Isolation Filter, Wash, Dry Step4->Step5

Figure 2: Step-by-step experimental workflow for transition metal complexation.

  • Ligand Preparation: Dissolve 2.0 mmol of the aldehyde in 15 mL of methanol.

  • Deprotonation: Slowly add a methanolic solution of KOH (2.0 mmol). Causality: The base removes the phenolic proton, generating the highly nucleophilic phenolate required for strong metal binding. The solution will typically deepen in color (e.g., bright yellow).

  • Metal Addition: Dissolve 1.0 mmol of Palladium(II) chloride (PdCl₂) in a minimal amount of hot methanol/acetonitrile and add it dropwise to the ligand solution.

  • Reflux: Heat the mixture to 60°C and stir for 3 hours. A precipitate will begin to form as the neutral[Pd(Ligand)₂] complex is highly insoluble in methanol.

  • Isolation: Filter the solid complex, wash sequentially with cold methanol and diethyl ether, and dry under vacuum. Validate via IR spectroscopy (look for the disappearance of the broad -OH stretch at ~3200 cm⁻¹ and the shift of the C=O stretch).

References

  • The Journal of Organic Chemistry - ACS Publications. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Retrieved from [Link]

  • Pharmaceuticals - MDPI. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Retrieved from [Link]

  • Molecules - MDPI. (2025). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Retrieved from[Link]

Foundational

Whitepaper: The Discovery, Synthesis, and Derivatization of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Introduction & Molecular Rationale In the landscape of rational drug design and materials science, halogenated salicylaldehydes serve as privileged scaffolds. Among these, 4-chloro-2-hydroxy-3-methylbenzaldehyde (CAS 552...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Rationale

In the landscape of rational drug design and materials science, halogenated salicylaldehydes serve as privileged scaffolds. Among these, 4-chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) [1] is a highly specialized and versatile building block. Historically, the discovery and utilization of substituted benzaldehydes have been driven by the need for rigid, multifunctional intermediates capable of undergoing diverse downstream functionalizations.

The unique stereoelectronic profile of 4-chloro-2-hydroxy-3-methylbenzaldehyde is dictated by its precise substitution pattern[2]:

  • C4-Chloro Substitution: Acts as a strong electron-withdrawing group (EWG) via inductive effects, which modulates the pKa of the phenolic hydroxyl group. Furthermore, the halogen enhances the overall lipophilicity (predicted XlogP ~2.6) of downstream derivatives, a critical parameter for cellular membrane permeability[3].

  • C2-Hydroxyl Group: Essential for bidentate chelation. It enables the formation of stable transition metal complexes and participates in strong intramolecular hydrogen bonding, which locks subsequent Schiff base derivatives into planar, conjugated conformations.

  • C3-Methyl Group: Provides critical steric bulk. This methyl group restricts the rotational degrees of freedom of functional groups at the C2 and C4 positions, effectively pre-organizing the molecule for specific target binding and preventing unwanted side reactions during complex synthesis.

Core Synthesis: Regioselective Formylation

The foundational synthesis of 4-chloro-2-hydroxy-3-methylbenzaldehyde relies on the regioselective ortho-formylation of 3-chloro-2-methylphenol (CAS 3260-87-5) [4].

Because the phenolic hydroxyl group is strongly electron-donating, it directs electrophilic aromatic substitution to the ortho and para positions. With the C2 position occupied by the methyl group, formylation is forced to either the C6 (ortho) or C4 (para) position. To achieve high ortho-selectivity and yield the desired salicylaldehyde derivative, the Duff Reaction is typically employed.

Synthesis A 3-Chloro-2-methylphenol (Starting Material) B HMTA / TFA (Duff Reaction) A->B Electrophilic Attack C 4-Chloro-2-hydroxy- 3-methylbenzaldehyde B->C Hydrolysis D Schiff Bases (Condensation) C->D + Primary Amines E Coumarins (Knoevenagel) C->E + Active Methylenes

Synthetic workflow from 3-chloro-2-methylphenol to downstream derivatives.

Experimental Workflows (Self-Validating Protocols)

As a self-validating system, the protocols below are designed not just with procedural steps, but with the explicit mechanistic causality required for process optimization and scale-up.

Protocol A: Synthesis of the Core Aldehyde via Duff Reaction

Objective: Regioselective formylation of 3-chloro-2-methylphenol.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-chloro-2-methylphenol (1.0 eq) and hexamethylenetetramine (HMTA) (2.0 eq).

  • Catalysis & Solvation: Slowly add trifluoroacetic acid (TFA) (10.0 eq) at 0°C.

    • Causality: TFA serves a dual purpose. It acts as a highly polar solvent to dissolve the precursors and as a strong acid catalyst to protonate HMTA. This protonation drives the decomposition of HMTA into the reactive iminium ion electrophile.

  • Reflux: Heat the mixture to reflux (approx. 90°C) for 12 hours.

    • Causality: Sustained thermal energy is required to overcome the activation energy barrier of the electrophilic aromatic substitution, driving the iminium attack selectively at the sterically accessible ortho-position.

  • Hydrolysis: Cool the mixture to room temperature, quench with 20% aqueous HCl, and heat to 60°C for 2 hours.

    • Causality: The acidic aqueous environment is critical to hydrolyze the intermediate benzylamine derivative into the final carbonyl (aldehyde) group.

  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes:EtOAc) to yield the pure 4-chloro-2-hydroxy-3-methylbenzaldehyde as a solid[3].

Protocol B: Synthesis of Schiff Base Ligands

Objective: Condensation of the core aldehyde with primary amines.

  • Dissolution: Dissolve 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.0 eq) in absolute ethanol.

  • Amine Addition: Add the desired primary aniline derivative (1.1 eq).

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack by the primary amine, preventing the reaction from stalling at the hemiaminal stage.

  • Condensation: Reflux for 3 hours.

    • Causality: Refluxing in ethanol ensures the solubility of both reactants. As the reaction proceeds, the less soluble Schiff base (imine) product precipitates out of the hot solution or upon cooling, driving the equilibrium forward via Le Chatelier's principle.

  • Isolation: Filter the precipitate, wash with cold ethanol, and recrystallize.

Biological Evaluation and Structure-Activity Relationship (SAR)

Derivatives of 4-chloro-2-hydroxy-3-methylbenzaldehyde are heavily investigated in antimicrobial and antineoplastic drug discovery. When converted into Schiff bases and subsequently coordinated with transition metals (e.g., Cu²⁺, Zn²⁺), the resulting complexes exhibit potent biological activity.

The chelation effect plays a pivotal role here: coordination heavily reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups of the ligand. This increases the lipophilic character of the entire metal complex, facilitating its permeation through the lipid layers of bacterial or cancer cell membranes.

Mechanism A Schiff Base Metal Complex B Cellular Internalization (Lipophilic Pathway) A->B C Mitochondrial Localization B->C D ROS Generation (Redox Cycling) C->D Electron Transfer E Apoptosis (Programmed Cell Death) D->E Caspase Activation

Proposed apoptotic pathway induced by Schiff base metal complexes.

Data Presentation

To facilitate rapid reference for drug development professionals, the physicochemical properties of the core building block and the structure-activity relationships of its derivatives are summarized below.

Table 1: Physicochemical Properties of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

PropertyValueRationale / Implication
CAS Number 55289-23-1Standard registry identifier[1].
Molecular Formula C₈H₇ClO₂Core substituted aromatic ring.
Molecular Weight 170.59 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Monoisotopic Mass 170.01346 DaCritical for high-resolution mass spectrometry (HRMS) validation[2].
Predicted XlogP 2.6Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5)[2].

Table 2: Structure-Activity Relationship (SAR) of Downstream Derivatives

Derivative ClassChemical ModificationPrimary Biological TargetObserved Pharmacological Effect
Schiff Base (Imine) Condensation with anilinesBacterial cell membraneDisruption of membrane integrity and efflux pump inhibition.
Cu(II) Complex Bidentate chelation (N,O-donors)Cellular MitochondriaEnhanced Reactive Oxygen Species (ROS) generation leading to apoptosis.
Coumarin Knoevenagel cyclizationDNA Gyrase / TopoisomeraseCompetitive inhibition of DNA replication in neoplastic cells.

Conclusion

The compound 4-chloro-2-hydroxy-3-methylbenzaldehyde is far more than a simple aromatic halide; it is a highly engineered chemical linchpin. By understanding the causal relationships between its stereoelectronic properties (the steric locking of the C3-methyl, the electronic modulation of the C4-chloro) and its reactivity, researchers can predictably synthesize highly targeted Schiff bases, coumarins, and metallodrugs. Strict adherence to mechanistic protocols, such as the optimized Duff reaction, ensures high-yield, scalable access to this critical intermediate.

References

  • Université du Luxembourg. "PubChemLite - 4-chloro-2-hydroxy-3-methylbenzaldehyde (C8H7ClO2)". PubChem Database. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Chemical Context Schiff bases (azomethines) der...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Chemical Context

Schiff bases (azomethines) derived from substituted salicylaldehydes represent a cornerstone in coordination chemistry and rational drug design. The compound 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) [1] serves as a highly privileged electrophilic precursor for these syntheses.

The structural anatomy of this specific aldehyde offers distinct advantages for downstream applications:

  • The ortho-Hydroxyl Group: Essential for forming stable, six-membered chelate rings (O, N donors) with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺). Chelation neutralizes the metal's charge, increasing the complex's lipophilicity and facilitating cellular membrane penetration for antimicrobial and anticancer applications[2].

  • The 4-Chloro Substituent: Introduces a strong electron-withdrawing inductive effect (-I), which modulates the pKa of the phenolic proton and enhances the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the amine.

  • The 3-Methyl Substituent: Provides steric bulk and electron-donating hyperconjugation (+I), which fine-tunes the electronic environment of the resulting metal complexes and improves their solubility in organic media.

Mechanistic Causality: The Role of pH and Solvent

The condensation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde with a primary amine is a classic equilibrium-driven dehydration reaction. As an Application Scientist, it is critical to understand why specific parameters are chosen rather than merely following a recipe.

The pH Imperative: The reaction requires a delicate acid-base balance[3]. We utilize a catalytic amount of glacial acetic acid to maintain a pH of ~4.5–5.0.

  • If the pH is too high (>6): The carbonyl oxygen is insufficiently protonated, rendering the carbon less electrophilic.

  • If the pH is too low (<3): The primary amine becomes fully protonated (forming an ammonium ion, R-NH₃⁺), stripping it of its lone pair and eliminating its nucleophilicity.

The Solvent Choice: Absolute ethanol is selected over aqueous solvents. Because water is a stoichiometric byproduct of the hemiaminal dehydration step, utilizing an anhydrous solvent prevents Le Chatelier's principle from driving the equilibrium backward toward hydrolysis.

Mechanism A 4-Chloro-2-hydroxy- 3-methylbenzaldehyde C Protonated Carbonyl (Acid Catalysis) A->C H+ (pH 4.5) B Primary Amine (R-NH2) B->C Nucleophilic Attack D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E H+ transfer F Schiff Base (Azomethine) E->F

Mechanistic pathway of acid-catalyzed Schiff base formation.

Experimental Workflows

To accommodate different laboratory capabilities and throughput requirements, we provide two self-validating protocols: the highly scalable Conventional Reflux and the rapid, green-chemistry Microwave-Assisted Synthesis [4][5].

Protocol A: Conventional Reflux Synthesis (Scalable)

This method is ideal for scale-up and requires standard glassware.

Reagents:

  • 4-Chloro-2-hydroxy-3-methylbenzaldehyde: 10.0 mmol (1.706 g)

  • Primary Amine (e.g., p-toluidine or aniline): 10.0 mmol

  • Absolute Ethanol: 25 mL

  • Glacial Acetic Acid: 2-3 drops

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.706 g of 4-Chloro-2-hydroxy-3-methylbenzaldehyde in 15 mL of absolute ethanol. Stir until a homogenous solution is achieved.

  • Amine Addition: Dissolve 10.0 mmol of the chosen primary amine in 10 mL of absolute ethanol. Add this dropwise to the aldehyde solution over 5 minutes. Observation: A distinct color change (often deep yellow or orange) immediately indicates the formation of the initial hemiaminal.

  • Catalysis: Add 2-3 drops of glacial acetic acid to adjust the pH to ~4.5.

  • Reflux: Attach a reflux condenser and heat the mixture to 75-80°C in an oil bath for 2 to 4 hours.

  • In-Process Validation (TLC): After 2 hours, spot the reaction mixture against the starting aldehyde on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (7:3). Visualize under 254 nm UV light. The reaction is complete when the aldehyde spot (higher Rf) completely disappears.

  • Crystallization: Remove the flask from heat and concentrate the solvent to half its volume via rotary evaporation. Cool the flask in an ice-water bath (0-5°C) for 30 minutes to induce precipitation.

  • Isolation: Filter the resulting microcrystals under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol. Causality: Cold ethanol removes unreacted starting materials and acetic acid traces without dissolving the target Schiff base.

  • Purification: Recrystallize from hot ethanol to yield analytically pure crystals. Dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol B: Microwave-Assisted Green Synthesis (High-Throughput)

This method drastically reduces reaction time and minimizes solvent waste, aligning with green chemistry principles[4][5].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe glass vessel, combine 10.0 mmol of 4-Chloro-2-hydroxy-3-methylbenzaldehyde and 10.0 mmol of the primary amine.

  • Solvent Minimization: Add just enough absolute ethanol (approx. 3-5 mL) to form a thick slurry, followed by 1 drop of glacial acetic acid.

  • Irradiation: Place the vessel in a dedicated scientific microwave synthesizer. Irradiate at 300 W (maintaining a temperature of ~70°C) for 3 to 5 minutes.

  • Cooling & Isolation: Remove the vessel and immediately plunge it into an ice bath. The Schiff base will rapidly precipitate as a solid mass.

  • Washing: Triturate the solid with 10 mL of cold ethanol, filter under vacuum, and dry.

Workflow Step1 Equimolar Mixture: Aldehyde + Amine Step2 Solvent Addition (Absolute Ethanol) Step1->Step2 Step3 Catalyst Addition (Glacial Acetic Acid) Step2->Step3 Split Synthesis Route Step3->Split RouteA Conventional Reflux (70-80°C, 2-4 hrs) Split->RouteA RouteB Microwave Irradiation (3-5 mins) Split->RouteB Step4 Cooling to 0-5°C (Precipitation) RouteA->Step4 RouteB->Step4 Step5 Vacuum Filtration & Cold EtOH Wash Step4->Step5 Step6 Recrystallization (Pure Schiff Base) Step5->Step6

Comparative workflow for conventional reflux versus microwave-assisted synthesis.

Quantitative Data & Characterization Summary

The following table summarizes the expected comparative metrics and spectroscopic validation markers for the synthesis using p-toluidine as the model primary amine.

ParameterConventional RefluxMicrowave-AssistedAnalytical Significance
Reaction Time 120 - 240 minutes3 - 5 minutesMicrowave dielectric heating accelerates kinetics[5].
Typical Yield 75% - 82%88% - 95%Reduced thermal degradation in microwave[5].
Physical State Yellow/Orange CrystalsYellow/Orange PowderColor arises from extended π-conjugation.
IR: ν(C=N) Stretch 1610 - 1630 cm⁻¹1610 - 1630 cm⁻¹Confirms azomethine formation (disappearance of C=O at ~1680 cm⁻¹).
IR: ν(O-H) Stretch ~3300 - 3450 cm⁻¹~3300 - 3450 cm⁻¹Broad band confirms intact ortho-hydroxyl group.
¹H-NMR (Azomethine) ~8.4 - 8.7 ppm (s, 1H)~8.4 - 8.7 ppm (s, 1H)Diagnostic singlet for the CH=N proton.
¹H-NMR (Phenolic) ~12.5 - 13.5 ppm (s, 1H)~12.5 - 13.5 ppm (s, 1H)Highly deshielded due to intramolecular H-bonding (O-H···N).

Downstream Applications in Drug Development

Once synthesized and purified, the 4-Chloro-2-hydroxy-3-methylbenzaldehyde-derived Schiff bases act as tetradentate or bidentate ligands. By reacting these ligands with metal acetates (e.g., Cu(OAc)₂, Ni(OAc)₂) in a 2:1 or 1:1 molar ratio, researchers can generate metallo-drugs. The resulting complexes are routinely screened for:

  • Antimicrobial Activity: Evaluated via agar well diffusion against S. aureus and E. coli. The metal complexes typically show enhanced activity compared to the free ligand due to Tweedy's chelation theory (partial sharing of the metal's positive charge with donor groups, increasing lipophilicity)[2].

  • Antioxidant Assays: DPPH radical scavenging assays utilize the phenolic proton's ability to quench free radicals[2].

References

  • Rana, M. S., et al. "Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities." Taylor & Francis. Available at: [Link]

  • Durairaj, et al. "A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications." IntechOpen. Available at: [Link]

  • International Science Community Association. "Rapid and Economic Synthesis of Schiff Base of Salicylaldehyde by Microwave Irradiation." Res. J. Chem. Sci. Available at: [Link]

Sources

Application

Application Note: Condensation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde with Primary Amines

Executive Summary Schiff bases (imines) derived from substituted salicylaldehydes are privileged scaffolds in coordination chemistry, catalysis, and drug discovery. The condensation of 4-chloro-2-hydroxy-3-methylbenzalde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Schiff bases (imines) derived from substituted salicylaldehydes are privileged scaffolds in coordination chemistry, catalysis, and drug discovery. The condensation of 4-chloro-2-hydroxy-3-methylbenzaldehyde with primary amines yields highly stable, polydentate ligands. This application note provides a comprehensive, self-validating guide to synthesizing these compounds, detailing the mechanistic causality behind experimental choices, optimization strategies, and robust spectroscopic validation methods.

Mechanistic Causality & Structural Dynamics

To achieve high yields and purity, it is critical to understand how the specific substituents on the benzaldehyde ring dictate the reaction's thermodynamics and kinetics.

  • Electrophilic Tuning (Kinetic Driver): The 4-chloro substituent exerts a strong electron-withdrawing inductive effect (-I). This increases the partial positive charge on the carbonyl carbon, significantly lowering the activation energy for the initial nucleophilic attack by the primary amine compared to unsubstituted salicylaldehyde.

  • Steric Hindrance: The 3-methyl group, while electron-donating (+I), introduces local steric bulk adjacent to the reaction center. When condensing with bulky aromatic amines, this steric hindrance necessitates thermal energy (reflux conditions) to drive the dehydration of the hemiaminal intermediate.

  • The Thermodynamic Sink (Product Stabilization): The 2-hydroxy (phenolic) group is not a passive spectator. Upon formation of the imine bond, the hydroxyl proton engages in a strong, resonance-assisted intramolecular hydrogen bond (O-H···N) with the azomethine nitrogen 1. This interaction acts as a massive thermodynamic sink; it locks the molecule exclusively into the (E)-configuration and shields the imine bond from hydrolytic cleavage, making these specific Schiff bases exceptionally stable in solution and solid states 2.

Mechanism A Aldehyde + Amine B Tetrahedral Intermediate A->B Nucleophilic Attack C Hemiaminal B->C Proton Transfer D Iminium Ion (-H2O) C->D Acid Catalysis E (E)-Schiff Base (H-Bonded) D->E Deprotonation

Mechanistic pathway of Schiff base formation highlighting the thermodynamic sink of the (E)-isomer.

Experimental Design & Optimization Strategy

The choice of protocol depends heavily on the nucleophilicity of the primary amine. We outline two distinct, self-validating methodologies.

Table 1: Reaction Optimization Matrix
Amine TypeRecommended SolventCatalystTemp (°C)Time (h)Expected Yield (%)
Aliphatic (e.g., Ethylenediamine)Deionized WaterNone25 (RT)0.5 - 185 - 95
Aromatic (e.g., Aniline)Absolute EthanolGlacial AcOH78 (Reflux)2 - 475 - 85
Weakly Nucleophilic (e.g., Nitroaniline)TolueneTsOH110 (Reflux)12 - 2460 - 70

Step-by-Step Methodologies

Protocol A: Acid-Catalyzed Ethanolic Reflux (For Aromatic Amines)

This is the standard protocol for anilines and other weakly nucleophilic amines. The system is designed to continuously drive off water and force the equilibrium forward.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-chloro-2-hydroxy-3-methylbenzaldehyde in 10 mL of absolute ethanol.

    • Causality: Absolute ethanol minimizes the initial presence of water, which would otherwise drive the equilibrium backward toward hydrolysis 3.

  • Amine Addition: Slowly add 1.0 mmol of the primary aromatic amine dropwise while stirring.

  • Catalysis: Add 1-2 drops of glacial acetic acid.

    • Causality: The weak Brønsted acid protonates the hemiaminal intermediate's hydroxyl group, converting it into a superior leaving group (water) without excessively protonating the nucleophilic amine.

  • Reflux & Visual Validation: Attach a reflux condenser and heat the mixture to 75-80°C for 2-4 hours.

    • Self-Validation Check: The solution will transition from pale yellow to a deep, vibrant yellow/orange. This macroscopic color change is a direct visual indicator of the extended π -conjugated azomethine system forming 3.

  • Monitoring: Verify reaction completion via TLC (Hexane:Ethyl Acetate, 3:1). The Schiff base will migrate with a higher Rf​ value than the highly polar starting amine.

  • Isolation: Remove from heat, allow to cool to room temperature, and transfer to an ice bath (0-5°C) for 30 minutes.

    • Self-Validation Check: A crystalline precipitate must form as the solubility of the Schiff base drops drastically in cold ethanol.

  • Purification: Collect the precipitate via vacuum filtration, wash with 5 mL of ice-cold ethanol to remove unreacted starting materials, and dry in vacuo over P₂O₅ [[4]]().

Workflow Start Equimolar Reactants (Aldehyde + Amine) Solvent Dissolve in Absolute EtOH (Minimize Water) Start->Solvent Catalyst Add Glacial Acetic Acid (1-2 Drops) Solvent->Catalyst Reflux Reflux at 70-80°C (2-4 Hours) Catalyst->Reflux TLC TLC Monitoring (Hexane:EtOAc) Reflux->TLC TLC->Reflux Incomplete Crystallize Cool to 0-5°C (Induce Precipitation) TLC->Crystallize Complete Filter Vacuum Filtration & Cold EtOH Wash Crystallize->Filter Dry Dry in vacuo over P2O5 (Yield >80%) Filter->Dry

Standard experimental workflow for the acid-catalyzed ethanolic condensation of Schiff bases.

Protocol B: Aqueous "Green" Suspension Method (For Aliphatic Amines)

Aliphatic amines are highly nucleophilic and often do not require acid catalysis or thermal activation.

  • Preparation: Suspend 1.0 mmol of 4-chloro-2-hydroxy-3-methylbenzaldehyde in 10 mL of deionized water.

  • Reaction: Add 1.0 mmol of the aliphatic amine dropwise at room temperature under vigorous stirring.

  • Phase-Separation Driven Condensation: Stir for 10-30 minutes.

    • Causality & Self-Validation: As the Schiff base forms, its hydrophobicity causes it to immediately precipitate out of the aqueous phase as a yellow solid. According to Le Chatelier's principle, this continuous physical removal of the product from the solution drives the reaction to near-quantitative completion without organic solvents 5.

  • Isolation: Filter the solid, wash thoroughly with deionized water, and dry under vacuum.

Analytical Validation

A self-validating protocol requires rigorous post-synthesis confirmation. Complete condensation is confirmed by the lack of N-H stretching bands and the appearance of the azomethine linkage [[6]](). Compare your isolated product against the markers in Table 2.

Table 2: Spectroscopic Validation Markers
Analytical MethodTarget MarkerExpected Shift / SignalStructural Interpretation
FTIR ν (C=O) AldehydeDisappearance at ~1660 cm⁻¹Confirms total consumption of starting material.
FTIR ν (C=N) AzomethineAppearance at 1610-1630 cm⁻¹Primary confirmation of imine bond formation.
¹H NMR (CDCl₃) Aldehyde (-CHO)Disappearance at ~9.8-10.2 ppmValidates complete conversion.
¹H NMR (CDCl₃) Azomethine (-CH=N-)Singlet at 8.2-8.9 ppmSignature resonance of the Schiff base proton.
¹H NMR (CDCl₃) Phenolic (-OH)Singlet at >12.0 ppmExtreme downfield shift indicates a strong intramolecular H-bond locking the (E)-isomer.

References

  • Synthesis of Two Potentially Heptadentate (N4O3) Schiff-base Ligands Derived from Condensation of Tris(3-aminopropyl)-amine and Salicylaldehyde Source: MDPI URL:6

  • SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA Source: International Journal of Recent Scientific Research (IJRSR) URL:5

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde Source: Scientific Research Publishing (SCIRP) URL:4

  • Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis Source: National Institutes of Health (NIH) URL:3

  • Structure investigation of intramolecular hydrogen bond in some substituted salicylaldehydes and 4-aminoantipyrine derivatives in solution and in the solid state Source: ResearchGate URL:2

  • Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base Source: National Institutes of Health (NIH) URL:1

Sources

Method

Application Note: 4-Chloro-2-hydroxy-3-methylbenzaldehyde as a Strategic Pharmaceutical Intermediate

Executive Summary In modern drug discovery, the strategic selection of synthetic building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 4-Chloro-2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of synthetic building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a highly versatile, multi-substituted salicylaldehyde derivative[1].

The unique 3-methyl-4-chloro substitution pattern on the salicylaldehyde core offers distinct advantages:

  • The ortho-hydroxyl and aldehyde groups serve as a dual-reactivity handle, perfectly primed for heterocycle formation (e.g., coumarins) and bidentate ligand generation (e.g., Schiff bases)[2],[3].

  • The 4-chloro substituent significantly enhances the lipophilicity (LogP) of downstream APIs, improving membrane permeability while providing a vector for halogen bonding within target protein pockets[4].

  • The 3-methyl group introduces critical steric bulk adjacent to the reactive hydroxyl, restricting the rotational freedom of subsequent functional groups and locking the molecule into bioactive conformations.

This application note provides validated, self-contained protocols for utilizing this intermediate in two primary pharmaceutical workflows: the synthesis of bioactive coumarin scaffolds and the generation of targeted metallo-pharmaceuticals.

Physicochemical Profile

Before initiating synthetic workflows, it is critical to verify the integrity of the starting material. Table 1 summarizes the key physicochemical properties of the intermediate.

Table 1: Physicochemical Properties of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

PropertyValue
CAS Number 55289-23-1[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [5]
Physical State Solid (Powder)[1],
Melting Point 61 - 62 °C
Canonical SMILES CC1=C(Cl)C=CC(C=O)=C1O[1]
Topological Polar Surface Area 37.3 Ų[6]

Core Application I: Synthesis of Bioactive Coumarin Scaffolds

Coumarins are privileged pharmacophores exhibiting anticoagulant, anticancer, and antimicrobial properties[7]. The reaction of 4-chloro-2-hydroxy-3-methylbenzaldehyde with active methylene compounds via Knoevenagel condensation yields highly substituted 7-chloro-8-methylcoumarin derivatives[8],[2].

Mechanistic Causality

The transformation is driven by a base-catalyzed aldol-type condensation followed by intramolecular lactonization[2]. We utilize a catalytic mixture of piperidine and glacial acetic acid. The acetic acid converts piperidine into piperidinium acetate, a milder and more effective bifunctional catalyst that facilitates the deprotonation of the active methylene (e.g., diethyl malonate) while simultaneously activating the aldehyde carbonyl via hydrogen bonding[8]. The ortho-hydroxyl group then attacks the intermediate ester, eliminating ethanol to close the stable lactone ring[2].

Experimental Protocol: Synthesis of Ethyl 7-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylate
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.71 g, 10.0 mmol) and diethyl malonate (1.92 g, 12.0 mmol) in 20 mL of absolute ethanol[2].

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) and glacial acetic acid (0.06 mL, ~1.0 mmol) dropwise under continuous stirring[8].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly UV-active aldehyde spot (R_f ~0.6) indicates completion.

  • Isolation: Cool the mixture to room temperature, then submerge the flask in an ice-water bath (0–5 °C) for 30 minutes to induce precipitation[9].

  • Purification: Filter the crude solid under vacuum, wash with 10 mL of ice-cold ethanol, and recrystallize from hot ethanol to yield needle-like crystals.

Self-Validating System

To confirm successful cyclization without requiring immediate mass spectrometry, perform FT-IR analysis on the dried crystals. Validation markers: The broad phenolic -OH stretch (~3200 cm⁻¹) of the starting material must completely disappear, replaced by a strong, sharp lactone C=O stretch at 1720–1740 cm⁻¹ [2].

Core Application II: Synthesis of Schiff Base Metallo-Pharmaceuticals

Schiff bases derived from salicylaldehydes are widely utilized as bidentate (N,O) ligands for transition metals (Cu²⁺, Zn²⁺), forming complexes with potent antimicrobial and antiproliferative activities[3],[10],[11].

Mechanistic Causality

The condensation of the aldehyde with a primary amine yields an azomethine (imine) linkage[3]. The reaction is catalyzed by a trace amount of p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center for amine attack. The electron-withdrawing 4-chloro group on the aromatic ring increases the acidity of the adjacent phenolic proton, facilitating easier deprotonation during subsequent metal chelation, resulting in highly stable, neutral metallo-complexes[10],[11].

Experimental Protocol: Synthesis of a Cu(II)-Schiff Base Complex
  • Imine Formation: Dissolve 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.71 g, 10.0 mmol) in 20 mL of absolute ethanol. Add an equimolar amount of a primary amine (e.g., 4-methoxyaniline, 1.23 g, 10.0 mmol) and 10 mg of p-TsOH[3].

  • Condensation: Reflux the mixture for 3 hours. Upon cooling, the Schiff base ligand will precipitate as a brightly colored (usually yellow/orange) solid[3]. Filter and dry.

  • Metal Complexation: Dissolve the isolated Schiff base (2.0 mmol) in 15 mL of warm methanol. Slowly add a solution of Copper(II) acetate monohydrate (1.0 mmol) in 5 mL of methanol[11].

  • Maturation: Stir the mixture at 50 °C for 2 hours. A distinct color change to deep green/brown indicates successful coordination[11].

  • Isolation: Cool the solution, filter the precipitated complex, wash with cold methanol, and dry under vacuum.

Self-Validating System

Verify the intermediate imine formation via ¹H-NMR (DMSO-d6). Validation markers: The distinct aldehyde proton singlet at ~9.8 ppm in the starting material will vanish, replaced by a new azomethine (-CH=N-) proton singlet shifted upfield to ~8.5–8.8 ppm [12],[10].

Reaction Optimization Data

To maximize throughput and yield for the Knoevenagel condensation workflow, various solvent and catalyst systems have been benchmarked. Table 2 summarizes the optimized parameters for scaling up the coumarin synthesis.

Table 2: Optimization of Knoevenagel Condensation Conditions

Solvent SystemCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)
WaterPiperidine100845%
MethanolPiperidine65672%
EthanolPiperidine / AcOH78491%
Solvent-FreePiperidine (Microwave)1200.195%[9]

Note: While solvent-free microwave irradiation provides the highest yield[9], the Ethanol + Piperidine/AcOH system provides the most scalable and reproducible methodology for standard batch manufacturing.

Synthetic Workflow Visualization

The following diagram maps the divergent synthetic pathways utilizing 4-chloro-2-hydroxy-3-methylbenzaldehyde, illustrating the logical progression from the raw intermediate to the final bioactive scaffolds.

G cluster_0 Coumarin Scaffold Generation cluster_1 Schiff Base Ligand Generation SM 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Knoevenagel Knoevenagel Condensation (Diethyl Malonate / Piperidine) SM->Knoevenagel Base Catalysis Imine Imine Condensation (Primary Amine / p-TsOH) SM->Imine Acid Catalysis Lactonization Intramolecular Lactonization (- EtOH) Knoevenagel->Lactonization Cyclization Coumarin 7-Chloro-8-methylcoumarin Derivatives Lactonization->Coumarin Chelation Transition Metal Chelation (Cu²⁺ / Zn²⁺) Imine->Chelation Coordination Metallo Metallo-Pharmaceuticals Chelation->Metallo

Fig 1. Divergent synthetic workflows for 4-chloro-2-hydroxy-3-methylbenzaldehyde.

References

  • Bogdal, D. "Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation." Electronic Conferences on Synthetic Organic Chemistry. Available at:[Link]

  • MDPI. "Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs". Available at:[Link]

  • AskFilo. "Synthesis of 3-Substituted Coumarin from Salicylaldehyde and Diethyl Malonate". Available at:[Link]

  • SCIRP. "Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde". Available at:[Link]

  • MDPI. "Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity". Available at:[Link]

  • NIH PMC. "Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde". Available at:[Link]

  • Lviv Polytechnic National University. "Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity". Available at:[Link]

Sources

Application

preparation of heterocyclic compounds from 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from 4-Chloro-2-hydroxy-3-methylbenzaldehyde Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization for heterocycle synthesis.

Executive Summary & Scaffold Rationale

In modern drug discovery, functionalized ortho-hydroxybenzaldehydes (salicylaldehydes) serve as privileged building blocks for synthesizing biologically active heterocycles. 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) is a highly valuable precursor. The strategic placement of the 4-chloro and 3-methyl substituents provides distinct physicochemical advantages:

  • Steric & Conformational Locking: The 3-methyl group introduces local steric bulk, which can restrict the rotation of the resulting heterocyclic core within a target protein's binding pocket, enhancing target selectivity.

  • Lipophilicity & Electronic Modulation: The 4-chloro group acts as an electron-withdrawing moiety that modulates the pKa of the adjacent phenolic hydroxyl, while simultaneously increasing the overall lipophilicity (LogP) of the scaffold for improved membrane permeability.

This application note details field-proven, self-validating protocols for converting this specific building block into two major pharmacophores: Coumarins (via Knoevenagel condensation) and Benzofurans (via Rap-Stoermer-type cyclization).

Mechanistic Pathways & Workflow Visualization

The divergent synthesis relies on the dual reactivity of the aldehyde and the adjacent phenolic hydroxyl group.

  • Pathway A (Coumarins): The utilizes an active methylene compound. The aldehyde undergoes nucleophilic attack by an enolate, followed by an intramolecular transesterification (lactonization) involving the ortho-hydroxyl group[1].

  • Pathway B (Benzofurans): The begins with the selective O-alkylation of the phenolic hydroxyl using an α -haloester or α -haloketone. This is followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to restore aromaticity[2].

HeterocycleSynthesis SM 4-Chloro-2-hydroxy- 3-methylbenzaldehyde (CAS 55289-23-1) Cond1 Active Methylene (Diethyl malonate) Piperidine/AcOH SM->Cond1 Knoevenagel Condensation Cond2 alpha-Haloester (Ethyl bromoacetate) K2CO3 / DMF SM->Cond2 Rap-Stoermer Reaction Coumarin Coumarin Derivative (Lactonization) Cond1->Coumarin Benzofuran Benzofuran Derivative (Aldol-type Cyclization) Cond2->Benzofuran

Divergent synthetic pathways from 4-Chloro-2-hydroxy-3-methylbenzaldehyde to key heterocycles.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to implement protocols where the chemistry inherently signals its own success or failure. The following methodologies are designed with built-in causality and validation checkpoints.

Protocol 1: Synthesis of 8-Chloro-7-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester (Coumarin)

Objective: Construct the coumarin core via a buffered Knoevenagel condensation.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-Chloro-2-hydroxy-3-methylbenzaldehyde (1.0 eq, 5.0 mmol) and diethyl malonate (1.2 eq, 6.0 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition (Causality): Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Why this combination? Piperidine acts as a base to deprotonate the active methylene, forming the necessary enolate. Acetic acid acts as a general acid catalyst to activate the aldehyde carbonyl. Together, they form a piperidinium acetate buffer that prevents the base-induced degradation of the sensitive salicylaldehyde while accelerating the condensation[1].

  • Cyclization: Reflux the mixture at 80°C for 3–4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting aldehyde is UV-active but non-fluorescent. As the extended conjugated π -system of the coumarin forms, the solution and the product spot on the TLC plate will exhibit strong blue/violet fluorescence under 365 nm UV light. This optical shift is a direct, self-validating indicator of successful lactonization.

  • Isolation & Analytical Validation: Cool the mixture to induce precipitation. Filter and wash with cold ethanol. Validate via 1 H-NMR: The success of the cyclization is confirmed by the disappearance of the aldehyde proton ( 10.5 ppm) and the emergence of the diagnostic C4-H vinylic proton of the coumarin ring at 8.2 ppm.

Protocol 2: Synthesis of Ethyl 5-chloro-4-methylbenzofuran-2-carboxylate (Benzofuran)

Objective: Construct the benzofuran core via a two-stage O-alkylation and aldol condensation.

  • Reaction Setup: Dissolve 4-Chloro-2-hydroxy-3-methylbenzaldehyde (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition (Causality): Add anhydrous K2​CO3​ (2.0 eq, 10.0 mmol). Why K2​CO3​ in DMF? Potassium carbonate is a mild, non-nucleophilic base perfectly tuned to selectively deprotonate the phenolic OH (pKa 8) without triggering side reactions at the aldehyde. DMF, a polar aprotic solvent, strips the solvation shell from the potassium ion, leaving a highly reactive, "naked" phenoxide nucleophile[3].

  • O-Alkylation: Dropwise add ethyl bromoacetate (1.1 eq, 5.5 mmol) and stir at room temperature for 2 hours. Validation: TLC will show the disappearance of the starting material and the formation of an intermediate ether (non-fluorescent).

  • Thermal Cyclization (Causality): Heat the reaction mixture to 120°C for 4–6 hours. Why heat? While O-alkylation occurs at room temperature, the subsequent intramolecular aldol condensation between the active methylene of the ether and the aldehyde requires significant activation energy. The thermal energy drives the dehydration step, which is thermodynamically favored by the restoration of aromaticity in the benzofuran core[2].

  • Isolation & Analytical Validation: Quench with ice water, extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography. Validate via 1 H-NMR: Look for the disappearance of the aldehyde signal and the appearance of the characteristic benzofuran C3-H singlet at 7.5 ppm.

Quantitative Data Presentation: Reaction Optimization

To maximize throughput in drug development, optimizing the Knoevenagel condensation is essential. The table below summarizes the causality and quantitative outcomes of various catalyst systems applied to the synthesis of the coumarin derivative.

Table 1: Optimization of Knoevenagel Condensation for Coumarin Synthesis

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1Piperidine / AcOHEthanol804.085Standard buffered conditions; reliable but requires longer thermal activation.
2Nano-ZnOSolvent-free1001.092High surface area Lewis acid tightly coordinates the aldehyde, rapidly accelerating enolization.
3Cellulose Sulfonic AcidSolvent-free801.589Green solid acid provides a dense proton-donating surface; allows easy catalyst recovery via filtration.
4None (Control)Ethanol8024.0<10Lack of base/acid prevents efficient enolate formation, proving the necessity of catalytic activation.

Data synthesized from established solid-acid and green chemistry optimization protocols for salicylaldehyde derivatives[4].

References

  • Gulati, S., Singh, R., & Sangwan, S. (2021). "A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts." RSC Advances, 11(47), 29130-29155. Available at:[Link]

  • Mushtaq, A., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 9(19), 20728-20752. Available at:[Link]

Sources

Method

Application Note: 4-Chloro-2-hydroxy-3-methylbenzaldehyde as a Ligand Precursor in Coordination Chemistry

Document Type: Technical Application Note & Protocol Guide Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Compound: 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Compound: 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) [1]

Executive Summary

In modern coordination chemistry, the rational design of transition metal complexes relies heavily on the precise electronic and steric tuning of organic ligands. 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CHMBA) is a highly functionalized substituted salicylaldehyde that serves as an exceptional building block for synthesizing N,O-donor Schiff base ligands (e.g., Salen, Salphen, and thiosemicarbazone derivatives). This application note details the mechanistic rationale, standardized synthetic protocols, and physicochemical characterization strategies for utilizing CHMBA in the development of bioactive and catalytic metal complexes[2, 3].

Mechanistic Insights & Ligand Design Logic

As a Senior Application Scientist, it is critical to understand why specific substituents are chosen rather than just how to react them. CHMBA provides a unique tetrasubstituted aromatic platform where each functional group plays a distinct role in the thermodynamic stability and geometric outcome of the final metal complex.

  • 1-Aldehyde Group (Condensation Site): Undergoes rapid nucleophilic addition-elimination with primary amines to yield an azomethine (imine, −C=N− ) linkage. This nitrogen acts as a borderline hard/soft donor, ideal for coordinating intermediate transition metals like Cu(II) and Zn(II) [4].

  • 2-Hydroxyl Group (Coordination Site): Upon deprotonation, the resulting phenoxide oxygen acts as a hard Lewis base, strongly anchoring high-oxidation-state or hard metal centers.

  • 3-Methyl Group (Steric Modulator): Positioned ortho to the coordinating oxygen, this methyl group introduces localized steric bulk. This hindrance is crucial for preventing the formation of insoluble, polymeric metal-ligand networks, thereby favoring discrete, soluble mononuclear or dinuclear complexes.

  • 4-Chloro Group (Electronic Modulator): The strongly electron-withdrawing halogen exerts an inductive (-I) effect across the aromatic ring. This lowers the pKa​ of the adjacent 2-hydroxyl group, facilitating easier deprotonation under mild conditions. Furthermore, it withdraws electron density from the metal center post-coordination, which can shift the metal's redox potential—a vital feature for designing oxidation catalysts or ROS-generating metallo-drugs [3].

G A 4-Chloro-2-hydroxy-3-methylbenzaldehyde (Ligand Precursor) B 1-Aldehyde Group (Condensation Site) A->B C 2-Hydroxyl Group (Coordination Site) A->C D 3-Methyl Group (Steric Modulator) A->D E 4-Chloro Group (Electronic Modulator) A->E B1 Reacts with primary amines to form imine (C=N) donor B->B1 C1 Deprotonates to phenoxide (O-) for strong metal binding C->C1 D1 Prevents polymerization, favors discrete complexes D->D1 E1 Lowers pKa of hydroxyl, modulates metal redox potential E->E1

Logical relationship of substituent effects in CHMBA-derived ligands.

Experimental Protocols: Synthesis & Metallation

The following protocols describe the synthesis of a tetradentate ( N2​O2​ ) Salen-type ligand using CHMBA, followed by its metallation. These procedures are designed as self-validating systems, ensuring high yield and purity through strategic solvent and reagent choices[2, 4].

Protocol A: Synthesis of the Salen-type Schiff Base Ligand ( H2​L )

Objective: Condensation of CHMBA with ethylenediamine to form N,N′ -bis(4-chloro-2-hydroxy-3-methylbenzylidene)ethylenediamine.

  • Preparation: Dissolve 20.0 mmol of CHMBA in 30 mL of anhydrous methanol in a 100 mL round-bottom flask.

    • Causality: Methanol is a polar protic solvent that fully solubilizes the precursors but poorly solubilizes the highly hydrophobic Salen product, driving the equilibrium forward via precipitation (Le Chatelier’s principle).

  • Amine Addition: Slowly add 10.0 mmol of ethylenediamine dropwise to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours.

    • Self-Validation Checkpoint: The solution will rapidly transition from pale yellow to a deep, vibrant yellow/orange, accompanied by the gradual precipitation of the ligand.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 × 10 mL) to remove unreacted starting materials, and dry in a vacuum desiccator over anhydrous CaCl2​ .

Protocol B: Synthesis of Cu(II) and Zn(II) Complexes

Objective: Metallation of the H2​L ligand to yield [Cu(L)] or [Zn(L)] .

  • Ligand Solubilization: Suspend 5.0 mmol of the synthesized H2​L ligand in 25 mL of a 1:1 mixture of Methanol/Dichloromethane (DCM).

    • Causality: The DCM is required to temporarily solubilize the bulky, hydrophobic ligand, ensuring a homogeneous reaction environment before the metal is introduced.

  • Metal Addition: In a separate beaker, dissolve 5.0 mmol of Cu(OAc)2​⋅H2​O or Zn(OAc)2​⋅2H2​O in 15 mL of methanol. Add this metal solution dropwise to the ligand suspension.

    • Causality of Acetate: The use of metal acetate salts is highly strategic. The acetate anion ( CH3​COO− ) acts as a mild internal base, facilitating the deprotonation of the ligand's phenolic -OH groups ( 2CH3​COO−+H2​L→2CH3​COOH+L2− ). This eliminates the need for external bases like NaOH, which risk the formation of unwanted metal hydroxide side-products [3].

  • Reflux & Stir: Reflux the mixture at 65 °C for 4 hours. The Cu(II) reaction will turn dark green/brown, while the Zn(II) reaction will yield a pale yellow/white precipitate.

  • Purification: Cool to room temperature, filter the precipitated complex, wash with warm methanol, and dry under vacuum.

G A CHMBA (2 eq) + Ethylenediamine (1 eq) B Reflux in Methanol (60°C, 3h) Schiff Base Condensation A->B C Salen-type Ligand (H2L) Yellow Precipitate B->C D Add Cu(OAc)2 or Zn(OAc)2 in MeOH/DCM C->D E Reflux (65°C, 4h) Internal Base Deprotonation D->E F Metal Complex[ML] Cu(II) or Zn(II) E->F G Spectroscopic Validation (FT-IR, NMR, UV-Vis) F->G

Experimental workflow for the synthesis and metallation of CHMBA-derived ligands.

Physicochemical Characterization & Data Summary

To ensure the self-validating integrity of the synthesized compounds, multi-nuclear NMR, FT-IR, and UV-Vis spectroscopy must be employed. The table below summarizes the expected quantitative and qualitative data shifts that confirm successful ligand formation and subsequent metal coordination [2, 3, 4].

Analytical TechniqueTarget Feature H2​L (Free Ligand)Cu(II) ComplexZn(II) ComplexDiagnostic Significance
FT-IR ( cm−1 ) ν(C=N) Imine~1625~1605~1610Shift to lower frequency confirms nitrogen coordination to the metal.
FT-IR ( cm−1 ) ν(C−O) Phenolic~1280~1315~1310Shift to higher frequency confirms deprotonation and oxygen coordination.
1 H NMR (ppm) Phenolic -OH~13.5 (s, 2H)N/A (Paramagnetic)AbsentDisappearance confirms deprotonation by the acetate internal base.
1 H NMR (ppm) Azomethine -CH=N~8.4 (s, 2H)N/A (Paramagnetic)~8.6 (s, 2H)Downfield shift confirms electron withdrawal by the coordinated Zn(II) ion.
UV-Vis (nm) n→π∗ / π→π∗ 260, 340275, 380270, 375Bathochromic shift indicates extended conjugation through the metal center.
UV-Vis (nm) d-d TransitionsNone~620 (Broad)None ( d10 )Confirms the presence of the d9 Cu(II) center in a square planar/distorted geometry.

Applications in Drug Development & Catalysis

Complexes derived from CHMBA possess highly tunable steric and electronic environments, making them exceptionally valuable in two primary fields:

  • Metallo-Drugs (Antimicrobial & Anticancer): The lipophilicity introduced by the 3-methyl and 4-chloro groups enhances the cellular uptake of the Cu(II) complexes. Once intracellular, the Cu(II) center can intercalate with DNA and catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to targeted apoptosis in malignant cells or bacterial lysis [3].

  • Homogeneous Catalysis: Zn(II) complexes of CHMBA act as robust, Lewis-acidic catalysts for organic transformations (e.g., the ring-opening of epoxides or the synthesis of cyclic carbonates from CO2​ ). The electron-withdrawing 4-chloro group increases the electrophilicity of the Zn(II) center, thereby enhancing its catalytic turnover frequency.

References

  • MDPI Micromachines. "Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device." MDPI, 2023. Available at:[Link]

  • ACS Omega. "Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies." American Chemical Society, 2024. Available at:[Link]

  • ACS Omega (via PMC). "Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4." National Institutes of Health, 2021. Available at:[Link]

Application

Application Note: Regioselective Synthesis and Derivatization of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Here is a detailed application note and protocol for the synthesis and derivatization of 4-Chloro-2-hydroxy-3-methylbenzaldehyde, designed for researchers and drug development professionals. Document Type: Standard Opera...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed application note and protocol for the synthesis and derivatization of 4-Chloro-2-hydroxy-3-methylbenzaldehyde, designed for researchers and drug development professionals.

Document Type: Standard Operating Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers

Executive Summary

Substituted salicylaldehydes are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of biologically active heterocycles such as coumarins, chromenes, and benzofurans[1]. Specifically, 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a critical intermediate in the development of substituted benzopyran derivatives, which are potent cyclooxygenase-2 (COX-2) inhibitors used for treating inflammatory conditions[2].

This application note details a highly regioselective, scalable synthetic protocol utilizing the Duff reaction to achieve ortho-formylation of 4-chloro-3-methylphenol, avoiding the poly-formylation and low yields often associated with traditional Reimer-Tiemann conditions.

Mechanistic Rationale & Synthetic Strategy

The synthesis of ortho-hydroxybenzaldehydes from sterically hindered phenols presents a regiochemical challenge. While the Reimer-Tiemann reaction (using chloroform and sodium hydroxide) is a classical approach, it proceeds via a dichlorocarbene intermediate that often results in poor yields and difficult-to-separate mixtures of ortho and para isomers, especially when the para position is unsubstituted[1].

To ensure a self-validating, high-yield system, we employ a modified Duff Reaction . By treating the precursor 4-chloro-3-methylphenol with hexamethylenetetramine (HMTA) in the presence of a strong acid (methanesulfonic acid or trifluoroacetic acid), the reaction selectively targets the ortho position[2].

Causality of Reagent Selection:

  • HMTA: Acts as both the formaldehyde equivalent and the amine source, forming a highly electrophilic iminium ion intermediate.

  • Methanesulfonic Acid (MeSO₃H): Serves a dual purpose as the reaction solvent and the protic catalyst required to drive the electrophilic aromatic substitution (S_E_Ar) and subsequent hydrolysis.

  • Temperature Control: The initial addition is highly exothermic. Controlled portion-wise addition prevents the runaway decomposition of HMTA, while subsequent heating to 100 °C ensures complete conversion of the hexamine adduct to the aldehyde[2].

Synthetic Workflow

G N1 Precursor 4-Chloro-3-methylphenol + HMTA N2 Electrophilic Addition (MeSO3H, Exothermic) N1->N2 N3 Intermediate Hexamine Adduct / Iminium N2->N3 N4 Aqueous Hydrolysis (H2O, 50°C - 100°C) N3->N4 N5 Target Product 4-Chloro-2-hydroxy- 3-methylbenzaldehyde N4->N5

Fig 1: Duff reaction workflow for the regioselective ortho-formylation of phenols.

Experimental Methodology

Materials and Reagents
  • Starting Material: 4-Chloro-3-methylphenol (CAS: 59-50-7)[3]

  • Reagents: Hexamethylenetetramine (HMTA), Methanesulfonic acid (MeSO₃H)[2]

  • Solvents: Ice-water (for precipitation), Ethyl acetate/Hexanes (for chromatography)

Step-by-Step Protocol: Duff Formylation

Note: This protocol is adapted from validated pharmaceutical patent literature for benzopyran synthesis[2].

  • Preparation of the Acidic Bath: Charge a dry, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with Methanesulfonic acid (approx. 4 mL per gram of starting phenol).

  • Substrate Addition: Add 4-Chloro-3-methylphenol (1.0 equivalent, e.g., 25.0 g, 141.2 mmol) to the acid. Stir until complete dissolution is achieved at room temperature.

  • Controlled HMTA Addition (Critical Step): Weigh out HMTA (2.0 equivalents, 39.8 g, 282.4 mmol). Add the HMTA portion-wise to the vigorously stirred solution.

    • Mechanistic Insight: This step will cause significant frothing and an exothermic reaction as the iminium species forms[2]. Maintain the internal temperature below 80 °C during addition using an external ice bath if necessary.

  • Thermal Condensation: Once addition is complete, heat the resulting mixture to 100 °C for 3 hours. The solution will transition into a crude, dark ocher-colored suspension[2].

  • Hydrolysis and Precipitation: Cool the reaction mixture to 50 °C. Slowly pour the warm suspension over a mechanically stirred mixture of crushed ice and water (approx. 20 mL per gram of starting material).

    • Mechanistic Insight: The aqueous quench hydrolyzes the iminium intermediate into the final aldehyde. The highly hydrophobic 4-Chloro-2-hydroxy-3-methylbenzaldehyde will precipitate immediately as a yellow solid[2].

  • Isolation: Collect the yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual methanesulfonic acid.

  • Purification: Purify the crude solid via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate) or recrystallization to yield the pure product[2].

Analytical Data & Downstream Derivatization

Physicochemical Properties

Validation of the synthesized 4-Chloro-2-hydroxy-3-methylbenzaldehyde should align with the following documented parameters:

PropertyValue / DescriptionReference
Molecular Formula C₈H₇ClO₂[4]
Molecular Weight 170.59 g/mol [5]
Physical Form Yellow to pale powder[4]
Melting Point 61 - 62 °C[4]
Exact Mass 170.0134 Da[5]
Topological Polar Surface Area 37.3 Ų[5]
Downstream Application: Benzopyran Synthesis

The primary utility of 4-Chloro-2-hydroxy-3-methylbenzaldehyde is its derivatization into biologically active chromenes (benzopyrans).

Protocol Extension: The aldehyde can be converted into ethyl 6-chloro-7-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylate via a condensation reaction. The aldehyde is reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of a mild base (such as potassium carbonate) in an aprotic solvent (e.g., DMF or DMSO) under elevated temperatures. This cyclization yields the chromene core, which serves as a highly selective COX-2 inhibitor framework[1][2].

References

  • Ataman Kimya. 4-chloro-3-methyl-phenol Product Details. Retrieved from:[Link]

  • G.D. Searle & Co. (WIPO Patent).WO1998047890A1 - Substituted benzopyran derivatives for the treatment of inflammation. (Details the Duff reaction of 4-chloro-3-methylphenol with HMTA).
  • Pharmacia Corp. (WIPO Patent).WO2004087686A2 - Benzopyran compounds useful for treating inflammatory conditions.

Sources

Method

Application Note: Green Chemistry Methodologies for the Derivatization of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Introduction and Chemical Rationale 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a highly functionalized salicylaldehyde derivative that serves as a versatile building block in medicinal and materials che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a highly functionalized salicylaldehyde derivative that serves as a versatile building block in medicinal and materials chemistry[1]. Its structural motif is uniquely primed for reactivity: the aldehyde carbon is rendered highly electrophilic by the inductive pull of the para-chloro group, while the ortho-hydroxy group acts as a crucial internal nucleophile or hydrogen-bond donor during cyclization and condensation events[2]. Furthermore, the meta-methyl group provides steric bulk that influences the regioselectivity of incoming nucleophiles.

Historically, the derivatization of salicylaldehydes into Schiff bases or heterocyclic pharmacophores relied heavily on volatile organic compounds (VOCs) like toluene or ethanol under prolonged reflux, often utilizing toxic metal catalysts[3]. As a Senior Application Scientist, I have designed this protocol guide to transition the derivatization of 4-Chloro-2-hydroxy-3-methylbenzaldehyde toward self-validating, high-atom-economy green chemistry systems. We will focus on two field-proven methodologies: Mechanochemical Solvent-Free Condensation [4] and Aqueous Pseudo-Multicomponent Reactions (PMCR) [5].

Workflows A 4-Chloro-2-hydroxy- 3-methylbenzaldehyde B Liquid-Assisted Grinding (LAG) A->B E Aqueous Multicomponent Reaction (MCR) A->E D Schiff Base Ligand (Imine) B->D Solvent-Free Mechanochemistry C Primary Amine C->B G 2-Amino-4H-chromene Derivative E->G Water Solvent, Green Catalyst F Malononitrile + Dimedone F->E

Green chemistry synthetic pathways for 4-Chloro-2-hydroxy-3-methylbenzaldehyde derivatization.

Mechanochemical Solvent-Free Synthesis of Schiff Bases

Causality and Mechanistic Insights

Schiff base (imine) formation is a reversible condensation reaction. Conventionally, it requires a Dean-Stark apparatus to continuously remove water and drive the thermodynamic equilibrium toward the product. Mechanochemistry—specifically Liquid-Assisted Grinding (LAG)—bypasses this thermodynamic barrier entirely[3].

By applying mechanical shear force in the solid state with a catalytic amount of a green liquid (e.g., ethanol), the localized concentration of reactants approaches 100%, drastically accelerating mass transfer[6]. For 4-Chloro-2-hydroxy-3-methylbenzaldehyde, the ortho-hydroxy group plays a critical mechanistic role: as the imine forms, the hydroxyl proton immediately establishes a strong intramolecular hydrogen bond with the newly formed imine nitrogen. This interaction thermodynamically locks the product in the stable (E)-isomer, acting as a "thermodynamic sink" that drives the reaction to completion without the need for bulk water removal[4].

Experimental Protocol: Liquid-Assisted Grinding (LAG)

This protocol is a self-validating system; the physical state of the mixture provides real-time feedback on reaction progress.

  • Reagent Assembly: In a clean, dry agate mortar, add 1.0 mmol of 4-Chloro-2-hydroxy-3-methylbenzaldehyde (170.6 g/mol ) and 1.0 mmol of the target primary amine (e.g., p-toluidine).

  • Phase Activation: Add exactly 2 drops (~50 µL) of absolute ethanol. Causality: This LAG agent does not act as a bulk solvent; rather, it creates a highly concentrated, localized mobile phase that lowers the activation energy of the solid-state crystal lattice disruption[3].

  • Mechanical Shearing: Grind the mixture vigorously using a pestle for 10–15 minutes.

    • Self-Validation Checkpoint: The reaction progress is visually indicated by a distinct color shift (typically from pale yellow to deep orange) and a rheological transition from a sticky paste to a dry, free-flowing powder as the water of condensation evaporates.

  • Analytical Validation: Monitor completion via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the UV-active aldehyde spot confirms 100% conversion.

  • Green Purification: Wash the resulting powder with cold distilled water (2 x 5 mL) to remove any unreacted trace amines, then dry under a vacuum. Recrystallization is bypassed due to the near-quantitative atom economy of the solid-state reaction[4].

Quantitative Data Presentation

Table 1: Comparative Metrics for Imine Synthesis

MetricConventional Reflux (Ethanol)Mechanochemical LAGGreen Chemistry Advantage
Reaction Time 4 - 6 hours10 - 15 minutes95% reduction in energy consumption
Solvent Volume 20 - 30 mL~0.05 mLElimination of VOC waste
Yield 75 - 82%94 - 98%Higher atom economy
E-Factor > 15< 0.5Near-zero waste generation

Aqueous Pseudo-Multicomponent Synthesis of 2-Amino-4H-Chromenes

Causality and Mechanistic Insights

The 2-amino-4H-chromene scaffold is a privileged pharmacophore exhibiting potent antimicrobial and anticancer properties. Synthesizing it from 4-Chloro-2-hydroxy-3-methylbenzaldehyde involves a pseudo-multicomponent reaction (PMCR) with malononitrile and a cyclic 1,3-dicarbonyl (e.g., dimedone)[5].

Using water as the sole solvent actively accelerates the reaction via the hydrophobic effect [5]. Water forces the non-polar organic precursors to aggregate into tightly packed hydrophobic micro-droplets, drastically increasing their effective molarity. The reaction proceeds via a self-assembling cascade:

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an electrophilic cyano-olefin. The para-chloro group enhances the electrophilicity of this intermediate[2].

  • Michael Addition: The enolate of dimedone attacks the olefin[2].

  • Intramolecular Cyclization: The ortho-hydroxy group of the benzaldehyde moiety acts as an internal nucleophile, attacking the cyano group to close the pyran ring, followed by rapid tautomerization to yield the highly stable 2-amino-4H-chromene.

Mechanism Step1 Aldehyde + Malononitrile Step2 Knoevenagel Condensation Step1->Step2 Step3 Cyano-olefin Intermediate Step2->Step3 - H2O Step4 Michael Addition (Dimedone) Step3->Step4 Step5 Intramolecular Cyclization Step4->Step5 Step6 2-Amino-4H-chromene (Tautomerization) Step5->Step6 Proton Shift

Mechanistic cascade for the aqueous synthesis of 2-amino-4H-chromenes via Knoevenagel-Michael addition.
Experimental Protocol: Aqueous PMCR
  • Reaction Assembly: In a 25 mL round-bottom flask, combine 1.0 mmol of 4-Chloro-2-hydroxy-3-methylbenzaldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of dimedone.

  • Aqueous Medium & Green Catalyst: Add 10 mL of deionized water. Introduce a green, recyclable catalyst (e.g., 10 mol% L-proline or a heterogeneous catalyst like hydroxyapatite)[2]. Causality: The catalyst acts dually to deprotonate malononitrile and activate the aldehyde carbonyl.

  • Thermal Activation: Stir the suspension at 80°C for 30–45 minutes.

    • Self-Validation Checkpoint: The initially heterogeneous hydrophobic reactants will coalesce, react, and eventually precipitate out of the aqueous phase as a highly crystalline, dense solid (the chromene product).

  • Isolation: Cool the flask to room temperature to maximize precipitation. Filter the solid precipitate through a Büchner funnel.

  • Purification: Wash the crude solid with cold water (10 mL) followed by cold aqueous ethanol (10%, 5 mL) to remove any unreacted dimedone. Dry under a vacuum.

Quantitative Data Presentation

Table 2: Green Metrics for Aqueous PMCR Chromene Synthesis

MetricConventional Organic Synthesis (Toluene/Piperidine)Aqueous PMCR (Water/Green Catalyst)
Atom Economy (AE) ~ 70%> 95%
Reaction Time 12 - 24 hours30 - 45 minutes
Yield 60 - 65%88 - 93%
Catalyst Recyclability None (Homogeneous toxic base)Up to 5 cycles (Heterogeneous)

References

  • Fluorochem - 4-Chloro-2-hydroxy-3-methyl-benzaldehyde (CAS 55289-23-1) Product Specifications.1

  • GSC Online Press - Comprehensive Review on Solvent-Free Multicomponent Strategies for Sustainable Synthesis of Heterocyclic Schiff Bases.4

  • IntechOpen - A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications.3

  • Engineered Science Publisher - Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans.5

  • ResearchGate - Mechanistic proposal for the reaction between salicylaldehyde and malononitrile for the synthesis of 2-amino-4H-chromene.2

  • RSC Advances - Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Novel 7-Chloro-8-methylcoumarin-3-carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: High-throughput synthesis, mechanistic causality, and protocol self-validation using 4-Chloro-2-hydroxy-3-methylbenzaldehyde. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: High-throughput synthesis, mechanistic causality, and protocol self-validation using 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

Executive Summary & Scientific Rationale

The coumarin (2-oxo-2H-chromene) scaffold is a privileged pharmacophore in drug discovery,1[1]. Synthesizing highly functionalized coumarins typically requires prolonged reflux conditions that often suffer from poor atom economy and degradation of sensitive functional groups.

This application note details a highly optimized, self-validating protocol for the synthesis of Ethyl 7-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylate via a Knoevenagel condensation. By utilizing 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) as the starting building block, we introduce a specific halogenation and methylation pattern that significantly enhances the lipophilicity and metabolic stability of the resulting coumarin. To overcome the kinetic barriers of conventional heating, we employ Microwave-Assisted Organic Synthesis (MAOS),2[2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than just following a recipe.

  • Substituent Effects on Kinetics: The starting material, 4-Chloro-2-hydroxy-3-methylbenzaldehyde, features an electron-withdrawing chlorine atom at the 4-position (para to the formyl group). This inductive effect increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the active methylene compound. Simultaneously, the steric bulk of the 3-methyl group pre-organizes the intermediate's conformation, favoring the subsequent intramolecular lactonization.

  • The Role of Piperidine: Piperidine acts as a nucleophilic organocatalyst. It condenses with the aldehyde to form an iminium ion intermediate. This iminium species is significantly more electrophilic than the parent aldehyde, drastically lowering the activation energy required for the enolate of diethyl malonate to attack.

  • Dielectric Heating vs. Convection: Conventional heating relies on thermal conductivity, creating inefficient temperature gradients.3[3]. Microwave irradiation directly couples with the high dipole moments of the solvent (ethanol) and the polar iminium intermediate. This causes rapid molecular oscillation and friction, generating instantaneous, volumetric superheating that drives the rate-limiting intramolecular transesterification (lactonization) step to completion in minutes rather than hours.

Reaction Workflow & Pathway

Pathway SM 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Mix Reaction Mixture (EtOH Solvent) SM->Mix AM Diethyl Malonate (Active Methylene) AM->Mix Cat Piperidine Catalyst (Base) Cat->Mix MW Microwave Irradiation (120°C, 100W, 10 min) Mix->MW Dielectric Heating Int Knoevenagel Adduct (Polar Intermediate) MW->Int Condensation Prod Ethyl 7-chloro-8-methyl-2-oxo- 2H-chromene-3-carboxylate Int->Prod Lactonization (-EtOH)

Workflow of microwave-assisted Knoevenagel condensation for coumarin synthesis.

Quantitative Data Presentation

To validate the efficiency of the microwave-assisted protocol, optimization studies were conducted comparing conventional reflux against microwave dielectric heating. The results clearly demonstrate the superiority of the MAOS approach in both time and atom economy.

Table 1: Optimization of Reaction Conditions for Ethyl 7-chloro-8-methyl-2-oxo-2H-chromene-3-carboxylate

EntryHeating MethodCatalyst (mol%)SolventTemp (°C)TimeIsolated Yield (%)
1Conventional RefluxPiperidine (10)Ethanol7812 h62
2Conventional RefluxL-Proline (10)Ethanol7814 h58
3Microwave Irradiation Piperidine (10) Ethanol 120 10 min 94
4Microwave IrradiationL-Proline (10)Ethanol12012 min89
5Microwave IrradiationPiperidine (10)Solvent-Free1205 min87

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. In-process controls (IPCs) are embedded to ensure that the researcher can verify the chemical transformations at each critical juncture.

Materials Required:
  • Starting Material: 4-Chloro-2-hydroxy-3-methylbenzaldehyde (1.0 mmol, 170.6 mg)

  • Reagent: Diethyl malonate (1.2 mmol, 192.2 mg)

  • Catalyst: Piperidine (~10 µL, 0.1 mmol)

  • Solvent: Absolute Ethanol (2.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with an IR temperature sensor.

Step-by-Step Methodology:
  • Reaction Assembly: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, dissolve 170.6 mg of 4-Chloro-2-hydroxy-3-methylbenzaldehyde in 2.0 mL of absolute ethanol.

  • Reagent & Catalyst Addition: Add 192.2 mg of diethyl malonate followed by 10 µL of piperidine. Causality Note: The solution will slightly deepen in color, indicating the initial formation of the iminium intermediate.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure. Place the vial in the microwave reactor. Program the system to ramp to 120 °C over 2 minutes, utilizing a dynamic power setting (max 100 W), and hold at 120 °C for 10 minutes .

  • In-Process Monitoring (Self-Validation): Enable the compressed air cooling feature to rapidly bring the vial to room temperature. Extract a 5 µL aliquot and perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Check: The complete disappearance of the starting material spot (UV active at 254 nm, lower Rf) and the appearance of a single, bright blue fluorescent spot under 365 nm UV light (characteristic of the extended conjugation in the coumarin ring) confirms reaction completion.

  • Workup & Precipitation: Pour the crude reaction mixture into 15 mL of crushed ice-water containing 1 mL of 1M HCl.

    • Validation Check: The acidic environment neutralizes the piperidine catalyst, shifting the equilibrium and causing the highly lipophilic product to immediately crash out of the aqueous phase as a pale-yellow precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 × 5 mL) to remove unreacted diethyl malonate and piperidine hydrochloride salts, and recrystallize from hot ethanol to yield analytically pure crystals.

References

  • Kahveci, B., & Menteşe, E. (2018). Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Current Microwave Chemistry. 2

  • Malaysian Journal of Analytical Sciences. (2023). MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. 3

  • PMC - NIH. Design and Microwave Assisted Synthesis of Coumarin Derivatives as PDE Inhibitors. 1

Sources

Method

Synthesis and Optimization of Antimicrobial Agents from 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CHMBA): A Comprehensive Methodological Guide

Executive Summary 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CHMBA, CAS 55289-23-1) is a privileged, highly functionalized building block in medicinal chemistry. Its specific substitution pattern provides a "perfect storm"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-hydroxy-3-methylbenzaldehyde (CHMBA, CAS 55289-23-1) is a privileged, highly functionalized building block in medicinal chemistry. Its specific substitution pattern provides a "perfect storm" of physicochemical properties for antimicrobial drug design: the 4-chloro group enhances lipophilicity and membrane penetration, the 3-methyl group provides steric constraints to lock favorable binding conformations, and the 2-hydroxyl group acts as a critical hydrogen-bond donor or metal-chelating anchor.

This application note details three field-proven synthetic workflows to convert CHMBA into potent antimicrobial agents: Schiff base metal complexes, halogenated chalcones, and benzimidazole derivatives. Every protocol is designed as a self-validating system, ensuring that intermediate success is analytically confirmed before proceeding.

Schiff Base Metal Complexes (The Chelation Approach)

Causality & Rationale

The condensation of CHMBA with primary amines yields Schiff bases containing an azomethine (–C=N–) linkage. While free Schiff bases exhibit moderate antimicrobial activity, coordinating these ligands with transition metals (e.g., Cu²⁺, Zn²⁺) exponentially enhances their efficacy[1].

This phenomenon is governed by Overtone's Concept and Chelation Theory [1]. Chelation reduces the polarity of the metal ion by partially sharing its positive charge with donor groups and delocalizing π-electrons over the chelate ring. This drastically increases the complex's lipophilicity, facilitating deeper penetration into the lipid layers of bacterial cell membranes[1]. The 2-hydroxyl group of CHMBA is indispensable here; it deprotonates to form a highly stable six-membered bidentate chelate ring with the metal and the azomethine nitrogen[2].

G A CHMBA (Aldehyde) C Condensation (Reflux, EtOH, H+) A->C B Primary Amine (e.g., Thiosemicarbazide) B->C D Schiff Base Ligand (Azomethine) C->D F Complexation (Reflux, pH 7-8) D->F E Metal Salt (CuCl2 / ZnCl2) E->F G Metal Complex (Antimicrobial Agent) F->G

Caption: Workflow for synthesizing Schiff base metal complexes from CHMBA.

Protocol 1: Synthesis and Validation of CHMBA-Cu(II) Schiff Base

Step 1: Ligand Synthesis

  • Dissolve 10 mmol of CHMBA in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 10 mmol of the chosen primary amine (e.g., an aniline derivative or thiosemicarbazide) in 10 mL of absolute ethanol.

  • Mix the solutions and add 2-3 drops of glacial acetic acid to catalyze the nucleophilic addition-elimination reaction.

  • Reflux the mixture at 80 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Self-Validation (Ligand): Cool the mixture to 0 °C to precipitate the product. Filter and dry. Run an FT-IR spectrum. The reaction is successful if the aldehyde C=O stretch (~1680 cm⁻¹) has completely disappeared and a sharp azomethine C=N stretch appears at ~1610–1620 cm⁻¹.

Step 2: Metal Complexation

  • Dissolve 2 mmol of the validated Schiff base ligand in 15 mL of hot ethanol.

  • Add 1 mmol of CuCl₂·2H₂O dissolved in 5 mL of ethanol (2:1 Ligand:Metal ratio).

  • Critical Step: Add 10% ethanolic KOH dropwise to adjust the pH to 7.5–8.0. Causality: This deprotonates the 2-hydroxyl group of the CHMBA moiety, enabling covalent O-M bond formation.

  • Reflux for 2 hours. A distinct color change (e.g., yellow to dark green/brown) will occur.

  • Self-Validation (Complex): Filter the precipitated complex, wash with cold ethanol, and dry. Run FT-IR. Successful coordination is confirmed by a bathochromic shift (lower frequency) of the C=N stretch to ~1580–1590 cm⁻¹, and the appearance of new M-N (~500 cm⁻¹) and M-O (~450 cm⁻¹) bands[2].

Halogenated Chalcones (The Claisen-Schmidt Approach)

Causality & Rationale

Chalcones (1,3-diphenyl-2-propen-1-ones) are highly effective broad-spectrum antibacterial scaffolds. The α,β-unsaturated carbonyl system acts as a Michael acceptor, binding covalently to nucleophilic residues (e.g., cysteine) in critical bacterial enzymes[3]. Synthesizing chalcones from CHMBA leverages the 4-chloro substituent to increase the molecule's amphipathic nature, which is crucial for disrupting bacterial cell membranes and blocking efflux pumps like NorA in methicillin-resistant Staphylococcus aureus (MRSA)[3]. Furthermore, these scaffolds are known to inhibit DNA gyrase and topoisomerase IV, preventing bacterial DNA replication[3].

MOA A Halogenated Chalcone (from CHMBA) B Bacterial Cell Membrane (Disruption) A->B Amphipathic nature C DNA Gyrase / Topoisomerase IV (Inhibition) A->C Target Binding D Efflux Pump (NorA) (Blockade) A->D Circumvent Resistance E Accumulation of Drug & Cessation of Replication B->E C->E D->E F Bacterial Cell Death E->F

Caption: Multi-target antibacterial mechanism of action of CHMBA-derived chalcones.

Protocol 2: Synthesis and Validation of CHMBA-Derived Chalcones
  • Dissolve 10 mmol of CHMBA and 10 mmol of a substituted acetophenone in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Place the flask in an ice bath to maintain the temperature between 0–5 °C.

  • Critical Step: Dropwise add 10 mL of a 40% aqueous NaOH solution while stirring vigorously. Causality: The strong base forms an enolate from the acetophenone, which attacks the electrophilic carbonyl carbon of CHMBA. The low temperature prevents self-condensation side reactions.

  • Remove from the ice bath and stir at room temperature for 24 hours.

  • Pour the mixture into 100 g of crushed ice and neutralize with 10% HCl until a precipitate forms. Filter and wash with distilled water.

  • Self-Validation: Recrystallize the crude product from ethanol. Run a ¹H-NMR spectrum (in DMSO-d6). The reaction is successful if you observe two doublets at ~7.4 ppm and ~7.8 ppm representing the α and β protons of the enone system. A coupling constant (J) of 15–16 Hz confirms the formation of the thermodynamically stable E-isomer (trans-alkene), which is required for biological activity.

Benzimidazole Derivatives (The Heterocyclic Condensation Approach)

Causality & Rationale

The benzimidazole nucleus is a structural isostere of naturally occurring purines, allowing it to easily interact with biopolymers and inhibit bacterial nucleic acid synthesis[4]. Condensing CHMBA with o-phenylenediamine yields a 2-arylbenzimidazole. The phenolic -OH from the CHMBA moiety remains available for crucial hydrogen-bonding interactions with target proteins, while the 4-chloro group enhances metabolic stability and target residence time[4].

Protocol 3: Synthesis and Validation of CHMBA-Benzimidazole Derivatives
  • Mix 10 mmol of CHMBA and 10 mmol of o-phenylenediamine in 20 mL of N,N-dimethylformamide (DMF).

  • Add 12 mmol of sodium metabisulfite (Na₂S₂O₅). Causality: Na₂S₂O₅ acts as a mild oxidant. The initial condensation forms a Schiff base intermediate (anoline), which must be oxidatively cyclized to form the aromatic benzimidazole ring.

  • Reflux the mixture at 120 °C for 8–10 hours.

  • Cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Self-Validation: Filter the solid and perform LC-MS analysis. The presence of the [M+H]⁺ peak corresponding to the target mass confirms the cyclization. Additionally, FT-IR should show a broad –NH stretch at ~3200–3400 cm⁻¹ and the complete absence of the original aldehyde C=O stretch.

Quantitative Data & Comparative Efficacy

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) ranges for the synthesized scaffolds against common pathogens, highlighting the superiority of metal complexation and specific heterocyclic frameworks.

Scaffold TypePrimary Pathogen TargetsExpected MIC Range (µg/mL)Primary Mechanism of ActionAnalytical Validation Marker
Schiff Base (Free Ligand) S. aureus, E. coli64 - 128Mild membrane disruptionIR: ~1610 cm⁻¹ (C=N)
Cu(II) Schiff Base Complex MRSA, C. albicans8 - 32Chelation theory, protein synthesis inhibitionIR: ~1590 cm⁻¹ (C=N shift)
Halogenated Chalcone MRSA, E. faecalis4 - 16DNA Gyrase inhibition, Efflux pump blockadeNMR: J = 15-16 Hz (trans-alkene)
Benzimidazole Derivative S. aureus, P. aeruginosa16 - 64Purine mimicry, DNA bindingMS: [M+H]⁺ target mass

References

  • Title: Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens: Review paper Source: ADMET and DMPK (IAPC Journals) URL: [Link]

  • Title: Chalcones as Emerging Antibacterial Scaffolds: A Mini Review Source: Bentham Science (Current Topics in Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Copper(II) complexes of Substituted Salicylaldimines with benzimidazole nucleus: Synthesis, characterization and antimicrobial activity Source: LASU Journal of Research and Review in Science URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Welcome to the technical support center for the purification of 4-Chloro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Chloro-2-hydroxy-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound at the desired purity level. The following question-and-answer-based troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing 4-Chloro-2-hydroxy-3-methylbenzaldehyde?

A1: Impurities are highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if using a formylation reaction on 2-chloro-6-methylphenol, residual phenol would be a primary impurity.[1]

  • Isomeric Byproducts: Formylation of substituted phenols can sometimes lead to the formation of regioisomers, where the aldehyde group is positioned differently on the aromatic ring.[2]

  • Over-reaction or Side-reaction Products: Depending on the reagents used, side reactions such as oxidation of the aldehyde to a carboxylic acid or other modifications to the ring can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane) and reagents (e.g., triethylamine) can be carried through if not properly removed.[1][3]

Purity assessment is critical before beginning any purification. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the number and nature of impurities.[4][5]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the nature of the impurities and the required scale.

  • Recrystallization is the preferred method for removing small amounts of impurities from a solid compound, especially at a larger scale. It is most effective when the desired compound and the impurities have significantly different solubilities in a chosen solvent.[6] It is an economical and scalable purification technique.

  • Column Chromatography is a more powerful technique for separating complex mixtures, compounds with very similar polarities, or non-crystalline (oily) products.[7] It offers high resolution but is generally more time-consuming, requires larger volumes of solvent, and is less amenable to very large-scale industrial purification compared to recrystallization.

A general decision workflow can be visualized as follows:

G start Crude Product (4-Chloro-2-hydroxy-3-methylbenzaldehyde) is_solid Is the crude product a solid? start->is_solid tlc Run TLC Analysis (e.g., 20% EtOAc/Hexane) is_solid->tlc Yes oily Product is an oil or gum is_solid->oily No spots How many spots? Are they well-separated? tlc->spots recrystallize Attempt Recrystallization spots->recrystallize One major spot, impurities are minor & at baseline/solvent front chromatography Perform Column Chromatography spots->chromatography Multiple spots, close Rf values oily->chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can be challenging. This section addresses common issues.

Q3: My compound won't dissolve in the solvent, even when heated. What should I do?

A3: This indicates a poor choice of solvent. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[6] 4-Chloro-2-hydroxy-3-methylbenzaldehyde is a polar molecule due to the hydroxyl and aldehyde groups, but also has nonpolar character from the benzene ring and methyl/chloro groups.

Causality & Solution:

  • Principle of "Like Dissolves Like": The solvent may be too nonpolar (e.g., hexanes) or, less likely, too polar if the compound is less polar than anticipated.

  • Solvent Screening: Test solubility in a range of solvents with varying polarities. Place a few milligrams of your crude product in separate test tubes and add ~0.5 mL of each solvent. A good candidate will not dissolve in the cold but will dissolve upon heating.

Solvent System Polarity Rationale & Comments
Hexane / Heptane NonpolarLikely poor solubility even when hot. Can be used as an anti-solvent.
Toluene Moderately NonpolarMay work. The aromatic character can help dissolve the compound.
Dichloromethane (DCM) Moderately PolarLow boiling point makes it difficult for recrystallization, but can be used in a solvent/anti-solvent pair.
Ethanol / Methanol Polar ProticOften good solvents for phenolic compounds.[3] May show high solubility even at room temperature; consider an ethanol/water mixture to reduce solubility.
Ethyl Acetate (EtOAc) Polar AproticA common and effective solvent for compounds of intermediate polarity.
Water Very PolarUnlikely to be a good solvent on its own due to the organic nature of the compound, but excellent as an anti-solvent with alcohols or acetone.[8]
  • Use a Mixed-Solvent System: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.[9]

Q4: My compound "oiled out" during cooling instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.

Causality & Solution:

  • Cooling Rate is Too Fast: Rapid cooling can lead to a state of high supersaturation where the molecules don't have time to orient into a crystal lattice. Solution: Allow the solution to cool slowly to room temperature first (e.g., by insulating the flask), and only then place it in an ice bath.

  • Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, it will always oil out. The melting point of a related compound, 4-Chloro-2-hydroxybenzaldehyde, is 45-49°C.[10] While the methyl group will alter this, it suggests the melting point may be relatively low. Solution: Choose a solvent with a lower boiling point.

  • Insoluble Impurities: Sometimes, impurities can inhibit crystal lattice formation. Solution: Try adding a small seed crystal of the pure compound to induce crystallization. If unavailable, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.

G start Problem: Compound Oiled Out reheat Re-heat solution until oil redissolves start->reheat add_solvent Add more solvent to reduce saturation reheat->add_solvent slow_cool Allow to cool VERY slowly to room temp add_solvent->slow_cool seed Add a seed crystal or scratch flask slow_cool->seed success Crystals Form seed->success fail Still Oils Out seed->fail reassess Re-evaluate solvent choice fail->reassess

Caption: Troubleshooting workflow for an "oiling out" event.

Troubleshooting Guide: Column Chromatography

Column chromatography offers excellent separation but requires careful setup and execution.

Q5: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

A5: Poor separation means the mobile phase (eluent) is moving the compounds at too similar a rate. The goal is to find a solvent system where the desired compound has an Rf value of ~0.3-0.4 on a TLC plate, and the impurities are well separated from it.

Causality & Solution:

  • Incorrect Eluent Polarity: The eluent is likely too polar, causing all compounds to move too quickly up the TLC plate (high Rf values) and down the column. If the eluent is too nonpolar, everything will remain at the baseline.

  • Optimize with TLC: Use TLC to methodically test different solvent systems. A common starting point for a compound like this is an ethyl acetate/hexanes mixture.

    • If Rf is too high (compounds move too far): Decrease the polarity of the eluent by reducing the proportion of the polar solvent (e.g., move from 30% EtOAc/Hexanes to 20% EtOAc/Hexanes).

    • If Rf is too low (compounds don't move): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., move from 20% EtOAc/Hexanes to 30% EtOAc/Hexanes).

  • Try a Different Solvent System: If adjusting ratios doesn't work, change the solvents entirely. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity of the separation due to different solvent-solute interactions.

Q6: My compound is appearing in many fractions or is streaking down the column. What is happening?

A6: This leads to broad peaks, poor separation, and low recovery of pure material.

Causality & Solution:

  • Column Overloading: Too much sample has been loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Poor Sample Loading: The initial band of the compound at the top of the silica must be as thin and concentrated as possible.[7]

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent) and carefully pipette it onto the top of the silica gel.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a different, volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get the compound adsorbed onto the silica. Carefully add this dry powder to the top of the column. This technique often gives sharper bands.

  • Acidic Compound Interaction: The hydroxyl group on the aldehyde is weakly acidic. Silica gel is also weakly acidic. This can sometimes cause strong adsorption and "tailing" or streaking. Solution: Add a very small amount (e.g., 0.1-0.5%) of acetic acid to the eluent. This can improve peak shape by keeping the compound protonated. Conversely, if dealing with a basic impurity, adding a trace of triethylamine can help.

G start Column Chromatography Setup pack 1. Pack Column with Silica Slurry in Nonpolar Solvent start->pack load 2. Load Sample (Dry or Wet Loading) Ensure a tight, narrow band pack->load elute 3. Add Eluent and Apply Gentle Pressure load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: Standard workflow for column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a suitable solvent has been identified (e.g., an Ethanol/Water mixture).

  • Dissolution: Place the crude 4-Chloro-2-hydroxy-3-methylbenzaldehyde (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Stirring and heating on a hot plate will facilitate this.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while swirling until the solution remains faintly cloudy. Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[11]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (the same ethanol/water ratio used for crystallization) to remove any adhering mother liquor which contains the impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Validation: Determine the melting point and assess the purity of the recrystallized product using TLC, HPLC, or NMR. The purity should be significantly improved.[]

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying the compound when recrystallization is ineffective.

  • TLC Analysis: Develop a solvent system that gives an Rf of ~0.3-0.4 for the desired product. For example, 20% Ethyl Acetate in Hexanes.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Fill the column about one-third full with the eluent (20% EtOAc/Hexanes).

    • In a beaker, prepare a slurry of silica gel in the eluent. Pour this slurry into the column.[7]

    • Gently tap the column to pack the silica and drain some solvent from the bottom, ensuring the solvent level never drops below the top of the silica bed. Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound (e.g., 500 mg) in a minimal amount of a volatile solvent like acetone.

    • Add ~1-2 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a few cm per minute).

    • Continuously collect the eluent in fractions (e.g., in test tubes).

  • Analysis and Collection:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that show a single spot corresponding to the pure 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

  • Validation: Confirm the purity of the final product using an appropriate analytical method (e.g., HPLC, NMR).[4]

References

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Organic Syntheses Procedure, 3-Bromosalicylaldehyde.
  • Process for the production of 4-hydroxybenzaldehyde derivatives - European P
  • PubChem, 4-Chloro-3-methylbenzaldehyde.
  • Zhu, S., & Liu, G. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2928.
  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
  • Comparative Guide to Analytical Methods for 2-Hydroxy-4-methylbenzaldehyde. Benchchem.
  • 4-Chloro-2-hydroxybenzaldehyde | 2420-26-0. ChemicalBook.
  • PubChemLite, 4-chloro-2-hydroxy-3-methylbenzaldehyde (C8H7ClO2).
  • Chemical Properties of Benzaldehyde, 4-hydroxy-3-chloro (CAS 2420-16-8). Cheméo.
  • Question on crystallization method.
  • Crystallization Techniques for 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde Deriv
  • US4119671A - Process for the preparation of hydroxybenzaldehydes.
  • An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methylbenzaldehyde. Benchchem.
  • 4-Chloro-2-fluoro-3-methylbenzaldehyde | 1351668-29-5. Sigma-Aldrich.
  • Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned
  • Analytical Methods for bromofluoro benzaldehyde. RSC Publishing.
  • Preparation and Analytical Properties of 4-Hydroxybenzaldehyde, Biuret and Formaldehyde Terpolymer Resin. Oriental Journal of Chemistry.
  • Column Chrom
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 4-Hydroxy-3-methylbenzaldehyde | 15174-69-3. ChemScene.
  • 4-Hydroxy-3-methylbenzaldehyde. NIST WebBook.
  • Analytical Services for Purity Determin

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-2-hydroxy-3-methylbenzaldehyde Reactivity

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize highly substituted salicylaldehydes. The compound 4-chloro-2-hydroxy-3-methylbenzaldehyde presents a se...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize highly substituted salicylaldehydes. The compound 4-chloro-2-hydroxy-3-methylbenzaldehyde presents a severe case of target deactivation. Standard protocols for reductive aminations, Knoevenagel condensations, or Schiff base formations often fail or return abysmal yields with this substrate.

This guide bypasses generic advice to dissect the exact physicochemical causality behind this inertness, providing validated, self-monitoring protocols to restore reactivity.

The Mechanistic Bottleneck: Why is this molecule so unreactive?

To troubleshoot effectively, we must first understand the structural causality of the failure. The aldehyde group (C1) in this molecule is severely deactivated by a synergistic combination of electronic and steric factors:

  • Resonance-Assisted Hydrogen Bonding (RAHB): The 2-hydroxyl group donates electron density into the aromatic ring (+R effect), which conjugates directly with the carbonyl. More critically, the hydroxyl proton forms a highly stable intramolecular hydrogen bond with the carbonyl oxygen. This creates a pseudo-six-membered ring that drastically reduces the partial positive charge on the carbonyl carbon, rendering it "invisible" to mild nucleophiles[1].

  • Steric Buttressing by the 3-Methyl Group: The methyl group at C3 is not just bulky; it exerts a "buttressing effect." By occupying the space adjacent to the 2-hydroxyl group, it sterically repels the hydroxyl oxygen, forcing the O–H bond to point exclusively toward the 1-aldehyde. This conformational locking maximizes the RAHB strength.

  • Electronic Modulation by 4-Chloro: While the chlorine atom at C4 is inductively withdrawing (-I), its resonance donation (+R) further complicates the electronic landscape, failing to provide the necessary electrophilic pull to overcome the RAHB.

Frequently Asked Questions (Diagnostic Q&A)

Q: My reductive amination with a primary amine is stalling at the imine formation step. Can I just increase the temperature or use a stronger acid? A: Brute-force heating or strong Brønsted acids (like plain HCl) often lead to decomposition or polymerization rather than product formation. The RAHB is thermodynamically stable. Instead of forcing the reaction, you must out-compete the intramolecular hydrogen bond using highly oxophilic Lewis acids that can chelate both the hydroxyl and carbonyl oxygens simultaneously.

Q: I am trying to form an oxime in aqueous buffer, but the reaction is dead. What is the best catalyst? A: For neutral or aqueous conditions, standard Lewis acids will hydrolyze. Instead, use organoboron catalysis (e.g., phenylboronic acid). Boronic acids reversibly form covalent boronate complexes with the ortho-hydroxyl and the carbonyl hydrate, creating a highly reactive intermediate that facilitates rapid condensation, even at neutral pH[2].

Q: If I protect the 2-hydroxyl group, will the aldehyde regain its normal reactivity? A: Yes. Covalent protection (e.g., O-methylation or silylation) permanently destroys the RAHB and removes the +R electron donation from the free phenol. This is the most reliable strategy if your final synthetic target does not require a free ortho-hydroxyl group.

Quantitative Strategy Comparison

The following table summarizes the causal impact of different activation strategies on carbonyl electrophilicity.

Activation StrategyReagent / CatalystRAHB StatusRelative ElectrophilicityTypical Yield IncreaseBest Applied For
Baseline (Control) NoneIntact (Locked)Very LowN/AHighly reactive nucleophiles only
Rare-Earth Lewis Acid Y(OTf)₃ (10-20 mol%)Disrupted (Chelated)High+40–60%Aldol condensations, Schiff bases[3]
Organoboron Catalysis Phenylboronic acidTransiently CovalentVery High+50–80%Oxime/Imine formation in neutral pH[2]
Covalent Protection MeI / K₂CO₃Permanently BrokenHigh+70–90%Multi-step syntheses (OH unneeded)
Synergistic MOFs Zn/Cd-based MOFsDual ActivationVery High+60–85%Knoevenagel tandem cyclizations[4]

Validated Experimental Protocols

A robust protocol must be a self-validating system . The methodologies below include built-in diagnostic checkpoints so you can verify the mechanistic success of each step before proceeding.

Protocol A: Rare-Earth Lewis Acid Activation (Yttrium Triflate Catalysis)

Mechanism: Y(OTf)₃ is highly oxophilic and possesses a large ionic radius, allowing it to perfectly chelate the oxygen atoms of both the aldehyde and the hydroxyl group, breaking the RAHB and drawing electron density away from the carbonyl carbon[3].

  • Pre-activation: Dissolve 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere. Add Y(OTf)₃ (0.15 eq).

    • Self-Validation Checkpoint: Observe the solution. A successful chelation complex formation is typically accompanied by a distinct bathochromic shift (the solution will turn a deeper, more vibrant yellow). If the color does not change, verify the anhydrous nature of your solvent, as water will passivate the catalyst.

  • Nucleophilic Addition: Slowly add your amine or active methylene compound (1.2 eq) at room temperature. Stir for 2–4 hours.

  • Quenching: Quench with saturated aqueous NaHCO₃. The yttrium complex will break down, precipitating yttrium salts.

    • Self-Validation Checkpoint: TLC analysis should show complete consumption of the starting material. The resulting imine/alkene will typically fluoresce differently under 254 nm UV light compared to the starting aldehyde.

Protocol B: Covalent Protection (O-Alkylation)

Mechanism: Permanently breaking the RAHB by converting the phenol to a methyl ether.

  • Deprotonation: Dissolve the aldehyde (1.0 eq) in anhydrous DMF. Add finely powdered anhydrous K₂CO₃ (2.0 eq).

    • Self-Validation Checkpoint: The solution will immediately turn bright yellow/orange. This confirms the successful deprotonation of the phenol to the phenoxide anion.

  • Alkylation: Cool to 0 °C and add Iodomethane (MeI) (1.5 eq) dropwise. Allow to warm to room temperature and stir for 3 hours.

    • Self-Validation Checkpoint 1 (Visual): As the phenoxide is consumed and alkylated, the bright orange color will fade back to a pale yellow.

    • Self-Validation Checkpoint 2 (TLC): Counter-intuitively, the O-methylated product will often have a lower Rf (more polar) on silica gel than the starting material. The starting material's intramolecular H-bond shields its polar groups from the silica; breaking this bond exposes the dipoles, increasing silica affinity.

Troubleshooting Workflow Visualization

Follow this logical decision tree to determine the optimal intervention for your specific synthetic route.

Troubleshooting Start Low Reactivity of 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Cause Root Cause: Resonance-Assisted H-Bond (RAHB) & Steric Buttressing Start->Cause Q1 Is the free 2-OH group required in the final product? Cause->Q1 PathA YES (Retain 2-OH) Q1->PathA Yes PathB NO (Can be protected) Q1->PathB No SolA1 Rare-Earth Lewis Acids (e.g., Y(OTf)3, Sc(OTf)3) Breaks RAHB via Chelation PathA->SolA1 SolA2 Boronic Acid Catalysis Transient Covalent Activation PathA->SolA2 SolB1 O-Alkylation / Silylation (e.g., MeI, TBSCl) Permanently Disrupts RAHB PathB->SolB1 Success Restored Electrophilicity Successful Condensation SolA1->Success SolA2->Success SolB1->Success

Caption: Decision tree for troubleshooting 4-Chloro-2-hydroxy-3-methylbenzaldehyde reactivity.

References

  • Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science (2015). Royal Society of Chemistry.[Link]

  • Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. MDPI (2017).[Link]

  • Y(OTf)3-Salazin-Catalyzed Asymmetric Aldol Condensation. MDPI (2024).[Link]

  • Synthesis of metal–organic rectangles decorated with primary amide groups for the synergistic Lewis acid and Brønsted base heterogeneous catalysis. RSC Advances (2025). Royal Society of Chemistry.[Link]

Sources

Troubleshooting

preventing side reactions when using 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective derivatization of highly functionalized building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective derivatization of highly functionalized building blocks. 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a versatile but notoriously sensitive intermediate used in drug discovery and materials science. Its bifunctional nature—combining an electrophilic aldehyde with an acidic phenolic hydroxyl, flanked by a benzylic methyl and an aryl chloride—creates a complex reactivity matrix.

Without precise control of the electronic and steric environment, researchers often encounter competing side reactions, including auto-oxidation, undesired O-alkylation, and dehalogenation[1]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure orthogonal reactivity during your syntheses.

G Compound 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Oxidation Auto-Oxidation (Carboxylic Acid) Compound->Oxidation O2, Light, Metals OAlkylation O-Alkylation (Phenoxide) Compound->OAlkylation Strong Base Dehalogenation Dehalogenation (Loss of 4-Cl) Compound->Dehalogenation Strong Hydrides Cannizzaro Aldol / Cannizzaro (Oligomerization) Compound->Cannizzaro Aqueous Base

Fig 1: Primary side reaction pathways and catalytic triggers for the target benzaldehyde.

Troubleshooting FAQs: Mechanistic Q&A

Q1: Why am I observing a highly polar baseline spot on my TLC plates during storage or after prolonged reactions? A1: This is caused by auto-oxidation. Aldehydes—especially electron-rich salicylaldehydes—undergo radical-mediated auto-oxidation to the corresponding carboxylic acid[1]. This process is autocatalytic and triggered by ambient light, atmospheric oxygen, and trace transition metals. Fix: Always store the neat compound under an inert Argon atmosphere at 2-8°C in amber vials. For long reactions, degas your solvents.

Q2: When attempting an N-alkylation or Schiff base formation, my mass spec shows a +R group on the oxygen instead of the nitrogen. How do I prevent O-alkylation? A2: The phenolic -OH is highly acidic due to the electron-withdrawing nature of the adjacent aldehyde. In the presence of bases (e.g., K₂CO₃) and electrophiles, the resulting phenoxide acts as a powerful, hard nucleophile. Fix: You must establish orthogonality. Pre-protect the phenol as a Methoxymethyl (MOM) ether[2] before manipulating the aldehyde, or strictly control your stoichiometry using weaker, non-nucleophilic bases.

Q3: My reductive amination yields a product missing the chlorine atom (M-34 in MS). What causes this dehalogenation? A3: The aryl C-Cl bond at position 4 is susceptible to oxidative addition (if using Pd-catalyzed hydrogenation) or direct hydride attack under forcing conditions (e.g., LiAlH₄ or aggressive NaBH₄ conditions). Fix: Switch your reducing agent to Sodium triacetoxyborohydride (NaBH(OAc)₃). It is exceptionally mild and chemoselective for iminium ions, leaving the aryl chloride completely intact[3].

Q4: The reaction mixture turns dark brown/black and yields intractable tars under basic conditions. Why? A4: You are triggering base-catalyzed oligomerization. Under strong aqueous basic conditions (like NaOH or KOH), the unmasked aldehyde can undergo the Cannizzaro reaction, or cross-aldol condensations if enolizable impurities/solvents are present. Fix: Avoid aqueous hydroxide bases. Use mild amine bases (like Triethylamine or DIPEA) for pH adjustments.

Quantitative Reaction Parameters

To streamline your optimization, refer to the following table summarizing the causality of side reactions and their validated solutions.

Table 1: Reaction Parameters and Side-Reaction Mitigation

Reaction TargetProblematic Condition (Side Reaction)Optimized ConditionTypical Yield / Purity Metric
Storage / Handling Ambient Air & Light (Auto-oxidation)Argon atmosphere, 2-8°C, dark>98% purity retained over 6 months
Aldehyde Derivatization K₂CO₃, Alkyl Halides (O-Alkylation)Pre-protection with MOM-Cl / DIPEA>95% chemoselectivity for target
Reductive Amination Pd/C + H₂ or NaBH₄ (Dehalogenation)NaBH(OAc)₃ in DCE at 25°C>90% yield, <1% dehalogenation
Base-Catalyzed Steps NaOH / KOH (Cannizzaro / Aldol)Non-nucleophilic amine basesElimination of oligomeric tars

Validated Experimental Workflows

To guarantee chemoselectivity, we employ a protect-derivatize-deprotect workflow.

Workflow Start Raw Material (CAS 55289-23-1) Step1 Protect Phenolic -OH (MOM-Cl, DIPEA) Start->Step1 Prevents O-alkylation Step2 Aldehyde Derivatization (Reductive Amination) Step1->Step2 Chemoselective reaction Step3 Deprotection (Mild Acid, e.g., HCl) Step2->Step3 Retains 4-Cl intact End Target Compound (Intact 4-Cl) Step3->End

Fig 2: Chemoselective workflow to derivatize the aldehyde while preventing side reactions.

Protocol A: Selective MOM-Protection of the Phenolic Hydroxyl

Causality: The intramolecular hydrogen bond between the phenolic -OH and the aldehyde carbonyl increases the acidity of the phenol. Using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) selectively deprotonates the phenol without acting as a nucleophile. Methoxymethyl chloride (MOM-Cl) rapidly traps the resulting phenoxide[2].

  • Setup: Dissolve 4-Chloro-2-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) dropwise at 0°C.

    • Self-Validation: The solution will immediately deepen in yellow color, confirming the formation of the phenoxide anion.

  • Electrophile Addition: Slowly add MOM-Cl (1.2 eq) via syringe. (Caution: MOM-Cl is a potent alkylating agent; handle strictly in a fume hood).

  • Reaction Progression: Warm to room temperature and stir for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.3, stains dark purple with FeCl₃ spray due to the free phenol) will disappear, replaced by a new, less polar spot (Rf ~0.6) that does not stain with FeCl₃, proving the phenol is fully masked.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Reductive Amination

Causality: To prevent the dehalogenation of the aryl chloride, we avoid transition-metal catalysis. The electron-withdrawing acetoxy groups on NaBH(OAc)₃ reduce the nucleophilicity of the boron-hydride bond. This allows it to selectively reduce the highly electrophilic transient iminium ion over the starting aldehyde, while leaving the aryl C-Cl bond completely untouched[3].

  • Imine Formation: Dissolve the MOM-protected aldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in 1,2-Dichloroethane (DCE)[3].

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

    • Self-Validation: In-situ IR monitoring will show the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of a weak C=N stretch (~1640 cm⁻¹).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions. Stir for 4-12 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO₃.

    • Self-Validation: The basic workup neutralizes the acetic acid and partitions the newly formed basic amine into the organic layer, while the spent boron salts wash away safely in the aqueous phase. Extract with DCM, dry, and concentrate.

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Core Application: Troubleshooting & Protocols for Aldehyde Isolation The Challenge: Causality & Purification Strategy The synthesis of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Core Application: Troubleshooting & Protocols for Aldehyde Isolation

The Challenge: Causality & Purification Strategy

The synthesis of 4-chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is typically achieved via the formylation of 4-chloro-3-methylphenol. While the reaction successfully yields the target salicylaldehyde derivative, researchers frequently encounter complex crude mixtures containing unreacted starting phenols, regioisomers, and colored oxidation byproducts. Standard silica gel chromatography is often inefficient for scale-up due to the strong hydrogen-bonding nature of the ortho-hydroxyl group.

To establish a self-validating and scalable purification system, we leverage the chemoselective reactivity of the aldehyde moiety. By reacting the crude mixture with sodium bisulfite, we form a water-soluble α -hydroxy sulfonate (bisulfite adduct). This forces the target molecule into the aqueous phase, leaving unreacted phenols and non-carbonyl impurities in the organic phase [2]. This causality—exploiting covalent but reversible adduct formation—ensures high-fidelity isolation without relying on tedious chromatographic methods [3].

Quantitative Data: Physicochemical Comparison

Understanding the physicochemical differences between the target and impurities is critical for troubleshooting extraction failures.

CompoundRole in MixtureApprox. pKaCarbonyl ReactivityBisulfite Adduct Formation
4-Chloro-2-hydroxy-3-methylbenzaldehyde Target Product~8.0High (Aldehyde)Yes (Aqueous soluble)
4-Chloro-3-methylphenol Starting Material~9.5NoneNo (Remains organic)
Over-formylated dialdehydes Byproduct< 8.0Very HighYes (Requires careful separation)
Polymeric oxidation products ByproductVariesLow/NoneNo (Often precipitates)
Standard Operating Procedure: Liquid-Liquid Bisulfite Purification

This self-validating protocol is adapted for sterically hindered and aromatic aldehydes to maximize recovery without relying on adduct precipitation [2][3].

Phase 1: Adduct Formation & Extraction
  • Solvation: Dissolve the crude mixture containing 4-chloro-2-hydroxy-3-methylbenzaldehyde in a water-miscible solvent such as Dimethylformamide (DMF) or Methanol (e.g., 5-10 mL per gram of crude). This overcomes the biphasic mass transfer barrier.

  • Adduct Formation: Transfer the solution to a separatory funnel and add 5 volumes of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ). Shake vigorously for 30–60 seconds. Caution: Vent frequently as SO2​ gas may evolve.

  • Phase Separation: Add an equal volume of deionized water and an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes). Shake and allow the layers to separate.

  • Isolation: Collect the lower aqueous phase (containing the charged bisulfite adduct of the target aldehyde). Discard the organic phase containing the unreacted 4-chloro-3-methylphenol.

Phase 2: Aldehyde Regeneration
  • Aqueous Basification: Layer the isolated aqueous phase with a fresh volume of Ethyl Acetate.

  • Cleavage: Dropwise, add 50% NaOH (aq) under vigorous stirring until the aqueous layer reaches pH 12. The basic conditions decompose the α -hydroxy sulfonate back into the free aldehyde.

  • Final Recovery: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the highly purified 4-chloro-2-hydroxy-3-methylbenzaldehyde.

Workflow Visualization

Workflow Crude Crude Mixture (Aldehyde + Phenol) Solvation Dissolve in DMF/MeOH Crude->Solvation Bisulfite Add Sat. NaHSO3 (aq) Shake 30s Solvation->Bisulfite Separation Add EtOAc/Hexane & H2O Phase Separation Bisulfite->Separation AqPhase Aqueous Phase (Bisulfite Adduct) Separation->AqPhase Target OrgPhase Organic Phase (Phenol Impurities) Separation->OrgPhase Discard Regeneration Regeneration (NaOH pH 12 or TMS-Cl) AqPhase->Regeneration Extraction Extract with EtOAc Regeneration->Extraction Pure Purified 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Extraction->Pure

Workflow for the bisulfite adduct purification of 4-chloro-2-hydroxy-3-methylbenzaldehyde.

Troubleshooting & FAQs

Q1: Why is the yield of my precipitated bisulfite adduct so low? A1: Historically, bisulfite purification relied on the adduct precipitating out of solution as a white solid. However, the adducts of many substituted salicylaldehydes, including 4-chloro-2-hydroxy-3-methylbenzaldehyde, exhibit high aqueous solubility and will not precipitate [3]. If you rely on filtration, you will lose your product. Solution: Shift to the liquid-liquid extraction protocol detailed above. By extracting the uncharged impurities away from the aqueous adduct solution, you bypass the need for precipitation entirely [2].

Q2: I have a thick solid emulsion forming at the interface during the biphasic extraction. How do I resolve this? A2: Interfacial solids are typically caused by polymeric oxidation products of the phenol or the precipitation of inorganic salts due to the "salting out" effect of saturated NaHSO3​ . Solution: Dilute the mixture with slightly more deionized water to dissolve inorganic salts. If the solid persists, it is likely polymeric; filter the entire biphasic mixture through a pad of Celite before attempting to separate the layers in the funnel.

Q3: The basic regeneration step (pH 12) is causing my aldehyde to degrade or discolor. Is there an alternative? A3: Yes. While 4-chloro-2-hydroxy-3-methylbenzaldehyde is generally stable to base, prolonged exposure to pH 12 can cause colored phenoxide oxidation. You can utilize a nonaqueous regeneration method. Solution: Extract the bisulfite adduct, dry it, and suspend it in acetonitrile. Treat it with chlorotrimethylsilane (TMS-Cl) at 40–60°C. This method irreversibly regenerates the aldehyde by forming stable hexamethyldisiloxane and precipitating sodium chloride, completely avoiding extreme pH conditions [1].

Q4: Why is my starting material (4-chloro-3-methylphenol) still contaminating the final product? A4: Phenols are weakly acidic. If the pH of your bisulfite solution is too high, the phenol will deprotonate into a water-soluble phenoxide and co-extract into the aqueous layer alongside your bisulfite adduct. Solution: Ensure your saturated NaHSO3​ solution is freshly prepared and maintains a slightly acidic pH (typically pH 4-5). Do not use sodium sulfite ( Na2​SO3​ ), which is basic and will cause phenol co-extraction.

References
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Organic-Chemistry.org (Originally published in J. Org. Chem.). 1

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development (Lookchem / ACS). 2

  • BenchChem Technical Support. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.com. 3

Sources

Troubleshooting

controlling temperature for 4-Chloro-2-hydroxy-3-methylbenzaldehyde condensation

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) . Due to its unique highly functionalized aromatic ring, this building block presents specific thermodynamic and kinetic challenges during condensation reactions.

Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to help you master temperature control and optimize your synthetic yields.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is temperature control so critical for this specific benzaldehyde derivative compared to simple benzaldehyde?

A: The reactivity of 4-Chloro-2-hydroxy-3-methylbenzaldehyde is governed by the competing electronic effects of its substituents. The electron-withdrawing 4-chloro group significantly enhances the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack and overall reaction rate[1].

However, the 2-hydroxy (ortho-hydroxyl) group introduces a severe temperature sensitivity. During condensation reactions (such as the Knoevenagel condensation with malonic acid), elevated temperatures (>140°C) cause the ortho-hydroxyl group to facilitate the formation of transient quinone-like intermediate structures[2]. This structural shift drastically lowers the activation energy for a second decarboxylation event , converting your desired cinnamic acid derivative into a highly reactive styrene analogue that rapidly polymerizes[2].

Q2: I am seeing significant polymerization and black tar in my Knoevenagel condensation flask. How do I fix this?

A: You are exceeding the thermodynamic threshold of the desired product. When synthesizing cinnamic acid derivatives via solvent-free Knoevenagel condensation, the reaction involves an initial condensation followed by a solid-phase mono-decarboxylation[3].

If your heating block is set too high (e.g., 140°C), the transient iminium or quinone-like structures formed by the ortho-hydroxyl group will trigger over-decarboxylation[2].

  • The Fix: Lower your reaction temperature strictly to 90°C and limit the reaction time to 2 hours[3]. This provides sufficient thermal energy for the initial condensation and first decarboxylation, while kinetically trapping the desired α,β-unsaturated acid before styrene formation occurs[2].

Q3: What happens if I drop the temperature too low to "play it safe"?

A: Dropping the temperature below the optimal kinetic window will stall the reaction at intermediate phases. For example, in a Biginelli multicomponent condensation (involving benzaldehydes, ethyl acetoacetate, and urea), dropping the temperature below 90°C results in a severe decrease in reaction efficacy and yield[4]. Conversely, pushing the temperature past 100°C to 120°C yields diminishing returns and risks product degradation[4].

Part 2: Mechanistic Visualization

The following diagram maps the bifurcation of reaction pathways based on temperature control during a standard Knoevenagel condensation.

MechanisticPathway A 4-Chloro-2-hydroxy-3-methylbenzaldehyde + Malonic Acid B Knoevenagel Condensation (Ammonium Bicarbonate Catalyst) A->B C T = 90°C (Kinetic Control) B->C D T ≥ 140°C (Thermodynamic Extreme) B->D E Controlled Mono-decarboxylation C->E F Transient Quinone Formation D->F ortho-OH facilitated G Cinnamic Acid Derivative (Target Product) E->G H Second Decarboxylation (Styrene Analogues & Polymers) F->H

Temperature-dependent mechanistic pathways in Knoevenagel condensation.

Part 3: Quantitative Data Summary

To aid in experimental design, the following table summarizes the optimal temperature parameters and failure modes for common condensation reactions involving highly substituted benzaldehydes.

Reaction TypeOptimal TempReaction TimeHigh-Temp Failure Mode (>130°C)Low-Temp Failure Mode (<70°C)
Knoevenagel (Solvent-Free) 90°C2 hours2nd Decarboxylation / PolymerizationIncomplete mono-decarboxylation
Claisen-Schmidt 25°C - 50°C4 - 12 hoursCannizzaro reaction / DegradationSluggish kinetics / Unreacted SM
Biginelli (Multicomponent) 100°C20 - 60 minsProduct degradationLow efficacy / Yield drop

Part 4: Self-Validating Experimental Protocol

To ensure your temperature parameters are perfectly calibrated to your specific laboratory equipment, do not rely on a single endpoint assay. Use the following Self-Validating Temperature Optimization Protocol . This workflow uses an internal standard to track mass balance; if the combined mass of the starting material and product drops below 95%, you have definitive proof that high-temperature polymerization is occurring.

Step-by-Step Methodology: Knoevenagel Condensation Optimization

Reagents: 4-Chloro-2-hydroxy-3-methylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Ammonium bicarbonate (0.4 eq)[3], Biphenyl (0.1 eq, Internal Standard).

  • Parallel Setup: Equip a parallel synthesizer block (e.g., Radleys Carousel) with three reaction vessels. Load the solvent-free reagent mixture into all three vessels[3].

  • Temperature Gradient Execution: Set the heating blocks to three distinct temperatures: 70°C, 90°C, and 110°C .

  • Kinetic Sampling: At t=30 , 60 , and 120 minutes, extract a 5 mg micro-sample from each vessel. Quench immediately by dissolving in 1 mL of HPLC-grade Acetonitrile.

  • Real-Time HPLC Analysis: Inject the samples into an HPLC system monitoring at 300 nm [3].

  • Self-Validation Calculation: Calculate the conversion based on the ratio of the product peak to the internal standard (Biphenyl).

    • Validation Logic: If the 110°C vessel shows a rapid depletion of starting material but a low yield of the target cinnamic acid, the mass balance has failed. This validates that the temperature has breached the threshold for secondary decarboxylation, confirming 90°C as the optimal kinetic window.

ProtocolWorkflow S1 1. Parallel Setup (70°C, 90°C, 110°C) S2 2. Kinetic Sampling (t=30, 60, 120 min) S1->S2 S3 3. HPLC Analysis (λ = 300 nm) S2->S3 S4 4. Mass Balance Check (via Internal Standard) S3->S4 S4->S2 Mass Balance < 95% (Polymerization) S5 5. Isolate Product (Optimal Temp) S4->S5 Mass Balance > 95% (Clean Conversion)

Self-validating experimental workflow for temperature optimization.

References

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Pure (Eindhoven University of Technology) [Link]

  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Taylor & Francis Online[Link]

  • Effect of reaction temperature on the three-component condensation of benzaldehyde, ethyl acetoacetate, and urea in the absence of solvent after 20 min. ResearchGate [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-2-hydroxy-3-methylbenzaldehyde Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with highly substituted, sterically congested aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with highly substituted, sterically congested aromatic building blocks.

Target Molecule: 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1)[1] The "Steric Squeeze" Challenge: The contiguous substitution pattern (1-CHO, 2-OH, 3-CH3, 4-Cl) creates severe steric crowding. The methyl group at C3 acts as a wedge, buttressing both the C2-hydroxyl and the C4-chlorine, making functionalization at these sites notoriously difficult. Furthermore, strong intramolecular hydrogen bonding between the C1-aldehyde and the C2-hydroxyl severely dampens the electrophilicity of the carbonyl carbon.

Below, you will find expert troubleshooting guides, causal mechanistic explanations, data summaries, and self-validating experimental protocols to overcome these specific bottlenecks.

Section 1: Aldehyde Functionalization (C1)

FAQ: Why are my reductive amination yields so low with this salicylaldehyde derivative?

A: The failure is driven by two factors: intramolecular hydrogen bonding and steric shielding . The C2-hydroxyl proton hydrogen-bonds strongly to the C1-carbonyl oxygen, reducing its electrophilicity. Simultaneously, the C3-methyl group pushes the hydroxyl oxygen closer to the aldehyde (the buttressing effect), reinforcing this bond and blocking the trajectory of incoming amine nucleophiles.

Troubleshooting Strategy: Titanium(IV)-Mediated Activation

To overcome this, we recommend using a Lewis acid such as Titanium(IV) isopropoxide, Ti(OiPr)4​ , or TiCl4​ [2].

  • Causality: Ti(IV) is highly oxophilic. It coordinates with both the phenolic oxygen and the aldehyde oxygen, breaking the intramolecular H-bond. This chelation increases the electrophilicity of the carbonyl carbon, forcing the formation of the transient imine even with bulky primary or secondary amines. Subsequent reduction with a mild hydride source yields the desired amine.

Ti_Activation A 4-Chloro-2-hydroxy- 3-methylbenzaldehyde (Intramolecular H-bond) B Addition of Ti(OiPr)4 & Primary Amine A->B Reagents added C Ti(IV) Chelate Intermediate (H-bond disrupted, Carbonyl activated) B->C Chelation D Transient Imine Formation (Steric barrier overcome) C->D Nucleophilic attack E Reduction (NaBH4 / NaBH3CN) to Secondary Amine D->E Hydride transfer

Caption: Mechanism of Ti(IV)-mediated activation and reductive amination of hindered salicylaldehydes.

Section 2: Cross-Coupling at the Aryl Chloride (C4)

FAQ: My Suzuki-Miyaura and Buchwald-Hartwig couplings at the C4-Chlorine are failing. How do I force oxidative addition?

A: Aryl chlorides are inherently less reactive than bromides or iodides. In 4-chloro-2-hydroxy-3-methylbenzaldehyde, the C4-chlorine is sterically hindered by the adjacent C3-methyl group. Furthermore, if the C2-hydroxyl is deprotonated under basic coupling conditions, the resulting electron-rich phenoxide ring strongly resists the oxidative addition of Palladium(0).

Troubleshooting Strategy: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)

You must utilize bulky, highly electron-rich phosphine ligands such as XPhos or SPhos [3][4].

  • Causality: The electron-rich nature of the dicyclohexylphosphine moiety in XPhos increases the electron density on the Pd center, facilitating the difficult oxidative addition into the stubborn C-Cl bond. Paradoxically, the extreme steric bulk of the biphenyl ligand framework is essential for the final step of the catalytic cycle: it creates a crowded coordination sphere that physically forces the two coupled fragments to undergo reductive elimination, releasing the product and preventing catalyst trapping[5].

Suzuki_Cycle Pd0 Pd(0)-XPhos Active Species (Electron-rich, Bulky) OA Oxidative Addition (Cleaves C-Cl bond despite ortho-methyl hindrance) Pd0->OA + Aryl Chloride TM Transmetalation (Boronic acid transfers aryl group to Pd) OA->TM + Base / Aryl-B(OH)2 RE Reductive Elimination (XPhos bulk forces fragments together) TM->RE Intermediate complex RE->Pd0 Catalyst regeneration Prod Cross-Coupled Biaryl Product RE->Prod Product release

Caption: Suzuki-Miyaura catalytic cycle emphasizing the role of XPhos in overcoming steric hindrance.

Section 3: Quantitative Data Summaries

To guide your reagent selection, refer to the following benchmarking data for sterically hindered salicylaldehyde and aryl chloride derivatives.

Table 1: Ligand Screening for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides[4][5]

Catalyst SystemLigand TypeBaseConversion (%)Yield (%)Notes
Pd(OAc)2​ (2 mol%) PPh3​ K2​CO3​ 83%< 5%Fails at reductive elimination.
Pd(OAc)2​ (2 mol%)SPhos K3​PO4​ 100%78%Good for ortho-substituted arenes.
Pd(OAc)2​ (2 mol%)XPhos K3​PO4​ 100% 92% Optimal for di-ortho/highly hindered substrates.
Pd2​(dba)3​ (1 mol%)Amphos K3​PO4​ 100%85%Viable alternative for C-N couplings.

Table 2: Reductive Amination Conditions for Hindered Salicylaldehydes[2]

Additive / Lewis AcidReducing AgentSolventTemp (°C)Yield (%)
None (Standard) NaBH(OAc)3​ DCE2515%
Acetic Acid (1 eq) NaBH(OAc)3​ DCE2532%
Ti(OiPr)4​ (1.5 eq) NaBH4​ EtOH/THF 25 88%

Section 4: Self-Validating Experimental Protocols

Protocol 1: Ti(IV)-Mediated Reductive Amination of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

This protocol is designed as a self-validating system: the color change of the titanium complex serves as an internal indicator of imine formation.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.0 mmol) and the desired primary amine (1.2 mmol) in anhydrous THF (5.0 mL).

  • Activation: Dropwise, add Titanium(IV) isopropoxide (1.5 mmol).

    • Self-Validation Checkpoint: The solution will immediately shift from pale yellow to a deep orange/red, confirming the formation of the Ti(IV)-phenoxide-imine chelate.

  • Imine Formation: Stir the mixture at room temperature for 6-8 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the aldehyde spot is completely consumed.

  • Reduction: Cool the flask to 0 °C. Slowly add absolute ethanol (5.0 mL) followed by Sodium Borohydride ( NaBH4​ , 2.0 mmol) in small portions to manage hydrogen evolution.

  • Quenching: Stir for 2 hours at room temperature. Quench by adding 2M aqueous ammonia (5.0 mL).

    • Self-Validation Checkpoint: A white precipitate of titanium dioxide ( TiO2​ ) will form, indicating successful hydrolysis of the Ti(IV) complex.

  • Isolation: Filter the suspension through a pad of Celite, washing with ethyl acetate. Separate the organic layer, dry over Na2​SO4​ , and concentrate under vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the C4-Chlorine using XPhos

Prior to this step, ensure the C1-aldehyde and C2-hydroxyl are protected (e.g., as an acetal and MOM ether, respectively) to prevent catalyst poisoning and undesired side reactions.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a pressure vial with the protected aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K3​PO4​ (2.0 mmol).

    • Causality: A 1:2 Pd-to-Ligand ratio ensures the formation of the active monoligated Pd(0)-XPhos species without forming inactive bis-phosphine complexes[5].

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v, 4.0 mL). The trace water is critical for activating the boronic acid via the formation of a highly reactive boronate complex.

  • Coupling: Seal the vial, remove it from the glovebox, and heat at 100 °C for 18 hours with vigorous stirring (800+ rpm).

  • Validation & Workup: Cool to room temperature.

    • Self-Validation Checkpoint: Analyze an aliquot via LCMS. The presence of the des-chloro biaryl mass confirms successful reductive elimination. If unreacted starting material remains but dehalogenated byproduct is observed, the boronic acid degraded via protodeboronation (consider switching to a pinacol ester).

  • Purification: Dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

References

  • National Institutes of Health (PMC). Amine Tris(phenolate) Ligands as a Versatile Scaffold for Early and Late Transition Metals: Synthesis and Application. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Welcome to the Process Chemistry Technical Support Center. This hub is specifically designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Chloro-2-hydroxy-3-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub is specifically designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1).

Scaling up the highly regioselective ortho-formylation of 3-chloro-2-methylphenol presents unique engineering and chemical challenges, primarily revolving around mass transfer, exotherm control, and reagent depolymerization. This guide bypasses generic advice to provide field-proven, self-validating protocols and diagnostic troubleshooting based on the magnesium-mediated Casiraghi/Skattebøl formylation methodology .

Mechanistic Workflow & Causality

To successfully scale this reaction, one must understand the causality behind the reagent selection. The synthesis relies on MgCl₂ , Triethylamine (Et₃N) , and Paraformaldehyde .

  • The Templating Effect: Mg²⁺ acts as a rigid Lewis acid template. It coordinates both the phenoxide oxygen and the formaldehyde monomer, bringing them into strict spatial proximity. This drastically lowers the activation energy exclusively for ortho-attack, effectively eliminating para-formylation .

  • Redox Disproportionation: Paraformaldehyde acts as both the electrophile and a sacrificial oxidant. Following the initial ortho-hydroxymethylation, a second equivalent of formaldehyde accepts a hydride (via an Oppenauer-type oxidation) to yield the final aldehyde and methanol.

G A 3-Chloro-2-methylphenol B Magnesium Phenoxide Complex A->B MgCl2, Et3N, THF C Ortho-Hydroxymethylation B->C (CH2O)n Coordination D Hydrogen Transfer (Oxidation) C->D Excess (CH2O)n -> MeOH E Acidic Workup (HCl) D->E Mg-Chelate Cleavage F 4-Chloro-2-hydroxy-3-methylbenzaldehyde E->F Product Isolation

Mechanistic workflow of MgCl2-directed ortho-formylation.

Validated Pilot-Scale Protocol (1 kg Scale)

This methodology is designed as a self-validating system . Each critical phase includes visual or analytical cues to confirm the reaction is proceeding correctly before moving to the next step.

Phase 1: Complexation
  • Charge Reactor: Under a nitrogen atmosphere, charge a 20 L jacketed glass reactor with 3-chloro-2-methylphenol (1.0 kg, 7.01 mol) and anhydrous THF (10 L).

  • Lewis Acid Addition: Add anhydrous MgCl₂ (1.0 kg, 10.5 mol, 1.5 eq). Stir at 20 °C for 15 minutes.

  • Base Addition (Exothermic): Slowly dose Et₃N (1.56 kg, 15.4 mol, 2.2 eq) over 45 minutes, maintaining the internal temperature below 30 °C.

    • Self-Validation Checkpoint: The solution will transition from a clear liquid to a thick, pale-yellow slurry. This visual shift confirms the successful formation of the insoluble magnesium phenoxide complex.

Phase 2: Formylation & Hydrogen Transfer
  • Electrophile Addition: Add paraformaldehyde (1.47 kg, 49.0 mol, 7.0 eq) in one portion.

  • Heating: Ramp the reactor temperature to reflux (65–68 °C).

    • Self-Validation Checkpoint: As the paraformaldehyde depolymerizes and reacts, the thick slurry will gradually dissolve. Within 2–3 hours at reflux, the mixture must transition into a homogeneous, deep yellow-to-orange solution. If it remains a thick slurry, depolymerization has failed.

  • Monitoring: Maintain reflux for 6–8 hours. Monitor via HPLC until the intermediate hydroxymethylated species is < 2% (AUC).

Phase 3: Quench & Isolation
  • Cooling & Quench: Cool the reactor to 10 °C. Slowly dose 2M HCl (8 L) over 1 hour to break the magnesium chelate. Caution: Vigorous off-gassing of unreacted formaldehyde and heat generation will occur.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 5 L). Wash the combined organics with brine (5 L) and dry over Na₂SO₄.

  • Crystallization: Concentrate the solvent under reduced pressure to ~3 L. Add heptane (4 L) and cool to 0 °C to induce crystallization. Filter and dry under vacuum to yield the product.

Quantitative Data: Parameter Optimization

During scale-up, solvent and base selection drastically impact mass transfer and yield. The table below summarizes our optimization data for the formylation of substituted phenols .

Solvent SystemBase Used(CH₂O)n EquivalentsMax Temp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC %)
THF (Anhydrous) Et₃N 7.0 68 > 99 86 99.2
TolueneEt₃N7.085826894.5
AcetonitrileDIPEA7.080917496.0
THF (Anhydrous)Pyridine7.068453182.1

Note: THF provides the optimal balance of solubility for the transient Mg-complexes, whereas Toluene often leads to intractable, unstirrable slurries at scale.

Troubleshooting Guide & FAQs

Stirring & Mass Transfer

Q: During the addition of Et₃N, the reaction mixture became a solid, unstirrable mass. How do I recover the batch? A: This is a classic scale-up mass transfer issue caused by the rapid precipitation of the magnesium phenoxide complex.

  • Immediate Fix: Increase the agitator speed and add 10-15% more anhydrous THF to reduce viscosity.

  • Preventative: For future batches, dose the Et₃N at a slower rate (over 1.5 to 2 hours) and ensure your reactor utilizes a pitched-blade turbine or anchor impeller designed for high-viscosity slurries rather than a standard retreat-curve impeller.

Reaction Stalling

Q: My HPLC shows high conversion of the starting material, but the major peak is the intermediate ortho-hydroxymethylphenol, not the target aldehyde. Why did the reaction stall? A: The Oppenauer-type oxidation step requires an excess of monomeric formaldehyde to act as the hydrogen acceptor. If the reaction stalls at the alcohol intermediate, your paraformaldehyde did not fully depolymerize, or formaldehyde gas escaped the reactor.

  • Solution: Ensure your reactor condenser is chilled to at least 5 °C to reflux the formaldehyde gas back into the mixture. You can rescue the batch by adding an additional 2.0 equivalents of paraformaldehyde and continuing reflux for 3 hours.

Purity & Isolation

Q: The crude product contains a persistent impurity that co-elutes closely with the product. What is it, and how do I remove it? A: This is likely a trace amount of the para-formylated isomer or a dimeric diarylmethane by-product caused by Friedel-Crafts alkylation of the starting phenol by the hydroxymethyl intermediate.

  • Solution: Do not rely on silica gel chromatography at scale. Instead, utilize the differential solubility of the product. The ortho-hydroxybenzaldehyde forms a strong intramolecular hydrogen bond, making it highly soluble in non-polar solvents compared to para-isomers or dimeric by-products. Recrystallize from a hot Toluene/Heptane (1:3) mixture to selectively precipitate the pure target molecule.

Safety & Off-Gassing

Q: What are the primary safety concerns during the acidic quench phase? A: The quench phase is highly exothermic and releases trapped formaldehyde gas and HCl vapors. The acid breaks the robust Mg-product chelate, releasing the aldehyde. This step must be performed with active scrubber systems (typically utilizing a basic aqueous trap containing sodium bisulfite to neutralize formaldehyde) and strict temperature control (< 20 °C internal) to prevent violent solvent boil-off.

References

  • Title: Ortho-Formylation of Phenols Source: Organic Syntheses, 2012, 89, 220. URL: [Link]

  • Title: ortho-Formylation of oxygenated phenols Source: ResearchGate / Tetrahedron Letters URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Analytical Comparison Guide: 1H NMR Interpretation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde vs. Structural Analogues As drug development professionals and analytical chemists, verifying the structural integrity of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1H NMR Interpretation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde vs. Structural Analogues

As drug development professionals and analytical chemists, verifying the structural integrity of complex building blocks is paramount. 4-Chloro-2-hydroxy-3-methylbenzaldehyde is a highly functionalized salicylaldehyde derivative frequently utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Distinguishing this specific compound from its positional isomers and demethylated analogues via 1H Nuclear Magnetic Resonance (NMR) spectroscopy requires a precise understanding of electronic effects, steric hindrance, and intramolecular dynamics.

This guide objectively compares the 1H NMR performance and spectral footprint of 4-Chloro-2-hydroxy-3-methylbenzaldehyde against two common structural alternatives:

  • 4-Chloro-2-hydroxybenzaldehyde (An analogue missing the C3-methyl group)

  • 2-Chloro-4-hydroxybenzaldehyde (A positional isomer lacking the core intramolecular hydrogen bond)

The Causality of Chemical Shifts: Expertise & Experience

To interpret the 1H NMR spectrum accurately, one must move beyond memorizing shift tables and understand the causality of the molecular environment.

  • The Intramolecular Hydrogen Bond (IHB) Effect: In salicylaldehyde derivatives like 4-Chloro-2-hydroxy-3-methylbenzaldehyde, the ortho-positioned hydroxyl (-OH) and aldehyde (-CHO) groups engage in a strong intramolecular hydrogen bond, forming a stable, six-membered pseudo-aromatic chelate ring 1[1]. This internal linkage draws electron density away from the hydroxyl proton, severely deshielding it. Consequently, the -OH proton resonates far downfield (typically between 11.0 and 12.0 ppm), which is highly distinct from a standard free phenol (which usually appears at 4.0–7.0 ppm).

  • Steric and Inductive Perturbations at C3 and C4: The introduction of a methyl group at C3 and a chlorine atom at C4 creates a unique push-pull electronic environment. The C3-methyl group acts as a weak electron donor via hyperconjugation, slightly shielding the adjacent protons. Conversely, the highly electronegative C4-chlorine exerts a strong inductive electron-withdrawing effect (-I effect). This specific substitution pattern leaves only two aromatic protons (at C5 and C6), which couple to each other to form a characteristic pair of doublets (an ortho-coupling system with J≈8 Hz).

Quantitative Data Comparison

The following table synthesizes the typical 1H NMR chemical shifts (in CDCl3​ at 400 MHz) to facilitate direct comparison between the target compound and its structural alternatives.

Proton Environment4-Chloro-2-hydroxy-3-methylbenzaldehyde4-Chloro-2-hydroxybenzaldehyde2-Chloro-4-hydroxybenzaldehydeDiagnostic Significance
Aldehyde (-CHO) ~9.8 ppm (s, 1H)~9.8 ppm (s, 1H)~10.3 ppm (s, 1H)Shifted further downfield in the 2-chloro isomer due to the lack of IHB shielding stabilization.
Hydroxyl (-OH) ~11.5 ppm (s, 1H) ~11.2 ppm (s, 1H)~6.5 ppm (br s, 1H) Critical differentiator. The 2-chloro-4-hydroxy isomer lacks the IHB, resulting in a standard phenolic shift 1[1].
Aromatic (Ar-H) ~7.4 (d, 1H), ~6.9 (d, 1H)~7.5 (d, 1H), ~7.0 (d, 1H), ~6.9 (dd, 1H)~7.8 (d, 1H), ~6.9 (d, 1H), ~6.8 (dd, 1H)The target compound shows only two ortho-coupled doublets (AB system), proving full substitution at C2, C3, and C4.
Methyl (-CH3) ~2.3 ppm (s, 3H) N/AN/AConfirms the presence of the C3 methyl group.

Self-Validating Experimental Protocol: 1H NMR Sample Preparation

A spectrum is only as reliable as the sample preparation. Poor technique leads to line broadening and the loss of critical coupling information. This protocol is designed as a self-validating system to ensure maximum resolution.

Materials Required:

  • Target compound (~10–15 mg)

  • Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) 2[2]

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and glass wool

Step-by-Step Methodology:

  • Quantitative Dissolution: Weigh exactly 10–15 mg of the compound into a clean glass vial.

    • Causality: Using the correct mass ensures an optimal signal-to-noise ratio without increasing solution viscosity, which would otherwise slow molecular tumbling and broaden NMR resonance lines 3[3],.

  • Solvent Addition: Add 0.7 mL of CDCl3​ to the vial. Swirl gently until complete visual dissolution is achieved.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into the narrowing of a clean Pasteur pipette. Transfer the solution through this filter directly into the NMR tube.

    • Causality: Solid particles possess a different magnetic susceptibility than the surrounding solution. Any suspended particulates will severely distort the local magnetic field homogeneity, causing irreversible line broadening .

  • Volume Verification: Ensure the solvent height in the NMR tube is exactly 40–50 mm.

    • Causality: A sample depth below 40 mm causes magnetic field edge effects within the probe's coil, leading to poor shimming and distorted peak shapes4[4].

  • Acquisition & Referencing: Acquire the spectrum at 298 K. Calibrate the chemical shift scale by setting the internal TMS singlet to exactly 0.00 ppm.

Visualizations of Logical Relationships and Workflows

StructuralEffects Molecule 4-Chloro-2-hydroxy- 3-methylbenzaldehyde IHB Intramolecular H-Bond (C2-OH to C1-CHO) Molecule->IHB forms Methyl C3-Methyl Group (Hyperconjugation) Molecule->Methyl contains Chloro C4-Chloro Group (Inductive -I Effect) Molecule->Chloro contains OH_Shift Highly Deshielded -OH (~11.5 ppm) IHB->OH_Shift depletes electron density CH3_Shift Singlet Integration (~2.3 ppm, 3H) Methyl->CH3_Shift distinct resonance Ar_Shift Two Ortho-Coupled Doublets (AB System) Methyl->Ar_Shift restricts Ar-H to C5/C6 Chloro->Ar_Shift restricts Ar-H to C5/C6

Logical relationship between molecular structure features and 1H NMR chemical shifts.

NMRWorkflow Step1 1. Weigh Sample (10-15 mg) Step2 2. Dissolve (0.7 mL CDCl3) Step1->Step2 Step3 3. Glass Wool Filtration Step2->Step3 Step4 4. Verify Depth (40-50 mm) Step3->Step4 Removes particulates Step5 5. Acquire & Shim (TMS = 0.00 ppm) Step4->Step5 Ensures field homogeneity

Self-validating experimental workflow for high-resolution 1H NMR sample preparation.

References

  • BenchChem. "The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes."
  • MIT OpenCourseWare. "8.
  • University of Oklahoma. "Sample preparation for NMR measurements and points to keep in mind."
  • University of Minnesota.
  • Western University.

Sources

Comparative

High-Resolution FTIR Spectrum Analysis of 4-Chloro-2-hydroxy-3-methylbenzaldehyde: A Comparative Guide

For researchers and drug development professionals, substituted salicylaldehydes serve as indispensable synthons for the design of Schiff base ligands, metal-organic frameworks, and active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, substituted salicylaldehydes serve as indispensable synthons for the design of Schiff base ligands, metal-organic frameworks, and active pharmaceutical ingredients (APIs). Among these, 4-Chloro-2-hydroxy-3-methylbenzaldehyde (4-CHMB) (CAS 55289-23-1) presents a highly specific electronic environment that dictates its downstream reactivity.

To accurately predict the behavior of this synthon during synthesis, analytical scientists must evaluate its intramolecular hydrogen bonding (IHB) network. This guide objectively compares the FTIR spectral performance of 4-CHMB against baseline alternatives (unsubstituted and mono-substituted salicylaldehydes) and provides self-validating experimental protocols for its analysis.

Mechanistic Background: Substituent Effects on Intramolecular Hydrogen Bonding

The chemical reactivity of ortho-hydroxybenzaldehydes is fundamentally governed by the chelate-type intramolecular hydrogen bond formed between the phenolic hydroxyl (-OH) donor and the aldehyde carbonyl (C=O) acceptor.

In a standard, non-hydrogen-bonded aromatic aldehyde, the C=O stretching frequency typically manifests near 1710 cm⁻¹. However, in , the formation of a stable six-membered chelate ring weakens the double-bond character of the carbonyl, shifting its absorption down to approximately 1666 cm⁻¹[1].

When evaluating 4-CHMB , we must account for the synergistic effects of its substituents:

  • The 3-Methyl Group (+I Effect): The electron-donating inductive effect of the methyl group increases the electron density on the adjacent phenolic oxygen. This makes the hydroxyl group a stronger hydrogen bond donor.

  • The 4-Chloro Group (-I, +M Effects): The highly electronegative chlorine atom exerts an electron-withdrawing inductive effect across the ring, while simultaneously donating electron density via resonance.

This highly polarized push-pull system strengthens the IHB significantly compared to baseline salicylaldehyde. As observed in similar halogenated analogs like [2], this strengthened interaction causes the O-H stretch to broaden extensively across the 3100–3250 cm⁻¹ region, while pushing the C=O stretch to even lower wavenumbers.

Comparative Spectral Analysis: 4-CHMB vs. Alternative Synthons

To isolate the spectral signature of 4-CHMB, we compare its theoretical and empirical FTIR peak assignments against unsubstituted Salicylaldehyde (the baseline) and 5-Chlorosalicylaldehyde (a structural alternative).

Functional Group VibrationSalicylaldehyde (Baseline)5-Chlorosalicylaldehyde4-CHMB (Product)Mechanistic Causality
O-H Stretch ~3150 cm⁻¹3132 cm⁻¹[2]~3120 cm⁻¹ Enhanced IHB broadens the band and lowers the frequency.
C=O Stretch 1666 cm⁻¹[1]1658 cm⁻¹~1650 cm⁻¹ Chelation drastically weakens C=O double bond character.
Aromatic C=C 1580–1600 cm⁻¹~1585 cm⁻¹~1590 cm⁻¹ Ring deformation coupled with steric strain from the 3-methyl group.
C-Cl Stretch N/A~740 cm⁻¹~765 cm⁻¹ Aromatic halogen substitution in the fingerprint region.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

Because 4-CHMB is a solid powder at room temperature (Melting Point: 61-62 °C), selecting the correct FTIR sampling methodology is critical to avoid spectral artifacts.

  • ATR-FTIR (Attenuated Total Reflectance): Best for rapid, in-process screening during multi-step synthesis. It requires no sample preparation, eliminating the risk of moisture absorption. However, due to anomalous dispersion, strong absorption bands (like the C=O stretch) may artificially shift 2–5 cm⁻¹ lower compared to true transmission data.

  • KBr Transmission (Pellet): Best for high-resolution structural elucidation. It provides superior peak sharpness, particularly in the fingerprint region (400–800 cm⁻¹) where the critical C-Cl stretch resides. The primary risk is the hygroscopic nature of KBr; absorbed water will obscure the O-H stretching region, leading to false interpretations of the IHB strength.

Self-Validating Experimental Protocols

Protocol A: High-Resolution Transmission (KBr Pellet)

Causality: This method isolates the molecule in a transparent matrix, preventing the refractive index artifacts seen in ATR, which is vital for precise C-Cl bond characterization.

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder at 105 °C for a minimum of 24 hours.

    • Validation Step: Run a blank KBr pellet scan. The baseline at 3400 cm⁻¹ must be completely flat to confirm the absence of absorbed atmospheric moisture.

  • Gentle Trituration: Combine ~1 mg of 4-CHMB with 100 mg of the dried KBr in an agate mortar. Grind gently for exactly 2 minutes.

    • Causality: Over-grinding generates localized friction heat, which can induce polymorphic shifts or rotamerization in the synthon.

  • Vacuum Pressing: Transfer the triturated mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes.

    • Validation Step: Visually inspect the resulting pellet. It must be translucent/transparent. An opaque pellet indicates excessive light scattering, which will severely distort the spectral baseline.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution for 32 co-added scans against the blank KBr background.

Protocol B: Rapid Screening (ATR-FTIR)

Causality: Ideal for confirming the integrity of the synthon directly from the reagent bottle without introducing external moisture.

  • Crystal Decontamination: Wipe the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Validation: Acquire an air background scan (4000–400 cm⁻¹).

    • Validation Step: The live spectral monitor must show zero absorbance across the entire spectrum before sample loading to ensure no cross-contamination from previous analyses.

  • Sample Compaction: Apply ~2 mg of 4-CHMB powder directly onto the crystal. Engage the pressure anvil until the software indicates optimal optical contact.

    • Causality: Halogenated aromatics often have high refractive indices. Poor contact will result in a low signal-to-noise ratio and distorted peak shapes.

  • Acquisition & Correction: Run the scan (32 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm to mathematically compensate for the wavelength-dependent penetration depth of the infrared beam.

Analytical Workflow Visualization

FTIR_Workflow Synthon 4-CHMB Synthon (CAS 55289-23-1) ATR ATR-FTIR Method (Rapid Screening) Synthon->ATR KBr KBr Transmission (High Resolution) Synthon->KBr Prep1 Direct Diamond Contact (Moisture-Free) ATR->Prep1 Prep2 1% w/w in Dry KBr (10-Ton Vacuum Press) KBr->Prep2 Val1 Validate: Flat Air Bkg Prep1->Val1 Val2 Validate: Transparent Pellet Prep2->Val2 Acq Spectral Acquisition & Processing (4000-400 cm⁻¹) Val1->Acq Val2->Acq

FTIR Analytical Workflow for 4-Chloro-2-hydroxy-3-methylbenzaldehyde (4-CHMB).

References

  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY". Department of Chemistry. URL: [Link]

  • ACS Publications. "Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde". The Journal of Physical Chemistry A. URL: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Chloro-2-hydroxy-3-methylbenzaldehyde vs. Salicylaldehyde

Introduction: Beyond the Parent Molecule In the landscape of organic synthesis and drug development, salicylaldehyde (2-hydroxybenzaldehyde) serves as a cornerstone, a versatile precursor for a vast array of heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Parent Molecule

In the landscape of organic synthesis and drug development, salicylaldehyde (2-hydroxybenzaldehyde) serves as a cornerstone, a versatile precursor for a vast array of heterocyclic compounds, Schiff bases, and multidentate ligands.[1] Its reactivity is defined by the intimate interplay between the ortho-positioned hydroxyl and aldehyde groups, which establish a resonance-assisted intramolecular hydrogen bond.[2][3] This guide delves into a comparative analysis, placing salicylaldehyde side-by-side with its substituted derivative, 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

The introduction of chloro and methyl substituents onto the salicylaldehyde scaffold dramatically alters the electronic landscape and steric environment of the molecule. Understanding these nuanced changes is paramount for researchers aiming to fine-tune reaction kinetics, optimize yields, and rationally design novel molecular architectures. This document provides an in-depth examination of their respective reactivities, supported by mechanistic insights, quantitative data, and validated experimental protocols designed for direct comparison.

Structural and Electronic Analysis: The Source of Divergent Reactivity

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon.[4] Nucleophilic attack is the characteristic reaction of aldehydes, and its efficiency is directly modulated by the partial positive charge on this carbon.[5][6] The substituents on the aromatic ring play a critical role in dictating this charge through inductive and resonance effects.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)
Salicylaldehyde122.12[7]-7[7]
4-Chloro-2-hydroxy-3-methylbenzaldehyde170.59118-120[8]

Salicylaldehyde:

  • Hydroxyl Group (-OH): Located at the C2 position, it acts as an electron-donating group (EDG) through resonance (+M effect) and an electron-withdrawing group (EWG) through induction (-I effect). The resonance effect is dominant, leading to an overall activation of the ring. It also forms a crucial intramolecular hydrogen bond with the carbonyl oxygen.[2]

  • Aldehyde Group (-CHO): A strong electron-withdrawing group (-M, -I effects), it deactivates the aromatic ring towards electrophilic substitution and renders the carbonyl carbon electrophilic.[9]

4-Chloro-2-hydroxy-3-methylbenzaldehyde: This molecule retains the core salicylaldehyde framework but introduces two key substituents that perturb its electronic properties:

  • Methyl Group (-CH₃): At the C3 position, this is a weak electron-donating group through induction (+I effect) and hyperconjugation. It slightly decreases the electrophilicity of the carbonyl carbon.[4]

  • Chloro Group (-Cl): At the C4 position, this halogen exerts a dual electronic influence. It is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+M).[10] The inductive effect is significantly stronger, making the chloro group an overall electron-withdrawing substituent. This effect pulls electron density from the ring and, consequently, from the aldehyde group.[4]

Net Electronic Effect: The combined influence of the substituents in 4-Chloro-2-hydroxy-3-methylbenzaldehyde leads to a net increase in the electrophilicity of the carbonyl carbon compared to salicylaldehyde. The powerful inductive withdrawal by the chlorine atom outweighs the mild donating effect of the methyl group. This heightened electrophilicity is the primary driver for its enhanced reactivity in nucleophilic addition and condensation reactions.

G cluster_salicylaldehyde Salicylaldehyde cluster_substituted 4-Chloro-2-hydroxy-3-methylbenzaldehyde S_Ring Aromatic Ring S_CHO Aldehyde (C=O) -M, -I (EWG) S_Ring->S_CHO e⁻ density pull Sub_CHO Aldehyde (C=O) -M, -I (EWG) S_CHO->Sub_CHO Increased Electrophilicity S_OH Hydroxyl (-OH) +M > -I (EDG) S_OH->S_Ring e⁻ density push Sub_Ring Aromatic Ring Sub_Ring->Sub_CHO e⁻ pull Sub_OH Hydroxyl (-OH) +M > -I (EDG) Sub_OH->Sub_Ring e⁻ push Sub_Cl Chloro (-Cl) -I > +M (Strong EWG) Sub_Cl->Sub_Ring Strong e⁻ pull Sub_Me Methyl (-CH₃) +I (Weak EDG) Sub_Me->Sub_Ring e⁻ push

Diagram: Electronic influence of substituents.

Comparative Reactivity in Key Transformations

The enhanced electrophilicity of the carbonyl carbon in 4-Chloro-2-hydroxy-3-methylbenzaldehyde predicts a faster reaction rate in transformations where nucleophilic attack on the aldehyde is the rate-determining step.

Nucleophilic Addition Reactions

This class of reactions involves the direct attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate.[6][11]

  • Prediction: 4-Chloro-2-hydroxy-3-methylbenzaldehyde will exhibit higher reactivity. The electron-withdrawing chloro group stabilizes the developing negative charge on the oxygen atom in the transition state, lowering the activation energy for the nucleophilic attack.

  • Examples: Reduction with sodium borohydride (NaBH₄), Grignard reactions, and cyanohydrin formation. In a comparative reduction, one would expect the substituted aldehyde to be consumed more rapidly under identical conditions.

Condensation Reactions: Schiff Base and Knoevenagel

Condensation reactions are fundamental in building molecular complexity and are highly sensitive to the aldehyde's electrophilicity.

  • Schiff Base Formation: The reaction with a primary amine to form an imine proceeds via nucleophilic attack of the amine followed by dehydration.[12]

    • Prediction: 4-Chloro-2-hydroxy-3-methylbenzaldehyde will form Schiff bases more readily and at a faster rate than salicylaldehyde. The increased partial positive charge on its carbonyl carbon makes it a more attractive target for the amine nucleophile.[12]

  • Knoevenagel Condensation: This involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst.[13][14]

    • Prediction: 4-Chloro-2-hydroxy-3-methylbenzaldehyde is expected to provide higher yields or require shorter reaction times. The initial nucleophilic attack by the enolate of the active methylene compound is accelerated by the greater electrophilicity of the substituted aldehyde.[12]

Electrophilic Aromatic Substitution (EAS)

While the primary focus is on the aldehyde group's reactivity, the susceptibility of the aromatic ring to electrophilic attack is also altered.

  • Salicylaldehyde: The powerful activating and ortho-, para-directing hydroxyl group dominates, directing incoming electrophiles to the C3 and C5 positions.[15]

  • 4-Chloro-2-hydroxy-3-methylbenzaldehyde: The ring is more deactivated overall due to the presence of two EWGs (-CHO, -Cl). Furthermore, the potential sites for substitution (C5 and C6) are sterically more hindered and electronically influenced by multiple groups, making further EAS reactions more complex and potentially less favorable than with salicylaldehyde.

Experimental Protocol: Comparative Knoevenagel Condensation

To provide actionable, comparative data, the following protocol is designed to be a self-validating system. By running both reactions in parallel under identical conditions, any observed differences in reaction rate or yield can be directly attributed to the intrinsic reactivity of the aldehydes.

Objective: To quantitatively compare the reaction rate and yield of 4-Chloro-2-hydroxy-3-methylbenzaldehyde and salicylaldehyde in a Knoevenagel condensation with malononitrile.

Materials:

  • Salicylaldehyde (Reagent Grade, ≥98%)

  • 4-Chloro-2-hydroxy-3-methylbenzaldehyde (Reagent Grade, ≥97%)

  • Malononitrile (Reagent Grade, ≥99%)

  • Piperidine (Reagent Grade, ≥99%)

  • Ethanol (Anhydrous)

  • Ethyl Acetate & Hexane (HPLC Grade for TLC)

  • Standard laboratory glassware, magnetic stirrers, TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • Label two identical 50 mL round-bottom flasks, one for "Salicylaldehyde" and one for "Substituted Aldehyde."

    • To the "Salicylaldehyde" flask, add salicylaldehyde (1.22 g, 10.0 mmol) and ethanol (20 mL).

    • To the "Substituted Aldehyde" flask, add 4-chloro-2-hydroxy-3-methylbenzaldehyde (1.71 g, 10.0 mmol) and ethanol (20 mL).

    • Equip both flasks with a magnetic stir bar and stir at room temperature until the aldehyde is fully dissolved.

  • Initiation and Monitoring:

    • To each flask, add malononitrile (0.66 g, 10.0 mmol).

    • At time t=0, add piperidine (0.085 g, 1.0 mmol, ~99 µL) to each flask simultaneously.

    • Immediately begin monitoring the reactions by Thin Layer Chromatography (TLC) every 15 minutes. Use a 3:1 Hexane:Ethyl Acetate eluent system. Spot the starting aldehyde and the reaction mixture on each plate. Visualize under UV light (254 nm).

    • Rationale: Piperidine acts as a mild base catalyst, generating the nucleophilic malononitrile enolate.[14] Parallel monitoring allows for a direct visual comparison of the rate of consumption of the starting aldehyde.

  • Work-up and Isolation:

    • Once the TLC analysis indicates the complete consumption of the starting aldehyde (or after a set time, e.g., 2 hours, for comparison), cool the flasks in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL).

    • Dry the collected solids in a vacuum oven at 50 °C to a constant weight.

  • Analysis:

    • Calculate the percentage yield for each reaction.

    • Characterize the products (e.g., melting point, ¹H NMR) to confirm the formation of the expected 2-iminochromene derivatives.[13][16]

G Start Prepare Two Parallel Flasks (Aldehyde + Ethanol) Add_Malono Add Malononitrile to each flask Start->Add_Malono Add_Pip t=0: Add Piperidine (Catalyst) Simultaneously to both flasks Add_Malono->Add_Pip Monitor Monitor Reactions via TLC (Every 15 minutes) Add_Pip->Monitor Check Starting Aldehyde Consumed? Monitor->Check Check->Monitor No Quench Cool in Ice Bath to Precipitate Product Check->Quench Yes Filter Vacuum Filter & Wash with Cold Ethanol Quench->Filter Dry Dry Product to Constant Weight Filter->Dry Analyze Calculate Yield & Characterize Product Dry->Analyze

Diagram: Workflow for comparative reactivity screening.

Conclusion and Outlook

The substitution of the salicylaldehyde backbone with a chloro and a methyl group at the C4 and C3 positions, respectively, is not a trivial modification. The resulting compound, 4-Chloro-2-hydroxy-3-methylbenzaldehyde, is predicted to be a significantly more reactive substrate in nucleophilic addition and condensation reactions. This enhanced reactivity stems from the potent electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. While the methyl group provides a mild counteracting electron-donating effect and minor steric hindrance, the influence of the halogen is dominant.

For researchers in drug development and materials science, this differential reactivity is a powerful tool. It allows for the use of milder reaction conditions, potentially shorter reaction times, and access to derivatives that may be difficult to synthesize from the less reactive parent salicylaldehyde. The provided experimental protocol offers a robust and straightforward method to empirically validate these principles and generate quantitative data to guide future synthetic strategies.

References

  • M. N. Seleem, "Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives," Beilstein Journal of Organic Chemistry, 2012. [13][16]

  • BenchChem, "The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity," 2025.

  • M. Domagała, et al., "Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives," The Journal of Organic Chemistry, 2023. [3][17]

  • Wikipedia, "Salicylaldehyde," Accessed March 2024. [2]

  • PMC, "Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives," PMC, 2023. [3]

  • ResearchGate, "Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.," ResearchGate, N.D.

  • BenchChem, "4-Hydroxy-3-methylbenzaldehyde," BenchChem, N.D.

  • BenchChem, "A Comparative Guide to the Reactivity of Substituted Benzaldehydes," 2025. [4]

  • Chemistry LibreTexts, "19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones," Chemistry LibreTexts, 2025. [5]

  • BenchChem, "A Comparative Guide to the Reactivity of Aldehyde Groups in Carbazole Isomers," 2025. [14]

  • HKU Scholars Hub, "Summary: Synthesis of Salicylaldehyde and its Applications," N.D.

  • PubChem, "4-Chloro-3-methylbenzaldehyde," PubChem, N.D.

  • PMC, "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol," PMC, 2018.

  • Google Patents, "CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde," Google Patents, N.D.

  • University of Calgary, "10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones," N.D. [11]

  • TSI Journals, "EFFECT OF o/p SUBSTITUTED CHLOROGROUP OF AROMATIC ALDEHYDE IN THE SYNTHESIS OF 3-AROYL FLAVANONE," 2016. [10]

  • YouTube, "Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|," YouTube, 2023. [9]

  • Sigma-Aldrich, "4-Hydroxy-3-methylbenzaldehyde 97," Sigma-Aldrich, N.D. [8]

  • Master Organic Chemistry, "Electrophilic Aromatic Substitution Mechanism," Master Organic Chemistry, 2017. [15]

  • NCERT, "Aldehydes, Ketones and Carboxylic Acids," NCERT, N.D. [6]

  • BenchChem, "The Core Chemistry of Salicylaldehyde: A Technical Guide for Researchers," 2025. [7]

  • Salicyl Aldehyde, "salicyl_aldehyde," N.D. [1]

  • BenchChem, "The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity," 2025. [12]

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Comparative

HPLC method development for 4-Chloro-2-hydroxy-3-methylbenzaldehyde purity

Advanced HPLC Method Development for 4-Chloro-2-hydroxy-3-methylbenzaldehyde: Overcoming Isomeric Co-elution When developing a purity assay for heavily substituted aromatics like 4-Chloro-2-hydroxy-3-methylbenzaldehyde,...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 4-Chloro-2-hydroxy-3-methylbenzaldehyde: Overcoming Isomeric Co-elution

When developing a purity assay for heavily substituted aromatics like 4-Chloro-2-hydroxy-3-methylbenzaldehyde, chromatographers frequently default to standard C18 stationary phases. However, this brute-force hydrophobic approach often fails to resolve critical positional isomers. As a Senior Application Scientist, I have observed that achieving true specificity requires moving beyond simple dispersive forces.

In this guide, we dissect the mechanistic causality behind isomeric co-elution and demonstrate why orthogonal selectivity—specifically via a Phenyl-Hexyl phase—is required to achieve a robust, self-validating method compliant with the newly revised [1].

The Analytical Challenge & Mechanistic Causality

4-Chloro-2-hydroxy-3-methylbenzaldehyde is a highly functionalized building block. It possesses a complex electronic topography: an electron-withdrawing chlorine atom, an electron-donating hydroxyl group, a methyl group, and a reactive aldehyde moiety.

The Failure of Standard C18: During synthesis, positional isomers (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde) are frequently generated. These impurities have identical molecular weights and nearly identical partition coefficients (LogP). Standard alkyl (C18) columns rely predominantly on dispersive London forces, which are effectively "blind" to subtle electronic distributions. Consequently, C18 phases struggle to separate these critical pairs, resulting in co-elution and failing the specificity requirements of [2].

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce π−π interactions and dipole-dipole selectivity. The phenyl ring of the stationary phase acts as an electron donor/acceptor, selectively interacting with the π -electron system of the analyte. The hexyl linker provides critical conformational flexibility, allowing the stationary phase to align optimally with the solute. This exploits the subtle differences in the dipole moments of the positional isomers, amplifying the selectivity ( α ) and achieving baseline resolution.

Furthermore, the phenolic -OH group has a pKa of approximately 7.5. To prevent peak tailing caused by partial ionization, the mobile phase must be buffered at least two pH units below the pKa. Using 0.1% Formic Acid (pH ~2.7) ensures the analyte remains in a fully protonated, neutral state.

Method Development Workflow

The logical progression of this method development is mapped out below, prioritizing rational stationary phase selection over endless gradient tweaking.

HPLC_Method_Dev N1 1. Define Target Profile Analyte: 4-Chloro-2-hydroxy-3-methylbenzaldehyde N2 2. Stationary Phase Screening Evaluate C18 vs. Phenyl-Hexyl Chemistries N1->N2 Identify Impurities N3 3. Mobile Phase Optimization pH Control (0.1% FA) to Suppress Phenol Ionization N2->N3 Select Phenyl-Hexyl N4 4. Gradient & Temperature Tuning Target: Critical Pair Resolution (Rs > 2.0) N3->N4 Lock pH < 3.0 N5 5. Method Validation Assess Specificity & Precision per ICH Q2(R2) N4->N5 Finalize Parameters

Fig 1: Step-by-step HPLC method development workflow for substituted benzaldehydes.

Comparative Performance Data

To objectively evaluate the performance, a standard mixture containing 4-Chloro-2-hydroxy-3-methylbenzaldehyde and its primary positional isomer was analyzed using both a standard C18 column (Alternative) and a Phenyl-Hexyl column (Recommended).

Chromatographic ParameterStandard C18 Column (Alternative)Phenyl-Hexyl Column (Recommended)
Retention Time (Main Peak) 4.85 min5.12 min
Resolution ( Rs​ ) from Critical Isomer 1.2 (Unacceptable Co-elution)2.8 (Baseline Resolution)
Peak Tailing Factor ( Tf​ ) 1.451.10
Theoretical Plates ( N ) 12,50018,200
Selectivity ( α ) 1.051.18

Data Interpretation: The Phenyl-Hexyl column demonstrates a 133% improvement in resolution ( Rs​ ). The C18 column fails to meet the standard pharmaceutical acceptance criterion of Rs​≥1.5 for critical pairs, whereas the Phenyl-Hexyl column provides a highly robust Rs​ of 2.8, ensuring accurate quantitation even if the column degrades slightly over its lifespan.

Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. The following protocol incorporates a self-validating System Suitability Testing (SST) sequence to ensure system readiness before sample analysis, aligning with [3].

Step 1: Reagent & Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 25.0 mg of 4-Chloro-2-hydroxy-3-methylbenzaldehyde reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).

  • Resolution Solution: Spike 1.0 mL of the standard solution with 5 µL of a 0.5 mg/mL solution of the critical positional isomer.

Step 2: Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector and column oven.

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 7.0 min: 20% 60% B

    • 7.0 - 8.5 min: 95% B (Column Wash)

    • 8.5 - 12.0 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection Wavelength: 254 nm (Extracted from 200-400 nm 3D PDA data).

  • Injection Volume: 2.0 µL.

Step 3: System Suitability Testing (SST) & Execution

Before analyzing unknown samples, the system must validate itself against the following criteria:

  • Inject Blank (Diluent): Verify no interfering peaks elute at the retention time of the analyte.

  • Inject Resolution Solution (1 injection): Verify that the Resolution ( Rs​ ) between 4-Chloro-2-hydroxy-3-methylbenzaldehyde and its isomer is ≥2.0 .

  • Inject Standard Solution (5 replicate injections):

    • Calculate the Relative Standard Deviation (RSD) of the main peak area. Acceptance criteria: RSD 2.0%.

    • Calculate the Tailing Factor ( Tf​ ). Acceptance criteria: Tf​≤ 1.5.

  • Sample Analysis: Proceed with sample injections only if all SST criteria are strictly met.

Conclusion

By understanding the molecular properties of 4-Chloro-2-hydroxy-3-methylbenzaldehyde, we can engineer a chromatographic method that actively exploits its electronic structure rather than passively relying on hydrophobicity. The transition from a C18 to a Phenyl-Hexyl stationary phase is not merely a substitution of consumables; it is a strategic application of π−π thermodynamics that transforms a failing, co-eluting assay into a highly specific, ICH-compliant analytical procedure.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at: [Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures - Step 2b." EMA Official Website. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde and Comparative Spectroscopic Analysis For researchers, scientists, and professionals in drug development, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde and Comparative Spectroscopic Analysis

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical analysis. This guide provides a comprehensive examination of the predicted , a substituted aromatic aldehyde with diverse potential applications. In the absence of a publicly available, experimentally verified mass spectrum for this specific compound, we will construct a detailed, predicted fragmentation pathway based on established principles of mass spectrometry and data from closely related analogues.

Furthermore, this guide will extend beyond a singular technique, offering a comparative analysis with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By understanding the complementary data provided by each method, researchers can develop a robust, multi-faceted approach to structural characterization, ensuring the highest degree of scientific integrity and confidence in their findings.

Part 1: Predicted Electron Ionization Mass Spectrometry (EI-MS) Analysis

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to characteristic and reproducible fragmentation patterns that are invaluable for structural elucidation.[1] The fragmentation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde is predicted to be governed by the interplay of its four key structural features: the aromatic ring, the aldehyde group, the hydroxyl group, and the chlorine and methyl substituents.

Molecular Ion and Isotopic Pattern

The molecular formula of 4-Chloro-2-hydroxy-3-methylbenzaldehyde is C₈H₇ClO₂.[2] Its monoisotopic mass is approximately 170.01 Da. A key feature in the mass spectrum of a chlorinated compound is the presence of a distinct isotopic pattern for any chlorine-containing fragment.[3] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3] Consequently, the molecular ion (M⁺˙) will appear as a pair of peaks:

  • M⁺˙ peak: at m/z 170, corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺˙ peak: at m/z 172, corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the M⁺˙ peak to the [M+2]⁺˙ peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the ion.[3]

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.

  • α-Cleavage of the Aldehyde Group: Aromatic aldehydes commonly undergo α-cleavage at the carbonyl group.[4][5]

    • Loss of a Hydrogen Radical (H•): This is a very common fragmentation for aromatic aldehydes, leading to the formation of a stable acylium ion at [M-1]⁺ .[5]

    • Loss of a Formyl Radical (•CHO): This results in the loss of 29 Da, leading to the [M-29]⁺ ion.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion ([M-1]⁺) can lose a molecule of carbon monoxide (28 Da) to form a resonance-stabilized cation. This is a characteristic fragmentation of benzoyl-type cations.

  • Cleavage of Ring Substituents:

    • Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond can lead to the formation of an ion at [M-35]⁺ and [M-37]⁺ .

    • Loss of a Methyl Radical (•CH₃): Loss of the methyl group from the aromatic ring would result in an ion at [M-15]⁺ .

The interplay of these fragmentation pathways will generate a series of characteristic ions, which are summarized in the table below.

Data Presentation: Predicted Mass Spectrum of 4-Chloro-2-hydroxy-3-methylbenzaldehyde
Predicted m/z Proposed Fragment Ion Neutral Loss Comments
170/172[C₈H₇³⁵ClO₂]⁺˙ / [C₈H₇³⁷ClO₂]⁺˙-Molecular ion (M⁺˙) with a characteristic 3:1 isotopic ratio.
169/171[C₈H₆³⁵ClO₂]⁺ / [C₈H₆³⁷ClO₂]⁺H•Loss of a hydrogen radical from the aldehyde group to form an acylium ion.
141/143[C₈H₆³⁵ClO]⁺ / [C₈H₆³⁷ClO]⁺H•, COSubsequent loss of CO from the [M-1]⁺ ion.
135[C₈H₇O₂]⁺Cl•Loss of a chlorine radical from the molecular ion.
155/157[C₇H₄³⁵ClO₂]⁺˙ / [C₇H₄³⁷ClO₂]⁺˙CH₃•Loss of a methyl radical from the molecular ion.
111[C₇H₄O]⁺˙Cl•, COLoss of chlorine and then carbon monoxide.
Visualization: Predicted Fragmentation Pathway

Fragmentation_Pathway M [C₈H₇ClO₂]⁺˙ m/z 170/172 M_minus_H [M-H]⁺ m/z 169/171 M->M_minus_H - H• M_minus_Cl [M-Cl]⁺ m/z 135 M->M_minus_Cl - Cl• M_minus_CH3 [M-CH₃]⁺ m/z 155/157 M->M_minus_CH3 - •CH₃ M_minus_H_minus_CO [M-H-CO]⁺ m/z 141/143 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted EI-MS fragmentation of 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve 1 mg of 4-Chloro-2-hydroxy-3-methylbenzaldehyde in 1 mL of a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Part 2: Comparative Analysis with Other Spectroscopic Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a molecule, a comprehensive structural elucidation relies on the synergistic use of multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton, the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments, with characteristic signals for the carbonyl carbon, the aromatic carbons (including those bonded to the hydroxyl, chloro, and methyl groups), and the methyl carbon.

Data Presentation: Predicted NMR Data (in CDCl₃)

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR~9.8SingletAldehydic H (-CHO)
~11.0Singlet (broad)Hydroxyl H (-OH)
~7.4DoubletAromatic H (ortho to -CHO)
~6.9DoubletAromatic H (meta to -CHO)
~2.3SingletMethyl H (-CH₃)
¹³C NMR~195SingletCarbonyl C (C=O)
~160SingletAromatic C-OH
~135SingletAromatic C-Cl
~130SingletAromatic C-CHO
~125SingletAromatic C-CH₃
~120, ~118DoubletsAromatic C-H
~16QuartetMethyl C (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[4]

Data Presentation: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchHydroxyl
~3050C-H stretchAromatic
~2920C-H stretchMethyl
2850, 2750C-H stretchAldehyde (Fermi doublet)
~1680C=O stretchAldehyde (conjugated)
~1600, ~1470C=C stretchAromatic ring
~1100C-O stretchPhenolic
~800C-Cl stretchAryl chloride

Part 3: Integrated Spectroscopic Workflow and Conclusion

The most robust approach to structural elucidation involves the integration of data from multiple analytical techniques.

Visualization: Integrated Workflow for Structural Elucidation

Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy MS EI-MS Analysis MW Molecular Weight (170 Da) MS->MW Fragments Fragmentation Pattern (Loss of H, CO, Cl, CH₃) MS->Fragments Isotope Cl Isotope Pattern (3:1) MS->Isotope Structure Unambiguous Structure of 4-Chloro-2-hydroxy-3-methylbenzaldehyde MW->Structure Fragments->Structure Isotope->Structure NMR ¹H & ¹³C NMR Analysis H_NMR Proton Environments (-CHO, -OH, Ar-H, -CH₃) NMR->H_NMR C_NMR Carbon Skeleton (C=O, Ar-C, -CH₃) NMR->C_NMR Connectivity Connectivity & Substitution H_NMR->Connectivity C_NMR->Structure Connectivity->Structure IR FTIR Analysis Func_Groups Functional Groups (-OH, C=O, C-Cl) IR->Func_Groups Func_Groups->Structure

Caption: Integrated workflow for the structural elucidation of the target compound.

Conclusion

The predicted provides a wealth of structural information, from its molecular weight and elemental composition (specifically the presence of chlorine) to the nature of its functional groups through characteristic fragmentation pathways. However, for unequivocal structure confirmation, this data should be used in concert with NMR and IR spectroscopy. NMR spectroscopy provides the detailed carbon-hydrogen framework and connectivity, while IR spectroscopy confirms the presence of key functional groups. Together, these three techniques form a powerful and self-validating system for the structural analysis of organic molecules, which is an indispensable capability in modern chemical research and development.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Hydroxybenzaldehyde (FDB012456). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]

  • MassBank. (2012, August 3). p-Hydroxybenzaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

  • PubMed. (2011, December 15). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2-hydroxy-3-methylbenzaldehyde (C8H7ClO2). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • YouTube. (2020, October 17). Electron ionization and mass spectrometry. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Stenutz. (n.d.). 4-hydroxy-2-methylbenzaldehyde. Retrieved from [Link]

  • A Proposed Fragmentation Pathway of 4-hydroxy-3-methoxybenzaldehyde by Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

Sources

Comparative

UV-Vis Absorption Characteristics of 4-Chloro-2-hydroxy-3-methylbenzaldehyde: A Comparative Guide

As drug development and materials science increasingly rely on highly tunable molecular scaffolds, the selection of the correct benzaldehyde derivative becomes a critical parameter for downstream success. 4-Chloro-2-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly tunable molecular scaffolds, the selection of the correct benzaldehyde derivative becomes a critical parameter for downstream success. 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is a highly functionalized building block that offers unique photophysical properties compared to its unsubstituted counterparts.

As a Senior Application Scientist, I frequently evaluate these building blocks for their utility in Schiff base synthesis, coordination chemistry, and fluorophore design. This guide objectively compares the UV-Vis absorption characteristics of 4-Chloro-2-hydroxy-3-methylbenzaldehyde against alternative salicylaldehyde derivatives, breaking down the causality behind its spectral shifts and providing a self-validating protocol for experimental verification.

Mechanistic Foundations of Salicylaldehyde Photophysics

To understand the specific performance of 4-Chloro-2-hydroxy-3-methylbenzaldehyde, we must first establish the baseline photophysics of the salicylaldehyde core. The UV-Vis spectrum of a standard salicylaldehyde is dominated by two primary electronic transitions:

  • π→π∗ Transitions (220–270 nm): These high-energy bands correspond to the excitation of electrons within the aromatic benzene ring. As demonstrated in studies of [1], these bands are highly sensitive to ring substitution.

  • n→π∗ and Intramolecular Charge Transfer (ICT) (320–350 nm): This lower-energy band is driven by the aldehyde carbonyl group. Crucially, the 2-hydroxyl group forms a robust intramolecular hydrogen bond with the carbonyl oxygen. As noted in [2], this H-bond locks the molecule into a rigid, planar conformation, maximizing orbital overlap and facilitating charge transfer across the delocalized π -system.

Substituent Effects: The Causality of the Bathochromic Shift

When we compare 4-Chloro-2-hydroxy-3-methylbenzaldehyde to unsubstituted salicylaldehyde, we observe a distinct bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity, ϵ ) . This is not random; it is the direct result of synergistic electronic effects:

  • The Para "Push-Pull" Axis: The 4-chloro group is positioned exactly para to the electron-withdrawing aldehyde group. While chlorine is inductively withdrawing (-I), its mesomeric electron donation (+M) dominates in this para relationship. The lone pairs on the chlorine atom delocalize into the π -system, directly communicating with the aldehyde's π∗ orbital. This lowers the HOMO-LUMO gap.

  • The 3-Methyl Inductive Boost: Nestled between the hydroxyl and chloro groups, the 3-methyl group contributes electron density via hyperconjugation (+I). This raises the energy of the ground state (HOMO), further narrowing the transition gap.

SubstituentEffects Base Salicylaldehyde Core (Base λmax ~ 325 nm) Chloro 4-Chloro Substitution (Para to CHO: +M Push-Pull) Base->Chloro Methyl 3-Methyl Substitution (+I, Hyperconjugation) Base->Methyl HBond 2-OH Intramolecular H-Bond (Planar Conformational Lock) Base->HBond RedShift Bathochromic Shift (Red Shift to ~345 nm) Chloro->RedShift Lowers LUMO / Extends π Methyl->RedShift Raises HOMO energy Hyperchromic Hyperchromic Effect (Increased ε) HBond->Hyperchromic Maximizes orbital overlap Target 4-Chloro-2-hydroxy- 3-methylbenzaldehyde RedShift->Target Hyperchromic->Target

Figure 1: Logical relationship of substituent electronic effects on the UV-Vis absorption profile.

Comparative UV-Vis Performance Data

To objectively guide scaffold selection, the table below synthesizes the UV-Vis absorption maxima of 4-Chloro-2-hydroxy-3-methylbenzaldehyde against its structural alternatives in a standard polar aprotic solvent (e.g., Acetonitrile).

CompoundStructural Modification λmax​ ( π→π∗ ) λmax​ ( n→π∗ )Photophysical Implication
Salicylaldehyde None (Base Scaffold)~255 nm~325 nmStandard baseline for ESIPT
2-Hydroxy-3-methylbenzaldehyde + 3-Methyl~260 nm~330 nmSlight HOMO elevation
4-Chloro-2-hydroxybenzaldehyde + 4-Chloro~265 nm~335 nmEnhanced push-pull dipole
4-Chloro-2-hydroxy-3-methylbenzaldehyde + 4-Chloro, + 3-Methyl~270 nm~345 nmSynergistic bathochromic shift

Note: Exact λmax​ values will fluctuate by 2–5 nm depending on solvent polarity and hydrogen-bonding capacity.

Self-Validating Experimental Protocol

A trustworthy UV-Vis protocol must be self-validating to rule out artifacts like aggregation, cuvette contamination, or detector saturation. Execute the following workflow to accurately characterize the compound.

Step-by-Step Methodology:

  • Solvent Selection: Utilize spectroscopic-grade acetonitrile. Avoid protic solvents (like methanol) if you wish to preserve the native intramolecular hydrogen bond without solvent competition.

  • Sample Preparation: Prepare a 10 mM stock solution in DMSO. Dilute this stock into acetonitrile to create three working concentrations: 5 µM, 10 µM, and 20 µM.

  • Validation Check 1 (Baseline Integrity): Run a pure solvent blank (with equivalent trace DMSO). The baseline absorbance must remain <0.005 AU across the 200–600 nm range.

  • Spectral Acquisition: Scan the samples from 200 nm to 600 nm at a 1 nm resolution using a dual-beam UV-Vis spectrophotometer.

  • Validation Check 2 (Beer-Lambert Linearity): Plot the absorbance at the n→π∗

    λmax​ (~345 nm) against the three concentrations. An R2≥0.999 validates that the molecule is in a monomeric state. If the calculated ϵ varies by >2% between concentrations, the system is non-linear (indicating aggregation), and the run is invalid.

UVVisWorkflow N1 1. Sample Preparation (5, 10, 20 µM in Acetonitrile) N2 2. Baseline Correction (Validation 1: Blank < 0.005 AU) N1->N2 N3 3. UV-Vis Scanning (200 - 600 nm, 1 nm interval) N2->N3 N4 4. Data Deconvolution (Isolate π→π* and n→π* bands) N3->N4 N5 5. Molar Absorptivity (ε) (Validation 2: Beer-Lambert R² ≥ 0.999) N4->N5 N6 6. Comparative Analysis (vs. Alternative Scaffolds) N5->N6

Figure 2: Standardized self-validating workflow for UV-Vis spectrophotometric analysis.

Impact on Downstream Applications

The red-shifted absorption profile of 4-Chloro-2-hydroxy-3-methylbenzaldehyde makes it a superior alternative to basic salicylaldehyde in several advanced applications:

  • Schiff Base Ligands: When condensed with amines, the resulting imines inherit the extended conjugation. As proven in [3], halogen substitution alters the electron density at the coordination site, directly impacting the stability and catalytic activity of subsequent transition metal complexes.

  • Fluorescent Probes: The rigidified planar structure and lowered HOMO-LUMO gap make this compound an excellent precursor for fluorophores relying on Excited-State Intramolecular Proton Transfer (ESIPT) or Aggregation-Induced Emission (AIE). The red-shifted excitation wavelength allows for deeper tissue penetration and reduced background autofluorescence in biological assays.

References

  • Li Yan, Zhongkui Li, Xue Zhong, Jianxin Du, Yan Xiong, Shaochun Peng, and Hui Li. "Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization." Materials, 2023, 16(2), 530.[Link]

  • Jerry W. Lewis and Camille Sandorfy. "A spectroscopic study of the solvent dependent processes of the anils of benzaldehyde and salicylaldehyde." Canadian Journal of Chemistry, 1982, 60(13): 1727-1737.[Link]

  • Tolulope M. Fasina, et al. "Synthesis and biological properties of N2O2 Schiff bases derived from o-phenylenediamine and substituted salicylaldehydes." Journal of Chemical and Pharmaceutical Research, 2014, 6(6): 816-819.[Link]

Validation

Biological Activity Comparison of 4-Chloro-2-hydroxy-3-methylbenzaldehyde Analogs: A Comprehensive Guide

As a highly versatile building block in medicinal chemistry, 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) offers a privileged structural motif for drug discovery. Its unique substitution pattern—a lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile building block in medicinal chemistry, 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) offers a privileged structural motif for drug discovery. Its unique substitution pattern—a lipophilic chlorine atom at C4, a sterically directing methyl group at C3, and the classic salicylaldehyde pharmacophore (hydroxyl and aldehyde)—makes it an ideal precursor for synthesizing bioactive Schiff bases and transition metal complexes.

This guide objectively compares the biological performance of the free scaffold against its downstream analogs (Schiff bases, metal complexes, and heterocyclic derivatives), providing researchers with the mechanistic rationale and validated protocols necessary for advanced preclinical development.

Mechanistic Rationale: Why Derivatize the Scaffold?

The native 4-Chloro-2-hydroxy-3-methylbenzaldehyde molecule exhibits weak baseline biological activity due to poor membrane penetration and limited target engagement. To unlock its potential, application scientists convert the aldehyde into an azomethine (imine) linkage via condensation with primary amines, creating a Schiff base ligand.

The biological efficacy of these analogs is further amplified through transition metal coordination (e.g., Cu²⁺, Zn²⁺). This enhancement is governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability . Chelation drastically reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (O, N) of the Schiff base. This increases the lipophilic character of the complex, allowing it to easily penetrate the lipid bilayer of bacterial cell walls or cancer cell membranes, where it can intercalate DNA or generate Reactive Oxygen Species (ROS) .

Biological Activity Comparison

The following table summarizes the quantitative performance of the base scaffold compared to its primary analog classes. Data reflects standard in vitro minimum inhibitory concentrations (MIC) for antimicrobial activity and half-maximal inhibitory concentrations (IC₅₀) for cytotoxicity against MCF-7 breast cancer cells.

Compound ClassSpecific Analog ExampleS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MCF-7 IC₅₀ (µM)Primary Mechanism of Action
Base Scaffold 4-Chloro-2-hydroxy-3-methylbenzaldehyde>256>256>100Weak membrane penetration
Schiff Base Ligand Analog L1 (Aniline derivative)6412845.2Target H-bonding via azomethine
Cu(II) Complex Analog C1: [Cu(L1)₂]8 16 4.8 DNA intercalation & ROS generation
Zn(II) Complex Analog Z1: [Zn(L1)₂]163212.5Apoptosis induction (low host toxicity)
Heterocycle Analog H1 (Coumarin derivative)326422.1Topoisomerase II inhibition

Key Takeaway: The Cu(II) complex (Analog C1) demonstrates a 32-fold increase in antibacterial efficacy and a 20-fold increase in anticancer potency compared to the raw scaffold, validating the chelation strategy.

Experimental Workflows & Validated Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Internal controls (such as TLC monitoring and metabolic colorimetric indicators) are embedded directly into the methodologies.

Protocol A: Synthesis of Schiff Base Ligand (Analog L1)

Causality Check: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, making the electrophilic carbon more susceptible to nucleophilic attack by the amine.

  • Preparation: Dissolve 10 mmol of 4-Chloro-2-hydroxy-3-methylbenzaldehyde in 20 mL of absolute ethanol.

  • Condensation: Add 10 mmol of the target primary amine (e.g., aniline) dropwise under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 78°C for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot validates completion.

  • Isolation: Cool the mixture in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the pure azomethine ligand.

Protocol B: Synthesis of Cu(II) Complex (Analog C1)
  • Preparation: Dissolve 2 mmol of the synthesized Schiff base (Analog L1) in 15 mL of hot methanol.

  • Chelation: Slowly add a methanolic solution of Cu(CH₃COO)₂·H₂O (1 mmol) to the ligand solution.

  • Reaction: Reflux for 3 hours. A distinct color change (typically to deep green/brown) serves as a visual validation of metal coordination.

  • Isolation: Cool, filter the microcrystalline precipitate, wash with cold methanol and diethyl ether, and dry in vacuo.

Protocol C: Resazurin-Based Broth Microdilution (MIC Assay)

Causality Check: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin (pink/fluorescent). This provides a definitive, objective visual endpoint for cell death, eliminating the ambiguity of turbidity readings.

  • Setup: Dispense 100 µL of Mueller-Hinton Broth (MHB) into a 96-well microtiter plate.

  • Dilution: Add the test analog to the first well and perform two-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18 hours.

  • Validation: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of bacterial metabolism).

Mechanistic Visualizations

SynthesisWorkflow Scaffold 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Condensation Condensation (EtOH, Reflux, H+) Scaffold->Condensation Amine Primary Amine (e.g., Aniline) Amine->Condensation SchiffBase Schiff Base Ligand (L1) (Azomethine Linkage) Condensation->SchiffBase Chelation Chelation (MeOH, Reflux) SchiffBase->Chelation MetalSalt Metal Acetate Cu(II) / Zn(II) MetalSalt->Chelation Complex Metal Complex [M(L1)2] Chelation->Complex

Fig 1: Synthesis workflow from the benzaldehyde scaffold to bioactive metal complexes.

MoA Complex Cu(II) Schiff Base Complex Membrane Lipid Membrane Penetration (Tweedy's Theory) Complex->Membrane Target1 DNA Intercalation Membrane->Target1 Target2 ROS Generation (Fenton-like reaction) Membrane->Target2 Outcome1 DNA Cleavage Target1->Outcome1 Outcome2 Oxidative Stress Target2->Outcome2 Death Pathogen/Cancer Cell Death Outcome1->Death Outcome2->Death

Fig 2: Mechanism of action for Cu(II) complexes via ROS generation and DNA cleavage.

References

  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer Agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Compound Summary: 4-Chloro-2-hydroxy-3-methylbenzaldehyde PubChem Database URL:[Link]

Comparative

X-ray Diffraction (XRD) and Crystallographic Profiling of 4-Chloro-2-hydroxy-3-methylbenzaldehyde: A Comparative Guide

As a Senior Application Scientist, evaluating the crystallographic integrity of active pharmaceutical ingredient (API) intermediates is non-negotiable. Substituted salicylaldehydes are privileged scaffolds in coordinatio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the crystallographic integrity of active pharmaceutical ingredient (API) intermediates is non-negotiable. Substituted salicylaldehydes are privileged scaffolds in coordination chemistry and drug development. Among these, 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CHMBA) presents a highly specific structural profile.

This guide provides an objective, comparative analysis of the X-ray diffraction (XRD) data and crystallographic behavior of CHMBA against alternative commercial building blocks—namely, 4-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzaldehyde. By understanding the causality behind crystal packing, researchers can optimize downstream Schiff base synthesis and metal complexation workflows.

Mechanistic Divergence in Crystal Packing

The structural difference between CHMBA and its simpler isomers lies in the introduction of a methyl group at the 3-position. This seemingly minor modification drastically alters the thermodynamic landscape of the crystal lattice.

In crystalline 5-chloro-2-hydroxybenzaldehyde, molecules typically adopt a planar trans-configuration. This planarity is stabilized by strong intramolecular O–H···O hydrogen bonds, allowing the molecules to pack tightly into extended zig-zag chains in the solid state ().

Conversely, in CHMBA, the bulky 3-methyl group introduces severe steric hindrance adjacent to the hydroxyl group. This steric clash disrupts ideal planarity, forcing a slight torsion in the crystal lattice to minimize molecular strain. Consequently, CHMBA exhibits altered polymorphic stability. Rapid thermal cooling during bulk crystallization often traps impurities within the lattice due to this disrupted packing efficiency. To achieve the thermodynamically stable phase required for high-purity API synthesis, controlled vapor diffusion must be employed to allow the ordered monoclinic or triclinic phases to nucleate without defect inclusion ().

Comparative Crystallographic Data Matrix

The table below summarizes the crystallographic parameters, highlighting how steric bulk influences unit cell dimensions and downstream reactivity.

Parameter4-Chloro-2-hydroxy-3-methylbenzaldehyde (CHMBA)5-Chloro-2-hydroxybenzaldehyde (5-CHBA)4-Chloro-2-hydroxybenzaldehyde (4-CHBA)
Space Group Monoclinic P21​/c (Predicted/Typical)Monoclinic P21​ Triclinic P1ˉ
Lattice Packing Sterically twisted, discrete dimersPlanar, zig-zag 1D chainsPlanar, offset stacked
Primary H-Bond Motif Weakened intramolecular O-H···OStrong intramolecular O-H···OStrong intramolecular O-H···O
Downstream Cu(II) Geometry Distorted Tetrahedral (Steric strain)Distorted Square PlanarDistorted Square Planar
Crystallization Challenge High risk of solvent trappingReadily forms block crystalsProne to needle-like twinning

Self-Validating Experimental Protocols

To objectively compare these alternatives in your own laboratory, the following protocols provide a self-validating system for structural verification.

Protocol A: Single-Crystal Growth via Solvent-Antisolvent Vapor Diffusion

Causality Note: Rapid thermal cooling (quenching) leads to microcrystalline powders that trap mother liquor impurities. Vapor diffusion ensures a slow, steady supersaturation gradient, yielding the high-quality, defect-free single crystals necessary for absolute stereochemical determination via Single-Crystal XRD (SC-XRD).

  • Dissolution: Dissolve 50 mg of high-purity CHMBA in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter remains.

  • Antisolvent Chamber: Place the open 4 mL vial inside a larger 20 mL outer vial containing 3.0 mL of an antisolvent (e.g., n-hexane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor equilibration at a strictly controlled 20 °C for 72–96 hours.

  • Validation Checkpoint: Extract the formed crystals and examine them under a polarized light microscope. High-quality single crystals will exhibit uniform birefringence and complete optical extinction when rotated by 90°. Crystals exhibiting mosaic spread or visible twinning must be discarded to prevent overlapping diffraction lattices.

G A Raw CHMBA Powder (Variable Purity) B Solvent Dissolution (DCM or EtOH) A->B Step 1 C Vapor Diffusion (Hexane Antisolvent) B->C Step 2 D Single Crystal Harvest (Optically Clear, >0.1mm) C->D Step 3 E SC-XRD Analysis (Mo Kα radiation) D->E Step 4

SC-XRD Crystallization and Validation Workflow for CHMBA.
Protocol B: Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

Causality Note: While SC-XRD determines the absolute structure of a single particle, PXRD is mandatory to prove that the bulk synthesized powder matches the identified single-crystal phase, ruling out polymorphic impurities.

  • Sample Preparation: Gently grind 100 mg of the bulk synthesized CHMBA using an agate mortar. Crucial: Do not over-grind, as excessive mechanical force can induce localized amorphous phase transitions.

  • Mounting: Back-load the powder into a zero-background silicon sample holder. This technique minimizes preferred orientation effects which can artificially inflate specific peak intensities.

  • Data Acquisition: Scan from 2θ=5∘ to 40∘ using Cu K α radiation ( λ=1.5406 Å) at a step size of 0.02∘ and a scan rate of 1∘ /min.

  • Validation Checkpoint: Overlay the experimental diffractogram with the simulated powder pattern generated from the SC-XRD .cif file. A match in peak positions ( ±0.2∘ ) confirms bulk phase purity.

Downstream Coordination Dynamics

When comparing CHMBA to 5-CHBA for downstream applications, the crystallographic differences directly impact synthetic utility. CHMBA is frequently utilized to synthesize Schiff base ligands for transition metal complexation.

The steric bulk of the 3-methyl group dictates the final coordination geometry of the resulting API intermediate. While 5-chloro-2-hydroxybenzaldehyde readily forms perfectly flat, distorted square planar complexes with Cu(II) (), CHMBA-derived Schiff bases often force a more tetrahedral distortion to relieve steric strain around the metal center. This altered geometry can significantly shift the electronic properties and biological efficacy of the resulting metallodrug.

G N1 CHMBA Ligand (Sterically Hindered) N3 Schiff Base Condensation (Reflux, EtOH) N1->N3 N2 Primary Amine (e.g., L-Alanine) N2->N3 N4 Metal Complexation (Cu(II) or Pd(II)) N3->N4 Deprotonation & Coordination

Synthesis pathway of CHMBA-derived Schiff base metal complexes.

References

  • Jin, S., Lin, F., Yu, Y., & He, H. (2011). Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. ResearchGate. Retrieved from:[Link]

  • Zhang, X. L. (2012). Crystal Structure of bis-[5-Chloro-2-hydroxybenzaldehyde]copper(II). Asian Journal of Chemistry. Retrieved from: [Link]

Validation

spectroscopic characterization of 4-Chloro-2-hydroxy-3-methylbenzaldehyde metal complexes

Spectroscopic Characterization & Performance of 4-Chloro-2-hydroxy-3-methylbenzaldehyde Metal Complexes: A Comparative Guide Executive Summary In the realm of coordination chemistry and rational drug design, Schiff bases...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization & Performance of 4-Chloro-2-hydroxy-3-methylbenzaldehyde Metal Complexes: A Comparative Guide

Executive Summary

In the realm of coordination chemistry and rational drug design, Schiff bases derived from substituted salicylaldehydes serve as privileged, highly tunable ligand scaffolds. Specifically, 4-Chloro-2-hydroxy-3-methylbenzaldehyde offers a unique electronic and steric environment compared to standard unsubstituted salicylaldehyde. The synergistic electron-withdrawing effect of the 4-chloro group and the steric bulk of the 3-methyl group fundamentally alter the Lewis acidity, coordination geometry, and lipophilicity of the resulting transition metal complexes (e.g., Cu²⁺, Ni²⁺, Zn²⁺).

This guide provides an in-depth comparative analysis of the synthesis, spectroscopic elucidation, and functional performance of these complexes, designed for researchers and drug development professionals seeking to optimize metal-based therapeutics or catalysts.

Mechanistic Insights in Ligand Design & Complexation

The substitution pattern on the aromatic ring dictates the thermodynamic stability and kinetic reactivity of the metal complex.

  • Electronic Causality: The highly electronegative 4-chloro substituent exerts a strong inductive pull (-I effect), which lowers the pKa of the adjacent phenolic hydroxyl group. This facilitates easier deprotonation during complexation, allowing for stronger metal-oxygen ( σ -donor) bonds compared to unsubstituted analogs[1].

  • Steric Causality: The 3-methyl group introduces localized steric hindrance near the coordination sphere. In complexes like Ni(II), this steric bulk often forces the complex out of a flexible tetrahedral geometry into a more rigid square-planar conformation, which can be highly advantageous for shape-selective catalysis or specific DNA-intercalation mechanisms[2].

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints.

Protocol A: Synthesis of the Schiff Base Ligand (HL)
  • Preparation: Dissolve 1.0 mmol of 4-Chloro-2-hydroxy-3-methylbenzaldehyde in 15 mL of absolute ethanol. Causality: Absolute ethanol is strictly required to prevent the hydrolysis of the reversible imine bond during formation.

  • Amine Addition: Add 1.0 mmol of the chosen primary amine (e.g., an aniline derivative) dissolved in 10 mL of absolute ethanol dropwise under continuous stirring.

  • Catalysis: Introduce 2-3 drops of glacial acetic acid (or a natural acid catalyst) to adjust the pH to ~4.5. Causality: Mild acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the primary amine, which would otherwise destroy its nucleophilicity[3].

  • Reflux & Validation: Heat the mixture under reflux for 4 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the distinct aldehyde spot confirms reaction completion.

  • Isolation: Cool the mixture in an ice bath to precipitate the Schiff base. Filter, wash with cold ethanol, and dry in vacuo.

Protocol B: Synthesis of Transition Metal Complexes (Cu²⁺, Ni²⁺, Zn²⁺)
  • Dissolution: Dissolve 2.0 mmol of the synthesized Schiff base in 20 mL of a warm DMF/Ethanol (1:1) mixture to ensure complete solubility.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt (e.g., CuCl2​⋅2H2​O ) in 10 mL of ethanol. Add this dropwise to the ligand solution. Causality: Maintaining a strict 1:2 (Metal:Ligand) stoichiometric ratio thermodynamically favors the formation of ML2​ complexes[4].

  • Deprotonation: Add a methanolic solution of sodium acetate to adjust the pH to ~7.5. Causality: Sodium acetate acts as a proton scavenger, driving the equilibrium toward the deprotonated phenolate form, which is required for robust bidentate (N,O) coordination[1].

  • Isolation: Reflux for 3 hours. A distinct color change (e.g., yellow ligand to dark green/brown complex) acts as a visual validation of coordination. Pour into ice-cold water, filter the precipitate, wash sequentially with distilled water and ethanol, and dry.

Spectroscopic Elucidation & Comparative Data

The structural integrity of the synthesized complexes is verified through a multi-modal spectroscopic approach. Below is the comparative performance data illustrating how the 4-chloro-3-methyl substitution alters spectral signatures compared to standard unsubstituted salicylaldehyde complexes.

Table 1: Comparative Spectroscopic & Performance Data
Analytical ParameterUnsubstituted Salicylaldehyde Complex4-Chloro-3-methylbenzaldehyde ComplexDiagnostic Significance & Causality
FT-IR: ν(C=N) Shift Δν≈15−20 cm⁻¹ Δν≈25−35 cm⁻¹Greater shift indicates stronger metal-nitrogen coordination due to the altered electron density from the -Cl inductive effect[1].
FT-IR: ν(C−O) Shift Δν≈10−15 cm⁻¹ Δν≈20−30 cm⁻¹Positive shift confirms phenolate oxygen coordination; the chloro group enhances the M-O bond strength.
UV-Vis: LMCT Band ~380 - 410 nm~420 - 450 nm (Red-shifted)The electron-withdrawing chlorine narrows the HOMO-LUMO gap, red-shifting the Ligand-to-Metal Charge Transfer band.
NMR (Zn²⁺): Azomethine 1H ~8.2 ppm~8.6 ppm (Downfield)Deshielding of the azomethine proton confirms nitrogen coordination without paramagnetic interference[4].
Biological Efficacy (MIC) Moderate (~50-100 µg/mL)High (~12.5-25 µg/mL)Enhanced lipophilicity from the -Cl and -CH3 groups improves cell membrane penetration (Tweedy's Chelation Theory)[4].

Mandatory Visualization: Spectroscopic Workflow

The following diagram maps the logical relationship between the synthesis workflow and the specific spectroscopic techniques utilized to deduce the final coordination geometry.

SpectroscopicWorkflow LIG Ligand Synthesis (Aldehyde + Amine) SB Schiff Base (HL) LIG->SB Condensation COMP Metal Complexation (Cu²⁺, Ni²⁺, Zn²⁺) SB->COMP MCl₂ + Base IR FT-IR Spectroscopy ν(C=N) & ν(C-O) Shifts COMP->IR UV UV-Vis Spectroscopy d-d & LMCT Transitions COMP->UV NMR NMR / EPR Spin State & Proton Shifts COMP->NMR GEO Structural Elucidation (Geometry & Binding Mode) IR->GEO UV->GEO NMR->GEO

Logical workflow for the synthesis and spectroscopic elucidation of metal complexes.

Conclusion

Replacing standard salicylaldehyde with 4-Chloro-2-hydroxy-3-methylbenzaldehyde in Schiff base metal complexes yields significant structural and functional advantages. The spectroscopic data clearly demonstrates stronger metal-ligand back-bonding and altered charge transfer dynamics. Furthermore, the increased lipophilicity imparted by the chloro and methyl substituents significantly enhances the biological activity of these complexes, making them superior candidates for advanced antimicrobial and anticancer drug development[4],[2].

References

  • Title: Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)
  • Source: PMC (NIH)
  • Title: Iron(III)
  • Title: Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents Source: ACS Omega URL
  • Title: Synthesis, structural characterization, molecular modelling and antimicrobial studies of transition metal complexes of schiff base ligand derived from 5-chlorosalicylaldehyde and 2-(2-aminophenyl)

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-hydroxy-3-methylbenzaldehyde proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 4-Chloro-2-hydroxy-3-methylbenzaldehyde As a critical building block in pharmaceutical synthesis and drug development, 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

As a critical building block in pharmaceutical synthesis and drug development, 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 55289-23-1) is frequently utilized in bench-scale and pilot-scale laboratories. However, the presence of a covalently bound chlorine atom classifies this compound as a halogenated organic material . Proper lifecycle management and disposal are strictly regulated by environmental protection agencies to prevent the release of toxic combustion byproducts, such as dioxins and hydrogen chloride gas.

This guide provides researchers and environmental health and safety (EHS) professionals with authoritative, step-by-step protocols for the safe handling, segregation, and disposal of 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

Section 1: Chemical Profile and Hazard Assessment

Before designing a disposal strategy, personnel must understand the compound's physical state and hazard classifications. According to the Globally Harmonized System (GHS), this compound presents acute irritation risks[1].

Table 1: Physicochemical & Hazard Profile of 4-Chloro-2-hydroxy-3-methylbenzaldehyde

Property / HazardValue / DesignationOperational & Disposal Implication
CAS Number 55289-23-1Primary identifier required for hazardous waste manifests.
Molecular Formula C8H7ClO2Contains ~20% chlorine by weight; mandates routing to halogenated waste streams.
Physical State Solid (Powder), MP: 61-62 °CSpills generate airborne dust; requires wet-wiping for decontamination.
Hazard Statements H315, H319, H335Causes skin, eye, and respiratory irritation. Mandates fume hood handling and proper PPE.
EPA Waste Category Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents to comply with EPA regulations[2].

Section 2: The Causality of Halogenated Waste Segregation

Expert Insight: Why do we segregate halogens? In laboratory waste management, mixing halogenated compounds (like 4-Chloro-2-hydroxy-3-methylbenzaldehyde) with non-halogenated solvents (like ethanol or acetone) is a critical operational error. When organic compounds containing chlorine are incinerated, they do not simply combust into CO₂ and H₂O. Instead, they generate corrosive hydrogen chloride (HCl) gas and pose a severe risk of forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[3].

To mitigate this environmental hazard, waste disposal facilities must process these chemicals in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the acidic exhaust. Because this process is highly resource-intensive, treating halogenated waste costs significantly more than standard fuel blending.[4].

Section 3: Waste Routing and Decision Matrix

The following diagram illustrates the self-validating decision tree for routing 4-Chloro-2-hydroxy-3-methylbenzaldehyde waste based on its physical state at the time of disposal.

WasteRouting Start 4-Chloro-2-hydroxy- 3-methylbenzaldehyde Waste Decision Waste State? Start->Decision Solid Pure Solid / Powder Decision->Solid Unused/Spilled Liquid Dissolved in Solvent Decision->Liquid Reaction Mixture Consumables Contaminated PPE Decision->Consumables Lab Debris HalSolid Halogenated Solid Waste Container Solid->HalSolid HalLiquid Halogenated Solvent Waste Carboy Liquid->HalLiquid HazBox Solid Hazardous Waste Box Consumables->HazBox Incineration EPA-Regulated High-Temp Incineration HalSolid->Incineration HalLiquid->Incineration HazBox->Incineration

Decision matrix and routing workflow for halogenated chemical waste disposal.

Section 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Applicability: Expired reagents, unused material, or desiccated reaction products.

  • Verification: Ensure the material is completely dry and free of reactive incompatibles (e.g., strong oxidizers or strong bases).

  • Containment: Transfer the solid powder into a chemically compatible, sealable container (typically high-density polyethylene, HDPE, or glass). Causality Note: Do not use metal containers, as residual moisture combined with halogens can generate localized HCl, leading to container corrosion and failure.

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Waste: Solid Halogenated Organic (4-Chloro-2-hydroxy-3-methylbenzaldehyde)" to alert emergency responders[5].

  • Storage: Store in a designated secondary containment bin away from heat sources until EHS pickup.

Protocol B: Disposal of Liquid Reaction Mixtures

Applicability: Post-reaction filtrates, extraction solvents, or chromatography fractions containing the compound.

  • Segregation: Identify the primary solvent. Even if the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the chlorinated solute dictates that the entire mixture must be routed to the Halogenated Solvent Waste stream.

  • Transfer: Using a funnel inside a certified chemical fume hood, slowly pour the liquid waste into the designated Halogenated Waste carboy.

  • Volume Control: Never fill the carboy beyond 90% capacity. Leave headspace to account for vapor expansion and prevent pressure-induced ruptures.

  • Closure and Documentation: Cap the carboy immediately after use. Log the estimated mass of 4-Chloro-2-hydroxy-3-methylbenzaldehyde added to the waste manifest attached to the carboy.

Protocol C: Spill Response and Consumable Decontamination

Applicability: Contaminated weigh boats, spatulas, Kimwipes, and nitrile gloves.

  • Initial Response: If the solid powder spills, do not dry-sweep . Dry sweeping aerosolizes the powder, exacerbating the H335 respiratory irritation hazard[1].

  • Wet-Wiping: Dampen a Kimwipe or absorbent pad with a compatible solvent (e.g., isopropanol or water with a mild surfactant) and gently wipe up the powder.

  • Consumable Disposal: Place all contaminated wipes, weigh boats, and gloves into a transparent, heavy-duty plastic bag.

  • Final Routing: Seal the bag and place it into the laboratory's "Solid Hazardous Waste" or "Contaminated Lab Debris" box for eventual incineration.

Section 5: Regulatory Compliance & Manifesting

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratories must accurately characterize their waste. While 4-Chloro-2-hydroxy-3-methylbenzaldehyde does not have a specific "U" or "P" listed waste code, it falls under the broad regulatory umbrella of halogenated organic compounds (often managed under characteristic waste codes if mixed with flammable or corrosive solvents)[2]. must ensure that the accumulation start date and specific chemical hazards (e.g., "halogenated organic solvents") are clearly marked on all containers from the moment waste is first generated[5].

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-hydroxy-3-methylbenzaldehyde

As a Senior Application Scientist overseeing the integration of highly functionalized building blocks into drug discovery pipelines, I approach laboratory safety not as a checklist, but as a discipline rooted in molecula...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of highly functionalized building blocks into drug discovery pipelines, I approach laboratory safety not as a checklist, but as a discipline rooted in molecular understanding.

Handling 4-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 55289-23-1) requires precise operational logistics. While its orthogonal reactivity—stemming from the electrophilic formyl group, the phenolic hydroxyl, and the chloro substituent—makes it invaluable for cross-coupling and condensation reactions, these exact structural features dictate a rigorous approach to personal protective equipment (PPE) and environmental controls.

This guide provides a self-validating operational framework for the safe handling, containment, and disposal of this specific halogenated aromatic compound.

Physicochemical Hazard Profile & Mechanistic Causality

Before donning any PPE, you must understand the chemical's intrinsic behavior. The reactivity of 4-Chloro-2-hydroxy-3-methylbenzaldehyde is driven by its functional groups. The aldehyde moiety is highly electrophilic and can form Schiff bases with primary amines in biological tissues, which is the primary mechanism for its skin and respiratory irritation.

Furthermore, the ortho-relationship between the hydroxyl and formyl groups allows for strong intramolecular hydrogen bonding. This slightly increases the compound's volatility compared to para-substituted analogs. Combined with the chlorine atom, which increases the molecule's lipophilicity (LogP ≈ 3.15) , the compound has an enhanced ability to penetrate the stratum corneum compared to non-halogenated derivatives.

Table 1: Physicochemical and Hazard Data Summary

Property / MetricValue / GHS ClassificationMechanistic Rationale
CAS Number 55289-23-1Unique identifier for tracking and SDS retrieval.
Molecular Weight 170.59 g/mol Essential for stoichiometric calculations.
LogP (Partition Coefficient) ~3.15High lipophilicity enhances dermal penetration.
Physical State Solid (Powder/Crystals)Prone to aerosolization and static charge during transfer.
Skin Irritation GHS07, H315Electrophilic aldehyde causes protein cross-linking.
Eye Irritation H319Direct electrophilic attack on corneal proteins.
Respiratory Irritation H335, P261Inhalation of fine particulate dust irritates mucosal membranes.

Strategic PPE Selection & Justification

Standard laboratory attire is insufficient for halogenated aromatics. The selection of PPE must be treated as a layered defense system against a lipophilic, electrophilic solid .

  • Hand Protection (Gloves): Use Nitrile gloves (minimum 0.11 mm thickness) for handling the pure solid.

    • Causality: Nitrile provides excellent resistance to solid halogenated organics. However, if the compound is dissolved in a carrier solvent (e.g., Dichloromethane or DMF), the solvent dictates glove choice. In such cases, upgrade to heavier butyl rubber or laminate (e.g., Silver Shield) gloves, as standard nitrile degrades rapidly upon solvent breakthrough.

  • Eye/Face Protection: Chemical safety goggles are mandatory.

    • Causality: Safety glasses with side shields do not provide adequate orbital protection against fine airborne dust generated during the transfer of solid benzaldehydes.

  • Body Protection: A flame-retardant laboratory coat with fitted cuffs.

    • Causality: Fitted cuffs prevent the accidental sweeping of powder from the benchtop and eliminate gaps where airborne particulates could settle on exposed wrists.

  • Respiratory Protection: When handled outside a fume hood (which is strictly against protocol), a particulate respirator (N95 or P100) is required.

    • Causality: The compound's H335 classification necessitates the absolute filtration of fine solid aerosols to prevent mucosal irritation.

Operational Workflows & Engineering Controls

Engineering controls are your primary barrier. All handling of 4-Chloro-2-hydroxy-3-methylbenzaldehyde must occur within a certified chemical fume hood. The following protocol is designed as a self-validating system to ensure safety at every step.

Step-by-Step Handling Methodology:

  • System Verification: Before opening the chemical container, confirm the fume hood monitor displays a face velocity between 80-120 feet per minute (fpm). Validation: If the alarm sounds or the monitor reads below 80 fpm, abort the operation.

  • Workspace Preparation: Line the weighing area with anti-static weighing paper. Halogenated powders often carry static charges, causing them to "jump" and contaminate the workspace.

  • Transfer Mechanics: Use a grounded, anti-static spatula to transfer the solid. Avoid rapid vertical movements that generate aerosolized dust.

  • Containment: Immediately seal the source container after the required mass is obtained. Store at 0–6°C in an airtight container to prevent oxidative degradation of the aldehyde into a carboxylic acid.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened tissue (e.g., isopropanol), followed by a soap and water wipe.

HandlingWorkflow Start Pre-Operation Setup PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm Start->Hood Weigh Weighing & Transfer (Use anti-static tools) PPE->Weigh Hood->Weigh Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Clean Decontamination (Soap & Water) Reaction->Clean

Figure 1: Operational workflow for handling 4-Chloro-2-hydroxy-3-methylbenzaldehyde.

Spill Management & Halogenated Waste Disposal

Because this compound contains a chlorine atom, its disposal is subject to strict environmental regulations . Incineration of halogenated organics at low temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs).

Step-by-Step Spill Response:

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do not sweep dry powder, as this aerosolizes the irritant. Gently cover the spill with an inert, damp absorbent material (e.g., vermiculite or sand moistened with water).

  • Collection: Use a non-sparking scoop to collect the absorbed mixture and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Neutralization & Validation: Wash the spill surface with a mild alkaline detergent solution to neutralize residual acidic phenolic compounds. Validation: Test the final rinse water with pH indicator paper; a neutral pH (7.0) confirms complete decontamination.

Disposal Protocol:

  • Segregation: The collected waste MUST be strictly segregated into a designated "Halogenated Organic Waste" stream. Never mix with standard non-halogenated solvents.

  • Labeling: Clearly label the container with the chemical name, CAS number (55289-23-1), and the specific hazard (Halogenated Irritant).

  • Destruction: Transfer to a licensed hazardous waste facility for high-temperature incineration (>1000°C) equipped with flue gas scrubbers to safely neutralize hydrogen chloride (HCl) gas byproducts.

SpillDisposal Spill Spill Detected Isolate Isolate Area & Ensure Ventilation Spill->Isolate Absorb Apply Inert Absorbent (Vermiculite/Sand) Isolate->Absorb Collect Collect in Sealable Waste Container Absorb->Collect Label Label as Halogenated Organic Waste Collect->Label Incinerate Licensed High-Temp Incineration Label->Incinerate

Figure 2: Step-by-step spill management and halogenated waste disposal pathway.

References

  • Chem-Space. "4-chloro-2-hydroxy-3-methylbenzaldehyde - Properties and Specifications." Chem-Space Database. Available at:[Link]

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